Product packaging for Fenoldopam(Cat. No.:CAS No. 67227-56-9)

Fenoldopam

Numéro de catalogue: B1199677
Numéro CAS: 67227-56-9
Poids moléculaire: 305.75 g/mol
Clé InChI: TVURRHSHRRELCG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fenoldopam is a synthetic benzazepine derivative acting as a selective peripheral dopamine-1 (D1) receptor agonist . Its primary research value lies in its mechanism of action, where it stimulates D1 receptors in vascular smooth muscle, leading to the activation of adenylate cyclase and increased cyclic adenosine monophosphate (cAMP) production . This signaling cascade results in the relaxation of arterial smooth muscle, causing systemic and renal vasodilation . A key area of scientific investigation for this compound is its potent effects on renal hemodynamics. It induces vasodilation in renal arterioles, leading to a significant increase in renal blood flow, glomerular filtration rate, and promotion of natriuresis and diuresis . This unique profile has made it a valuable pharmacological tool for studying renal physiology and potential renoprotective strategies, particularly in models of acute kidney injury and cardiac surgery . Furthermore, due to its rapid onset of action and short half-life of approximately 5 minutes, this compound is useful in experimental models of hypertension for achieving controlled reductions in blood pressure . Researchers also utilize it to explore dopaminergic pathways in various vascular beds, including the mesenteric and coronary circulations . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16ClNO3 B1199677 Fenoldopam CAS No. 67227-56-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21/h1-4,7,13,18-21H,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVURRHSHRRELCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67227-57-0 (mesylate), 67287-54-1 (hydrobromide)
Record name Fenoldopam [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0043896
Record name Fenoldopam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0043896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fenoldopam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014938
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.72e-01 g/L
Record name Fenoldopam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00800
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fenoldopam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014938
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

67227-56-9, 67227-57-0
Record name Fenoldopam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67227-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenoldopam [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenoldopam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00800
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fenoldopam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0043896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENOLDOPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/INU8H2KAWG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fenoldopam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014938
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Fenoldopam's Mechanism of Action on D1 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of the molecular mechanism of action of fenoldopam, a selective dopamine D1 receptor partial agonist. It details the ligand-receptor binding characteristics, the canonical G-protein coupled signaling pathway, and emerging concepts such as biased agonism. Quantitative pharmacological data are summarized, and detailed protocols for key experimental assays are provided to facilitate reproducibility and further investigation.

Introduction

This compound is a synthetic benzazepine derivative recognized for its rapid-acting vasodilatory effects, which led to its use in the short-term management of severe hypertension.[1][2] Its therapeutic action is rooted in its selective partial agonism at the dopamine D1 receptor.[1] Unlike dopamine, which acts on a variety of adrenergic and dopaminergic receptors, this compound's selectivity for the D1 receptor minimizes adrenergic side effects.[1][3] The R-isomer of the racemic this compound mixture is responsible for its biological activity, exhibiting a significantly higher affinity for the D1 receptor than the S-isomer. This guide delineates the molecular interactions and signaling cascades initiated by this compound upon binding to the D1 receptor.

Molecular Mechanism of Action

The D1 receptor is a G-protein coupled receptor (GPCR) that canonically couples to the Gαs subunit. This compound's agonism at this receptor initiates a well-defined signaling cascade, leading to its primary physiological effects.

Ligand-Receptor Binding

Recent cryo-electron microscopy (cryo-EM) studies have revealed intricate details about this compound's binding to the D1 receptor. Notably, research suggests that two this compound molecules can simultaneously occupy the receptor: one in the traditional orthosteric binding pocket (OBP) and a second in an extended binding pocket (EBP). This dual occupancy is proposed to stabilize a receptor conformation that is crucial for engaging downstream signaling partners, particularly for influencing β-arrestin recruitment. The binding of this compound is stereoselective, with the R-enantiomer having approximately 250-fold higher affinity for D1-like receptors than the S-enantiomer.

Gαs-Mediated Signaling Pathway

The primary mechanism of action for this compound involves the activation of the canonical Gαs signaling pathway.

  • Receptor Activation: this compound binds to and stabilizes an active conformation of the D1 receptor.

  • G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated heterotrimeric Gs protein.

  • Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase (AC).

  • cAMP Production: Activated AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Downstream Effectors: The rise in intracellular cAMP leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, which in vascular smooth muscle cells, results in smooth muscle relaxation and vasodilation. This effect is particularly pronounced in the renal, mesenteric, and coronary arteries.

Fenoldopam_D1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol D1R D1 Receptor Gs Gs Protein (GDP-bound) D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts This compound This compound This compound->D1R Binds Gs_active Gs Protein (GTP-bound) Gs->Gs_active GDP/GTP Exchange Gs_active->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) PKA->PKA_active Effect Downstream Phosphorylation (e.g., Vasodilation) PKA_active->Effect Catalyzes

Caption: Canonical Gs signaling pathway activated by this compound.
Biased Agonism and β-Arrestin Pathway

Beyond the canonical Gs pathway, evidence suggests that D1 receptor signaling can be more complex, involving functional selectivity or "biased agonism". This phenomenon describes the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G-protein vs. β-arrestin).

β-arrestins were initially known for their role in GPCR desensitization and internalization. However, they are now recognized as independent signal transducers. The binding of two this compound molecules to the D1 receptor (in the OBP and EBP) appears to stabilize a conformation important for efficient β-arrestin coupling. A mutation in the EBP (K81V) was shown to almost completely abolish this compound-induced β-arrestin recruitment while only moderately reducing its potency in Gs activation, demonstrating the structural basis for this biased signaling. The recruitment of β-arrestin by the D1 receptor has been linked to distinct physiological outcomes, such as locomotor activity.

Quantitative Pharmacological Data

The interaction of this compound with the D1 receptor has been quantified through various in vitro assays. The following tables summarize key binding and functional parameters reported in the literature.

Binding Affinity Data for this compound
Parameter Value Assay/Tissue Reference
KD ([3H]-fenoldopam)2.3 ± 0.1 nMSaturation Binding / Rat Striatum
Bmax ([3H]-fenoldopam)590 ± 40 fmoles/mg proteinSaturation Binding / Rat Striatum
Affinity (R-isomer vs S-isomer)~250-fold higher for R-isomerCompetitive Binding
Functional Potency & Efficacy Data for this compound
Parameter Value Assay/Tissue Reference
EC50 (racemic)57 nMAdenylyl Cyclase Activation / Rat Striatum
EC50 (R-enantiomer)37 nMAdenylyl Cyclase Activation / Rat Striatum
EC50 (S-enantiomer)1.5 µMAdenylyl Cyclase Activation / Rat Striatum
cAMP Accumulation73 ± 2% increasecAMP Assay / Human Renal Proximal Tubule Cells

Experimental Protocols

The characterization of this compound's activity relies on standardized in vitro assays. Below are detailed methodologies for key experiments.

Protocol: Radioligand Binding Assay (Competitive)

This assay determines the affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the D1 receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis N1 Prepare membranes from D1-expressing cells or tissue (e.g., rat striatum) N2 Incubate membranes with: 1. Fixed concentration of radioligand   (e.g., [3H]-SCH23390) 2. Varying concentrations of   unlabeled this compound N1->N2 N3 Separate bound from free radioligand (e.g., rapid vacuum filtration) N2->N3 N4 Quantify bound radioactivity (e.g., liquid scintillation counting) N3->N4 N5 Plot % inhibition vs. log[this compound] N4->N5 N6 Calculate IC50 value N5->N6 N7 Calculate Ki using Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD) N6->N7

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize tissue (e.g., rat striatum) or cells expressing D1 receptors in a cold buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in an assay buffer.

  • Assay Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of a D1-selective radioligand (e.g., [3H]-fenoldopam or an antagonist like [3H]-SCH23390), and a range of concentrations of unlabeled this compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-radioactive D1 antagonist).

  • Separation: After incubation to reach equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC50 (concentration of this compound that inhibits 50% of specific binding) is determined from this curve. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Protocol: cAMP Functional Assay

This assay measures the ability of this compound to stimulate the production of the second messenger cAMP, providing a functional measure of D1 receptor activation.

Methodology:

  • Cell Culture: Culture cells stably or transiently expressing the human D1 receptor (e.g., HEK293 cells) in appropriate media.

  • Agonist Stimulation: Plate the cells and allow them to adhere. Replace the media with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation. Add varying concentrations of this compound and incubate for a specified time (e.g., 10-30 minutes).

  • Cell Lysis and Detection: Lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration using a detection kit. Common methods include:

    • Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer (FRET).

    • Luminescent Biosensors (e.g., GloSensor): Genetically encoded biosensors that produce light in direct proportion to cAMP concentration, allowing for real-time measurements in living cells.

  • Data Analysis: Plot the measured signal (e.g., fluorescence or luminescence) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal efficacy).

Protocol: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated D1 receptor, providing insight into desensitization pathways and biased agonism.

Methodology:

  • Assay System: Utilize a cell line engineered to report on the interaction between the D1 receptor and β-arrestin. Common platforms include:

    • Bioluminescence Resonance Energy Transfer (BRET): The D1 receptor is fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin is fused to a BRET acceptor (e.g., YFP). Agonist-induced proximity results in energy transfer, which can be measured.

    • Enzyme Complementation (e.g., Tango, PathHunter): The D1 receptor is linked to a transcription factor, and β-arrestin is linked to a protease. Recruitment cleaves the transcription factor, which translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).

  • Cell Plating and Stimulation: Plate the assay cells and treat them with a range of this compound concentrations.

  • Incubation: Incubate for a period appropriate for the specific assay system (minutes for BRET, hours for enzyme complementation assays).

  • Signal Detection: Measure the output signal (e.g., ratio of acceptor/donor emission for BRET, or luminescence from the reporter gene product).

  • Data Analysis: Plot the signal against the logarithm of the this compound concentration to generate a dose-response curve and determine EC50 and Emax values for β-arrestin recruitment.

Conclusion

This compound exerts its therapeutic effects through selective partial agonism at the dopamine D1 receptor. Its core mechanism involves the activation of the Gαs-adenylyl cyclase-cAMP signaling cascade, leading to vasodilation, particularly in the renal vasculature. Advanced structural and pharmacological studies have refined this model, revealing a complex interaction involving multiple ligand binding sites that can promote biased signaling toward or away from the β-arrestin pathway. A thorough understanding of these molecular mechanisms, supported by quantitative binding and functional data, is critical for the rational design of future D1 receptor-targeted therapeutics.

References

A Deep Dive into the Stereochemistry and Pharmacological Activity of Fenoldopam Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoldopam is a rapid-acting vasodilator used for the in-hospital management of severe hypertension. It functions as a selective agonist for the dopamine D1-like receptor, leading to peripheral vasodilation, particularly in the renal arteries, which increases renal blood flow.[1][2][3][4][5] this compound is administered as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. However, the therapeutic effects of the drug are almost exclusively attributed to the (R)-enantiomer, which exhibits a significantly higher affinity and potency at the D1 receptor compared to its (S)-counterpart. This technical guide provides a comprehensive overview of the molecular structure, pharmacological activity, and experimental evaluation of this compound's enantiomers, aimed at providing researchers and drug development professionals with a detailed understanding of their distinct properties.

Molecular Structure and Stereochemistry

This compound, chemically known as 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol, possesses a single chiral center at the carbon atom C1 of the benzazepine ring. This chirality gives rise to two enantiomers: (R)-fenoldopam and (S)-fenoldopam. The three-dimensional arrangement of the substituents around this chiral center is the sole structural difference between the two enantiomers, yet it profoundly impacts their interaction with biological targets.

Differential Pharmacological Activity

The pharmacological activity of this compound is primarily mediated by its agonism at D1-like dopamine receptors, which are G-protein coupled receptors that stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade ultimately results in smooth muscle relaxation and vasodilation.

The (R)-enantiomer of this compound is the eutomer, or the pharmacologically active enantiomer. It possesses an affinity for D1-like receptors that is approximately 250-fold higher than that of the (S)-enantiomer, the distomer. Consequently, the vasodilatory and antihypertensive effects of racemic this compound are almost entirely due to the action of (R)-fenoldopam. The (S)-enantiomer is considered essentially inactive at the D1 receptor.

In addition to its primary activity at D1 receptors, this compound also exhibits a moderate affinity for α2-adrenoceptors, where it acts as an antagonist. This antagonistic activity is weaker than its D1 agonist activity and its clinical significance is less defined.

Quantitative Comparison of Enantiomer Activity

To provide a clear comparison of the pharmacological properties of this compound and its enantiomers, the following tables summarize the available quantitative data from in vitro studies.

CompoundReceptorParameterValue (nM)Reference
(±)-FenoldopamD1-likeEC5057
(±)-Fenoldopamα2-adrenoceptorKi15 - 25
(R)-FenoldopamD1-like-~250x > (S)
(S)-FenoldopamD1-like-Inactive
Racemic this compoundD1KD2.3 ± 0.1

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of this compound enantiomers.

Radioligand Binding Assay for D1 Receptor Affinity

This assay is used to determine the binding affinity (Ki) of the this compound enantiomers for the dopamine D1 receptor.

Workflow for Radioligand Binding Assay

G prep Prepare cell membranes expressing D1 receptors incubation Incubate membranes, radioligand, and competitor prep->incubation radioligand Prepare radioligand (e.g., [3H]-SCH23390) radioligand->incubation competitor Prepare serial dilutions of (R)- and (S)-fenoldopam competitor->incubation separation Separate bound from free radioligand (e.g., filtration) incubation->separation quantification Quantify radioactivity of bound ligand separation->quantification analysis Analyze data to determine IC50 and calculate Ki quantification->analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes from a cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Conditions: The binding assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a D1-selective radioligand (e.g., [3H]-SCH23390), and varying concentrations of the unlabeled competitor (i.e., (R)-fenoldopam, (S)-fenoldopam, or racemic this compound).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Adenylyl Cyclase Activation

This assay measures the functional potency (EC50) of the this compound enantiomers by quantifying their ability to stimulate the production of cyclic AMP (cAMP) via the D1 receptor.

D1 Receptor Signaling Pathway

G This compound (R)-Fenoldopam D1R D1 Receptor This compound->D1R binds G_protein Gs Protein D1R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Vasodilation PKA->Cellular_Response leads to

Caption: D1 receptor-mediated adenylyl cyclase signaling cascade.

Detailed Methodology:

  • Cell Culture: Whole cells expressing the D1 receptor are used (e.g., HEK293 or CHO cells).

  • Assay Conditions: Cells are incubated with various concentrations of the this compound enantiomers in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: The reaction is initiated and allowed to proceed for a specific time at 37°C.

  • Quantification of cAMP: The reaction is stopped, and the amount of cAMP produced is quantified using a commercially available assay kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The concentration-response data are fitted to a sigmoidal curve using non-linear regression to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Chiral Separation of this compound Enantiomers by HPLC

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common method for separating the (R)- and (S)-enantiomers of this compound.

Workflow for Chiral HPLC Separation

G sample_prep Dissolve racemic this compound in mobile phase injection Inject sample onto chiral HPLC column sample_prep->injection separation Separation of enantiomers on the chiral stationary phase injection->separation detection Detect enantiomers using a UV detector separation->detection analysis Analyze chromatogram to determine retention times and purity detection->analysis

Caption: General workflow for chiral HPLC separation.

Detailed Methodology (Illustrative Example):

  • Column: A chiral stationary phase, such as one based on cellulose or amylose derivatives (e.g., Chiralcel OD-H or Chiralpak AD), is typically used.

  • Mobile Phase: A mixture of solvents is used to carry the sample through the column. For this compound, a normal-phase mobile phase consisting of a mixture of n-hexane and a polar alcohol like isopropanol or ethanol, often with a small amount of an amine modifier like diethylamine, is a common choice. The exact ratio of the solvents is optimized to achieve the best separation.

  • Flow Rate: A constant flow rate is maintained to ensure reproducible separation.

  • Detection: A UV detector is used to monitor the elution of the enantiomers from the column, typically at a wavelength where this compound absorbs strongly.

  • Analysis: The resulting chromatogram will show two separate peaks corresponding to the (R)- and (S)-enantiomers, allowing for their identification and quantification based on their retention times and peak areas.

Asymmetric Synthesis of (R)-Fenoldopam

While the resolution of a racemic mixture is a common approach to obtain pure enantiomers, asymmetric synthesis offers a more direct route to a single enantiomer. Various strategies for asymmetric synthesis exist, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral precursor. A specific, detailed protocol for the industrial-scale asymmetric synthesis of (R)-fenoldopam is often proprietary. However, a general conceptual approach is outlined below.

Conceptual Asymmetric Synthesis Logic

G achiral_start Achiral Starting Material asymmetric_reaction Asymmetric Reaction achiral_start->asymmetric_reaction chiral_reagent Chiral Reagent or Catalyst chiral_reagent->asymmetric_reaction chiral_intermediate Enantioenriched Intermediate asymmetric_reaction->chiral_intermediate further_steps Further Synthetic Steps chiral_intermediate->further_steps r_this compound (R)-Fenoldopam further_steps->r_this compound

Caption: Logic flow for a conceptual asymmetric synthesis.

Conclusion

The pharmacological activity of this compound is a clear example of stereoselectivity in drug action. The (R)-enantiomer is a potent and selective D1 receptor agonist responsible for the drug's therapeutic effects, while the (S)-enantiomer is largely inactive. This significant difference in activity underscores the importance of understanding the stereochemistry of chiral drugs in research and development. The experimental protocols outlined in this guide provide a framework for the in-vitro characterization of this compound enantiomers and similar chiral compounds, enabling a more precise understanding of their structure-activity relationships. Further research to delineate the precise binding affinities and functional potencies of the individual enantiomers would provide a more complete picture of their pharmacological profiles.

References

The Discovery and Development of Fenoldopam: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review for Researchers and Drug Development Professionals

Introduction

Fenoldopam is a rapid-acting intravenous vasodilator primarily used for the in-hospital management of severe hypertension and hypertensive crises.[1][2] Its unique pharmacological profile, characterized by selective agonism at peripheral dopamine D1-like receptors, distinguishes it from other antihypertensive agents. This selectivity allows for targeted vasodilation, particularly in the renal vasculature, leading to increased renal blood flow, diuresis, and natriuresis, alongside a reduction in systemic blood pressure.[1][3] This document provides a comprehensive technical overview of the discovery, development, and core scientific principles of this compound for researchers, scientists, and drug development professionals.

Discovery and Development History

The journey of this compound began in the laboratories of Smith Kline & French in the early 1980s with the synthesis of a series of benzazepine derivatives. The lead compound, initially identified as SK&F 82526, was synthesized by a team led by chemist Joseph Weinstock.[4] this compound is a racemic mixture, with the (R)-isomer being responsible for its biological activity. After extensive preclinical and clinical evaluation, this compound, under the brand name Corlopam, received approval from the U.S. Food and Drug Administration (FDA) in September 1997 for the short-term management of severe hypertension.

Chemical Synthesis

The synthesis of this compound involves a multi-step process. A key step is the alkylation of a primary amine. The synthesis route described in U.S. patents involves the reaction of a styrene oxide with a 3,4-dialkoxy-2-halophenethylamine to form a key intermediate. An alternative and higher-yield synthesis involves the alkylation of 2-chlorohomoveratrylamine, which is available as a salt and can be liberated before the reaction. The process includes steps of reduction and purification to yield the final this compound molecule.

Mechanism of Action

This compound exerts its therapeutic effects through selective partial agonism of the dopamine D1-like receptors (D1 and D5). These G-protein coupled receptors are predominantly located on smooth muscle cells of peripheral arteries, including the renal, mesenteric, coronary, and cerebral arteries.

Signaling Pathway

Activation of the D1 receptor by this compound initiates a cascade of intracellular events. The D1 receptor is coupled to the Gαs protein, which, upon activation, stimulates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates and inactivates myosin light-chain kinase (MLCK), preventing the phosphorylation of myosin. This disruption of the actin-myosin cross-bridge formation results in the relaxation of vascular smooth muscle, leading to vasodilation and a decrease in peripheral vascular resistance.

Fenoldopam_Signaling_Pathway cluster_membrane Cell Membrane D1R D1 Receptor Gs Gαs D1R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts This compound This compound This compound->D1R binds Gs->AC stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKA->Relaxation leads to Fenoldopam_Development_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development cluster_regulatory Regulatory & Post-Marketing Synthesis Synthesis of Benzazepine Derivatives (SK&F 82526) Screening In Vitro Screening (Receptor Binding Assays) Synthesis->Screening AnimalModels Preclinical Animal Models (Spontaneously Hypertensive Rats) Screening->AnimalModels Phase1 Phase I Trials (Safety & Pharmacokinetics) AnimalModels->Phase1 Phase2 Phase II Trials (Dose-Ranging & Efficacy) Phase1->Phase2 Phase3 Phase III Trials (Pivotal Efficacy & Safety vs. Standard of Care) Phase2->Phase3 NDA New Drug Application (NDA) Submission to FDA Phase3->NDA Approval FDA Approval (1997) NDA->Approval PostMarketing Post-Marketing Surveillance Approval->PostMarketing

References

Fenoldopam's Selective Affinity for Dopamine Receptor Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoldopam is a benzazepine derivative recognized for its rapid-acting vasodilatory effects, which has been utilized in the management of severe hypertension.[1][2][3] Its mechanism of action is primarily attributed to its activity as a selective partial agonist at peripheral dopamine D1-like receptors.[4][5] This selectivity is crucial to its pharmacological profile, leading to arterial vasodilation, particularly in renal, mesenteric, and coronary arteries, thereby increasing renal blood flow and promoting natriuresis. Unlike dopamine, this compound exhibits minimal clinically significant activity at D2-like dopamine receptors or alpha- and beta-adrenergic receptors, which contributes to a distinct side-effect profile. This technical guide provides an in-depth overview of this compound's binding affinity for dopamine receptor subtypes, complete with quantitative data, detailed experimental methodologies, and visualizations of key pathways and processes.

Data Presentation: Binding Affinity of this compound

The following table summarizes the quantitative data on this compound's binding affinity for various dopamine and adrenergic receptor subtypes. The data is presented as Ki (inhibition constant) and EC50 (half-maximal effective concentration) values, which are critical metrics in pharmacology for quantifying a ligand's affinity and functional potency, respectively.

Receptor SubtypeLigandAssay TypeSpeciesTissue/Cell LineKi (nM)EC50 (nM)Reference
Dopamine D1 This compoundRadioligand BindingHuman-17-DrugBank
Dopamine D5 (D1B) This compoundRadioligand BindingHuman-15-DrugBank
Dopamine D1-like This compoundFunctional Assay (cAMP accumulation)PorcineLLC-PK1 Cells-55.5 (partial agonist)
Dopamine D2 This compound---No significant affinity-
Dopamine D3 This compound---No significant affinity--
Dopamine D4 This compound---No significant affinity--
α2-Adrenergic This compoundRadioligand Binding--15 - 25--

Experimental Protocols: Radioligand Binding Assay

The determination of a ligand's binding affinity for a specific receptor is commonly achieved through radioligand binding assays. Below is a detailed methodology for a competitive radioligand binding assay, a standard procedure used to determine the Ki of an unlabeled compound (like this compound) against a radiolabeled ligand with known affinity for the target receptor.

Objective: To determine the inhibition constant (Ki) of this compound for a specific dopamine receptor subtype.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human dopamine receptor subtype of interest (e.g., D1, D2) or homogenized tissue known to be rich in the target receptor (e.g., rat striatum for D1 receptors).

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]-SCH23390 for D1 receptors, [3H]-Spiperone for D2 receptors).

  • Test Compound: this compound in a range of concentrations.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the target receptor (e.g., unlabeled SCH23390 or haloperidol).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Filters: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

  • Scintillation Counter and Fluid: For quantifying radioactivity.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target receptor and harvest them.

    • Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Receptor membranes + radioligand + assay buffer.

      • Non-specific Binding: Receptor membranes + radioligand + a high concentration of the non-specific binding control.

      • Competitive Binding: Receptor membranes + radioligand + varying concentrations of this compound.

  • Incubation:

    • Add the receptor membranes, followed by the test compound (this compound) or buffer, and finally the radioligand to the appropriate wells.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathway of the Dopamine D1 Receptor

D1_Signaling_Pathway This compound This compound D1R Dopamine D1 Receptor This compound->D1R Binds to G_alpha_s Gαs D1R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Catalyzes conversion of ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to

Caption: Dopamine D1 receptor signaling cascade initiated by this compound.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubation of Membranes, Radioligand, and this compound Receptor_Prep->Incubation Ligand_Prep Radioligand & Test Compound (this compound) Dilution Ligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting Data_Analysis Data Analysis: IC50 and Ki Determination Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of this compound's Receptor Selectivity

Fenoldopam_Selectivity cluster_high_affinity High Affinity cluster_moderate_affinity Moderate Affinity cluster_negligible_affinity Negligible Affinity This compound This compound D1_like D1-like Receptors (D1, D5) This compound->D1_like Agonist alpha2 α2-Adrenergic Receptors This compound->alpha2 Antagonist D2_like D2-like Receptors (D2, D3, D4) This compound->D2_like alpha1_beta α1 & β-Adrenergic Receptors This compound->alpha1_beta

Caption: this compound's binding affinity profile for various receptors.

References

Early-Stage Investigation of Fenoldopam in Cell Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoldopam is a selective dopamine D1 receptor agonist known for its vasodilatory and natriuretic effects.[1][2] This technical guide provides an in-depth overview of the core methodologies and signaling pathways involved in the early-stage investigation of this compound in cell culture models. The information presented is intended to equip researchers with the necessary knowledge to design and execute robust in vitro studies to explore the cellular and molecular mechanisms of this compound. While this compound's clinical applications in managing severe hypertension are well-documented, its effects at the cellular level, particularly in controlled in vitro environments, are crucial for understanding its full therapeutic potential and identifying novel applications.[1][2]

Core Mechanism of Action and Signaling Pathways

This compound primarily exerts its effects by binding to and activating the dopamine D1 receptor, a Gs protein-coupled receptor (GPCR).[1] This activation initiates a downstream signaling cascade mediated by cyclic adenosine monophosphate (cAMP).

Dopamine D1 Receptor-cAMP Signaling Pathway

The canonical signaling pathway activated by this compound involves the following key steps:

  • Receptor Binding: this compound binds to the extracellular domain of the dopamine D1 receptor on the cell surface.

  • G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.

  • Adenylyl Cyclase Activation: The activated Gαs subunit binds to and activates adenylyl cyclase, a membrane-bound enzyme.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger.

  • Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. This frees the catalytic subunits to phosphorylate downstream target proteins.

  • Phosphorylation of Target Proteins: Activated PKA phosphorylates a variety of substrate proteins on serine and threonine residues, leading to changes in their activity and ultimately mediating the cellular response to this compound.

Fenoldopam_Signaling_Pathway This compound This compound D1R Dopamine D1 Receptor This compound->D1R Binds to Gs Gs Protein (αβγ) D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Catalyzes cAMP cAMP ATP->cAMP Conversion PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PKA_active Active PKA PKA_inactive->PKA_active Activates Substrate Substrate Protein PKA_active->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Protein Substrate->pSubstrate Response Cellular Response (e.g., Vasodilation, Na+/K+-ATPase inhibition) pSubstrate->Response Leads to

This compound's primary signaling cascade.

Quantitative Data from In Vitro Studies

Cell TypeParameterValueReference
Renal Cell Carcinoma (ACHN)IC50 (LSD1 Inhibition)0.8974 µM
Rat Cortical Collecting Duct (CCD)Concentration for Max Na+/K+-ATPase Inhibition10 µM
Mesenchymal Stem CellsEffective Concentration for Pro-survival Effects3 µg/mL

Key In Vitro Experiments and Protocols

Cell Culture Models

The choice of cell culture model is critical for studying the specific effects of this compound.

  • Vascular Smooth Muscle Cells (VSMCs): Primary human aortic smooth muscle cells (HASMCs) or rat aortic smooth muscle cells are relevant for studying the vasodilatory effects of this compound. These cells can be cultured to maintain their contractile phenotype, which is essential for vasodilation assays.

  • Renal Proximal Tubule Epithelial Cells (RPTECs): Primary cultures of human or animal-derived RPTECs are ideal for investigating the natriuretic and renal hemodynamic effects of this compound. These cells can form polarized monolayers, mimicking the in vivo structure of the kidney tubule.

  • Recombinant Cell Lines (HEK293, CHO): Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used for heterologous expression of the dopamine D1 receptor. These models are excellent for studying the direct effects of this compound on D1 receptor signaling in a controlled environment, free from the complexities of endogenous receptor expression in primary cells.

Measurement of Intracellular cAMP Accumulation

A fundamental experiment to confirm the mechanism of action of this compound is to measure the dose-dependent increase in intracellular cAMP levels.

Experimental Workflow:

cAMP_Assay_Workflow A Seed cells in a multi-well plate B Starve cells to reduce basal cAMP levels A->B C Pre-treat with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) B->C D Treat with varying concentrations of this compound C->D E Lyse cells to release intracellular cAMP D->E F Measure cAMP levels using a competitive immunoassay (e.g., ELISA) E->F G Analyze data and generate a dose-response curve F->G

General workflow for measuring cAMP.

Detailed Protocol (ELISA-based):

  • Cell Seeding: Seed HEK293 cells stably expressing the human dopamine D1 receptor in a 96-well plate at a density of 5 x 10^4 cells/well and culture overnight.

  • Cell Starvation: The following day, replace the culture medium with serum-free medium and incubate for 2-4 hours to reduce basal cAMP levels.

  • PDE Inhibition: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 100 µM 3-isobutyl-1-methylxanthine (IBMX), for 30 minutes to prevent the degradation of cAMP.

  • This compound Treatment: Add this compound at various concentrations (e.g., ranging from 1 nM to 10 µM) to the wells and incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with a commercial cAMP ELISA kit.

  • cAMP Measurement: Perform the cAMP competitive ELISA according to the manufacturer's instructions. This typically involves the incubation of the cell lysate with a fixed amount of HRP-conjugated cAMP and an anti-cAMP antibody coated on the plate.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. The concentration of cAMP in the samples is inversely proportional to the signal. Calculate the concentration of cAMP for each this compound dose and plot a dose-response curve to determine the EC50 value.

Western Blot Analysis of PKA Substrate Phosphorylation

To investigate the downstream effects of PKA activation, Western blotting can be used to detect the phosphorylation of specific PKA substrates, such as cAMP Response Element-Binding Protein (CREB).

Experimental Workflow:

Western_Blot_Workflow A Treat cells with this compound for various times B Lyse cells and determine protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block the membrane D->E F Incubate with primary antibodies (anti-phospho-CREB and anti-total-CREB) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect chemiluminescence and quantify band intensity G->H

General workflow for Western blot analysis.

Detailed Protocol (CREB Phosphorylation):

  • Cell Treatment: Culture human aortic smooth muscle cells (HASMCs) to near confluence. Treat the cells with 10 µM this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-CREB (Ser133) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against total CREB to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of CREB phosphorylation as the ratio of phospho-CREB to total CREB.

Measurement of Na+/K+-ATPase Activity

This compound has been shown to inhibit the Na+/K+-ATPase pump in renal tubular cells, contributing to its natriuretic effect. This can be assessed in vitro using a colorimetric assay that measures the amount of inorganic phosphate (Pi) released from ATP.

Experimental Workflow:

ATPase_Assay_Workflow A Isolate cell membranes or prepare cell homogenates B Pre-incubate with this compound at various concentrations A->B C Initiate the reaction by adding ATP B->C D Stop the reaction and measure the released inorganic phosphate (Pi) C->D E Determine the ouabain-sensitive ATPase activity D->E F Calculate the percentage of inhibition by this compound E->F

General workflow for Na+/K+-ATPase assay.

Detailed Protocol:

  • Sample Preparation: Culture primary renal proximal tubule epithelial cells (RPTECs) and prepare cell homogenates or isolated membrane fractions.

  • Reaction Setup: Prepare reaction mixtures containing a buffer (e.g., Tris-HCl), MgCl2, NaCl, and KCl. For each sample, prepare a parallel reaction containing ouabain (a specific Na+/K+-ATPase inhibitor) to determine the ouabain-insensitive ATPase activity.

  • This compound Incubation: Add varying concentrations of this compound to the reaction mixtures (without ouabain) and pre-incubate for 10-15 minutes at 37°C.

  • Enzymatic Reaction: Initiate the reaction by adding ATP to a final concentration of 1-5 mM. Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Phosphate Measurement: Stop the reaction by adding a solution that also allows for the colorimetric detection of inorganic phosphate (e.g., a solution containing malachite green and ammonium molybdate). Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Data Analysis:

    • Calculate the amount of Pi released in each sample.

    • The Na+/K+-ATPase activity is the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.

    • Calculate the percentage of inhibition of Na+/K+-ATPase activity by this compound at each concentration and determine the IC50 value.

Conclusion

This technical guide provides a foundational framework for the in vitro investigation of this compound. The described experimental protocols and signaling pathway diagrams offer a starting point for researchers to delve into the cellular and molecular mechanisms of this D1 receptor agonist. While the core signaling pathway through cAMP and PKA is well-established, further research is needed to fully elucidate the downstream targets and the extent of this compound's effects on gene expression and other cellular processes in various cell types. The methodologies outlined here can be adapted and expanded to address more specific research questions, ultimately contributing to a more comprehensive understanding of this compound's pharmacology.

References

Fenoldopam's Effect on Intracellular Cyclic AMP Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of fenoldopam, a selective dopamine D1 receptor agonist, with a core focus on its effect on intracellular cyclic adenosine monophosphate (cAMP) levels. This document provides a detailed overview of the signaling pathways, quantitative data on this compound's activity, and comprehensive experimental protocols relevant to the study of this compound.

Introduction

This compound is a benzazepine derivative that acts as a potent and selective agonist for the dopamine D1-like receptors.[1][2] Its primary clinical application is in the short-term management of severe hypertension.[3] The therapeutic effects of this compound are mediated through its ability to induce vasodilation, particularly in the renal, mesenteric, and coronary arteries, leading to a reduction in systemic vascular resistance.[1][2] This vasodilatory effect is a direct consequence of the drug's impact on intracellular signaling cascades, centrally involving the elevation of cyclic AMP (cAMP).

Mechanism of Action: The D1 Receptor-cAMP Signaling Pathway

This compound exerts its pharmacological effects by binding to and activating dopamine D1-like receptors, which are G-protein coupled receptors (GPCRs). The activation of the D1 receptor initiates a signal transduction cascade that leads to an increase in intracellular cAMP levels.

The key steps in this pathway are:

  • Receptor Binding: this compound binds to the D1 receptor, causing a conformational change in the receptor protein.

  • G-Protein Activation: This conformational change facilitates the coupling of the receptor to a stimulatory G-protein (Gs). Upon binding, the Gs protein releases its bound guanosine diphosphate (GDP) and binds guanosine triphosphate (GTP), leading to the dissociation of its α-subunit (Gαs) from the βγ-subunits.

  • Adenylyl Cyclase Activation: The activated Gαs-GTP complex then binds to and activates adenylyl cyclase, a membrane-bound enzyme.

  • cAMP Production: Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.

  • Downstream Effects: The accumulation of intracellular cAMP leads to the activation of various downstream effectors, most notably Protein Kinase A (PKA). PKA, in turn, phosphorylates numerous cellular proteins, leading to the ultimate physiological response. In vascular smooth muscle cells, this cascade results in the phosphorylation and inactivation of myosin light chain kinase (MLCK), preventing the interaction of actin and myosin and causing muscle relaxation and vasodilation. In renal tubular cells, PKA-mediated phosphorylation can modulate the activity of ion transporters, contributing to this compound's natriuretic and diuretic effects.

Fenoldopam_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound D1R Dopamine D1 Receptor This compound->D1R Binds Gs Gs Protein (inactive) (αβγ-GDP) D1R->Gs Activates AC Adenylyl Cyclase ATP ATP Gs_active Gs Protein (active) (α-GTP) Gs->Gs_active GDP/GTP Exchange Gs_active->AC Activates cAMP cAMP ATP->cAMP Adenylyl Cyclase PKA_inactive PKA (inactive) cAMP->PKA_inactive Binds PKA_active PKA (active) PKA_inactive->PKA_active Activates Phosphorylation Phosphorylation of Target Proteins PKA_active->Phosphorylation Catalyzes Response Physiological Response (e.g., Vasodilation) Phosphorylation->Response Leads to

Caption: this compound-D1 Receptor Signaling Pathway.

Quantitative Data on this compound's Activity

The following table summarizes key quantitative data regarding the biological activity of this compound, focusing on its effects on cAMP-mediated signaling.

ParameterValueCell Type/SystemReference
EC50 for Adenylyl Cyclase Activation 57 nmol/LRat Striatum
EC50 for Adenylyl Cyclase Activation (R-enantiomer) 37 nmol/LRat Striatum
Inhibition of Ouabain-Inhibitable Na+ Transport 65 ± 6%Human Renal Proximal Tubule Cells

Note: The inhibition of Na+ transport is a downstream functional consequence of increased intracellular cAMP.

Experimental Protocols

The quantification of intracellular cAMP levels is a critical step in characterizing the activity of D1 receptor agonists like this compound. Below are detailed methodologies for two common types of cAMP assays.

Competitive Binding Immunoassay (ELISA) for cAMP

This protocol describes a typical competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cAMP in cell lysates.

Principle: This assay is based on the competition between unlabeled cAMP in the sample and a fixed amount of enzyme-labeled cAMP for a limited number of binding sites on a cAMP-specific antibody. The amount of enzyme-labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.

Materials:

  • cAMP ELISA Kit (containing cAMP standard, anti-cAMP antibody, enzyme-conjugated cAMP, substrate, and wash buffers)

  • Cultured cells (e.g., human renal proximal tubule cells or HEK293 cells)

  • This compound

  • Cell lysis buffer (e.g., 0.1 M HCl)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Treat the cells with various concentrations of this compound for a specified time at 37°C. Include a vehicle control.

  • Cell Lysis:

    • After treatment, aspirate the media and lyse the cells by adding 0.1 M HCl to each well.

    • Incubate for 10 minutes at room temperature to ensure complete lysis.

  • cAMP Immunoassay:

    • Prepare a standard curve using the provided cAMP standards.

    • Add the cell lysates and standards to the wells of the antibody-coated microplate.

    • Add the enzyme-conjugated cAMP to all wells.

    • Add the anti-cAMP antibody to all wells.

    • Incubate the plate according to the kit manufacturer's instructions (typically 1-2 hours at room temperature).

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Signal Detection:

    • Add the substrate solution to each well and incubate until color develops.

    • Stop the reaction by adding a stop solution.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the known cAMP concentrations.

    • Determine the cAMP concentration in the samples by interpolating their absorbance values from the standard curve.

ELISA_Workflow start Start cell_culture Cell Culture and Plating start->cell_culture treatment Treat cells with this compound cell_culture->treatment lysis Lyse cells with 0.1 M HCl treatment->lysis assay_setup Add Samples/Standards to Antibody-Coated Plate lysis->assay_setup add_conjugate Add Enzyme-Conjugated cAMP assay_setup->add_conjugate add_antibody Add Anti-cAMP Antibody add_conjugate->add_antibody incubation Incubate add_antibody->incubation wash Wash Plate incubation->wash add_substrate Add Substrate wash->add_substrate read_plate Read Absorbance add_substrate->read_plate analysis Data Analysis read_plate->analysis end End analysis->end

Caption: Generalized ELISA Workflow for cAMP Measurement.

AlphaScreen® cAMP Assay

This protocol outlines a homogeneous (no-wash) assay for the detection of cAMP using AlphaScreen® technology.

Principle: The AlphaScreen® cAMP assay is a competitive immunoassay. In the absence of cellular cAMP, biotinylated cAMP bridges Streptavidin-Donor beads and anti-cAMP antibody-conjugated Acceptor beads, bringing them into close proximity. Excitation of the Donor beads results in the generation of singlet oxygen, which diffuses to the Acceptor beads, leading to light emission. Cellular cAMP produced in response to this compound competes with the biotinylated cAMP for the antibody on the Acceptor beads, causing a decrease in the AlphaScreen® signal.

Materials:

  • AlphaScreen® cAMP Assay Kit (containing Acceptor beads, Streptavidin-Donor beads, biotinylated cAMP, and lysis buffer)

  • Cultured cells

  • This compound

  • White, opaque 384-well microplates

  • A microplate reader capable of reading AlphaScreen® signals (e.g., EnVision®)

Procedure:

  • Cell Culture and Stimulation:

    • Harvest and resuspend cells in stimulation buffer.

    • Add cells to the wells of a 384-well plate.

    • Add this compound at various concentrations and incubate for the desired time at room temperature.

  • Lysis and Detection:

    • Prepare a mixture of Acceptor beads and lysis buffer and add it to the wells.

    • Incubate for a short period to allow for cell lysis and binding of cAMP to the antibody.

    • Prepare a mixture of Streptavidin-Donor beads and biotinylated cAMP and add it to the wells.

    • Incubate the plate in the dark according to the manufacturer's protocol (typically 1-3 hours).

  • Signal Reading:

    • Read the plate on an AlphaScreen®-capable microplate reader.

  • Data Analysis:

    • The signal is inversely proportional to the amount of cAMP produced.

    • Calculate the concentration of cAMP in the samples by comparing the signal to a standard curve generated with known amounts of cAMP.

Downstream Effectors and Physiological Consequences

The increase in intracellular cAMP initiated by this compound activates PKA, which in turn phosphorylates a variety of downstream target proteins. The specific substrates for PKA phosphorylation can vary depending on the cell type.

Key PKA-mediated downstream events include:

  • In Vascular Smooth Muscle: PKA phosphorylates and inactivates Myosin Light Chain Kinase (MLCK), leading to vasodilation.

  • In Renal Tubules: PKA can phosphorylate and regulate the activity of various ion transporters, such as the Na+/H+ exchanger and the Na+/K+-ATPase, contributing to the natriuretic and diuretic effects of this compound.

  • Gene Transcription: PKA can translocate to the nucleus and phosphorylate transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression.

Downstream_Effects cluster_effects Cellular Effects cAMP Increased Intracellular cAMP PKA Activation of Protein Kinase A (PKA) cAMP->PKA Vascular Vascular Smooth Muscle Cells PKA->Vascular Renal Renal Tubular Cells PKA->Renal Gene Gene Expression PKA->Gene MLCK Phosphorylation and Inactivation of Myosin Light Chain Kinase (MLCK) Vascular->MLCK Ion_Transporters Phosphorylation and Modulation of Ion Transporter Activity Renal->Ion_Transporters CREB Phosphorylation of CREB Gene->CREB Vasodilation Vasodilation MLCK->Vasodilation Natriuresis Natriuresis and Diuresis Ion_Transporters->Natriuresis Altered_Gene_Expression Altered Gene Expression CREB->Altered_Gene_Expression

Caption: Downstream Effects of this compound-Induced cAMP Elevation.

Conclusion

This compound's therapeutic efficacy as a vasodilator is fundamentally linked to its ability to elevate intracellular cAMP levels through the selective activation of dopamine D1 receptors. Understanding the intricacies of this signaling pathway, from receptor-ligand interaction to the activation of downstream effectors, is crucial for the rational design and development of novel therapeutics targeting this system. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of this compound's activity and the investigation of its molecular mechanisms of action. Further research focusing on obtaining detailed concentration-response data in various human cell types will continue to refine our understanding of this important drug.

References

Fenoldopam: A Technical Guide to a Benzazepine Derivative Antihypertensive Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoldopam is a rapid-acting intravenous antihypertensive agent, unique in its class as a selective dopamine D1 receptor partial agonist.[1] Chemically classified as a benzazepine derivative, its primary mechanism of action involves arterial vasodilation, leading to a reduction in systemic blood pressure.[1][2] This is particularly pronounced in the renal vasculature, where it enhances renal blood flow and promotes natriuresis.[2][3] This technical guide provides an in-depth overview of the pharmacology, mechanism of action, pharmacokinetics, and clinical application of this compound, with a focus on the underlying scientific data and experimental methodologies.

Introduction

This compound mesylate, sold under the brand name Corlopam, was approved for the in-hospital, short-term management of severe hypertension. It is a racemic mixture, with the (R)-isomer being the biologically active component, exhibiting a significantly higher affinity for the D1 receptor. Unlike many other vasodilators, this compound's targeted action on D1 receptors spares it from significant activity at D2, alpha, or beta-adrenergic receptors, leading to a distinct pharmacological profile.

Chemical and Physical Properties

This compound is a synthetic benzazepine derivative.

  • IUPAC Name: 6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol

  • Molecular Formula: C₁₆H₁₆ClNO₃

  • Molar Mass: 305.76 g/mol

Pharmacology

Mechanism of Action

This compound's antihypertensive effect is mediated through its agonistic activity at peripheral dopamine D1 receptors. These receptors are G-protein coupled and are predominantly located on vascular smooth muscle cells in arterial beds, including the renal, mesenteric, coronary, and cerebral arteries.

Binding of this compound to the D1 receptor initiates a signaling cascade that results in vasodilation:

  • Activation of Adenylyl Cyclase: The activated D1 receptor stimulates the Gαs subunit of its associated G-protein, which in turn activates the enzyme adenylyl cyclase.

  • Increased Intracellular cAMP: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The elevated levels of intracellular cAMP lead to the activation of Protein Kinase A (PKA).

  • Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).

  • Smooth Muscle Relaxation: With MLCK inhibited, the phosphorylation of myosin light chains is reduced, preventing the formation of cross-bridges with actin filaments and resulting in smooth muscle relaxation and vasodilation.

This cascade leads to a decrease in systemic vascular resistance and, consequently, a reduction in blood pressure.

Signaling Pathway Diagram

Fenoldopam_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D1R Dopamine D1 Receptor This compound->D1R Binds Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (Active) cAMP->PKA Activates MLCK_inactive MLCK (Inactive) PKA->MLCK_inactive Phosphorylates (Inactivates) MLCK_active MLCK (Active) MyosinLC_P Phosphorylated Myosin Light Chain MLCK_active->MyosinLC_P Phosphorylates Relaxation Vasodilation MyosinLC_P->Relaxation Leads to MyosinLC Myosin Light Chain

Caption: this compound's D1 receptor-mediated signaling cascade.

Quantitative Data

Pharmacodynamics
ParameterValueSpeciesNotes
D1 Receptor Binding Affinity (K D) 2.3 ± 0.1 nMRat (striatum)Determined by radioligand binding assay using [³H]-fenoldopam.
D1 Receptor Agonist Activity (EC₅₀) 57 nMIn vitroSelective D1-like dopamine receptor partial agonist.
α₂-Adrenoceptor Antagonist Activity (Kᵢ) 15 - 25 nMIn vitro
(R)-isomer D1 Affinity vs. (S)-isomer ~250-fold higherIn vitroThe (R)-isomer is responsible for the biological activity.
Pharmacokinetics (Human Adults)
ParameterValueNotes
Onset of Action < 5 minutesRapid onset of hemodynamic effects.
Elimination Half-life ~5-10 minutes
Metabolism Hepatic conjugation (methylation, glucuronidation, sulfation)Does not involve cytochrome P-450 enzymes.
Excretion ~90% in urine, ~10% in fecesPrimarily as inactive metabolites.
Plasma Protein Binding 85-90%
Clinical Efficacy: Dose-Response in Hypertensive Emergencies

A multicenter, randomized, double-blind study in patients with hypertensive emergencies demonstrated a dose-dependent reduction in diastolic blood pressure (DBP).

Infusion Rate (mcg/kg/min)Mean DBP Reduction at 4 hours
0.01Baseline
0.03-
0.1Significant reduction vs. 0.01 mcg/kg/min
0.3Significant reduction vs. 0.01 mcg/kg/min

Experimental Protocols

Radioligand Binding Assay for D1 Receptor Affinity

This protocol is a generalized representation based on standard methodologies.

Objective: To determine the binding affinity (K D) of this compound for the D1 receptor.

Materials:

  • Rat striatal membrane preparations (source of D1 receptors)

  • [³H]-fenoldopam (radioligand)

  • Unlabeled this compound (for competition assay)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in cold buffer and centrifuge to pellet the membranes containing the receptors. Resuspend the pellet in fresh buffer.

  • Saturation Binding:

    • Incubate a fixed amount of membrane protein with increasing concentrations of [³H]-fenoldopam.

    • For each concentration, run a parallel incubation with an excess of unlabeled this compound to determine non-specific binding.

    • Incubate at a controlled temperature (e.g., 25°C) for a set time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot specific binding against the concentration of [³H]-fenoldopam.

    • Analyze the data using non-linear regression (e.g., one-site binding hyperbola) to determine the K D and B max (maximum number of binding sites).

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis prep_membranes Prepare D1 Receptor-rich Membrane Homogenate incubate Incubate Membranes with [3H]-Fenoldopam (± excess unlabeled ligand) prep_membranes->incubate prep_ligand Prepare Serial Dilutions of [3H]-Fenoldopam prep_ligand->incubate filtrate Rapid Vacuum Filtration (Separates bound/free ligand) incubate->filtrate count Scintillation Counting (Measures radioactivity) filtrate->count analyze Calculate Specific Binding and Perform Non-linear Regression count->analyze results Determine KD and Bmax analyze->results

Caption: Workflow for a radioligand binding assay.

Clinical Trial Protocol for Antihypertensive Efficacy

This protocol is a summary based on a multicenter, randomized, double-blind clinical trial.

Objective: To evaluate the dose-dependent efficacy and safety of intravenous this compound in patients with hypertensive emergencies.

Patient Population: Adults with a sustained diastolic blood pressure (DBP) ≥ 120 mm Hg and evidence of acute target-organ damage.

Study Design:

  • Randomization: Patients are randomly assigned in a double-blind manner to one of several fixed-dose intravenous this compound infusion groups (e.g., 0.01, 0.03, 0.1, or 0.3 mcg/kg/min).

  • Treatment: A continuous intravenous infusion is administered for a specified duration (e.g., 24 hours).

  • Monitoring:

    • Continuous intra-arterial blood pressure monitoring.

    • Heart rate monitoring.

    • Assessment of renal function (e.g., serum creatinine, urine output).

    • Monitoring for adverse events.

  • Primary Endpoint: The primary efficacy measure is the reduction in DBP from baseline at a specific time point (e.g., 4 hours) in the higher-dose groups compared to the lowest-dose group.

  • Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the change in DBP between the different dose groups.

Clinical_Trial_Workflow cluster_screening Patient Selection cluster_randomization Randomization cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis screen Screen Patients for Hypertensive Emergency Criteria (DBP ≥ 120 mmHg + TOD) randomize Randomize to this compound Dose Groups (Double-blind) screen->randomize infuse Administer Continuous IV Infusion for 24 hours randomize->infuse monitor Continuous BP & HR Monitoring Adverse Event Tracking infuse->monitor endpoint Measure Primary Endpoint: Change in DBP at 4 hours monitor->endpoint analyze Compare DBP Reduction Across Dose Groups endpoint->analyze conclusion Determine Dose-Response Relationship and Safety analyze->conclusion

References

The Role of Fenoldopam in Modulating the Renin-Angiotensin System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenoldopam, a selective dopamine D1 receptor agonist, exerts significant modulatory effects on the renin-angiotensin system (RAS). Primarily recognized for its potent vasodilatory and antihypertensive properties, this compound's interaction with the RAS is complex, characterized by a stimulation of renin release, which in turn influences angiotensin II and aldosterone levels. This guide provides an in-depth technical overview of the mechanisms, quantitative effects, and experimental methodologies related to this compound's role in RAS modulation. The information presented is intended to support further research and drug development efforts in cardiovascular and renal therapeutics.

Mechanism of Action: D1 Receptor Agonism and RAS Activation

This compound's primary mechanism of action is the selective activation of postsynaptic dopamine D1 receptors, which are abundant in the renal vasculature, including the afferent and efferent arterioles, as well as on juxtaglomerular cells.[1][2][3][4] This agonistic activity initiates a cascade of intracellular events, primarily the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[1] The elevated cAMP promotes smooth muscle relaxation, resulting in vasodilation, particularly within the renal arteries.

The stimulation of D1 receptors on the juxtaglomerular apparatus is a key factor in this compound's influence on the RAS. This stimulation directly leads to an increase in renin secretion. The subsequent rise in plasma renin activity (PRA) initiates the enzymatic cascade of the RAS, leading to the conversion of angiotensinogen to angiotensin I, and subsequently to the potent vasoconstrictor, angiotensin II. This increase in angiotensin II can, to some extent, counteract the vasodilatory effects of this compound.

Quantitative Effects on the Renin-Angiotensin System

Clinical and preclinical studies have consistently demonstrated this compound's impact on key components of the RAS. The following table summarizes the quantitative data from various studies, providing a comparative overview of this compound's effects.

ParameterSubject PopulationThis compound DoseChange from BaselineReference
Plasma Renin Activity (PRA) Hypertensive Patients100 mg (oral)Increased (P < 0.05)
Hypertensive Patients100 mg (oral)Increased
Hypertensive PatientsNot specifiedSignificantly increased baseline PRA
Normal and Hypertensive Subjects100 mg (oral)~Twofold increase (P < 0.01 in normal subjects)
Anesthetized Dogs0.01-0.3 µg/kg/min (intrarenal)Increased renin release
Plasma Aldosterone Hypertensive Patients100 mg (oral)Increased (P < 0.05)
Normal and Hypertensive Subjects100 mg (oral)~40% increase (Not statistically significant)
Hypertensive PatientsNot specifiedSlightly rose
Angiotensin II Anesthetized DogsNot specifiedImplied increase due to renin release, opposing this compound's effects
RatsNot specifiedIntrarenally produced angiotensin II opposes the natriuretic action of this compound

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the effects of this compound on the renin-angiotensin system.

Study in Hypertensive and Normotensive Subjects
  • Objective: To investigate the cardiovascular, endocrine, and renal responses to a single oral dose of this compound.

  • Study Design: A comparative study involving eight hypertensive and twelve normal subjects.

  • Protocol:

    • Subjects were administered a single oral dose of 100 mg this compound.

    • Blood pressure and heart rate were monitored.

    • Renal plasma flow and glomerular filtration rate were measured.

    • Blood samples were collected to determine plasma renin activity and plasma aldosterone concentrations.

    • Urine samples were collected to measure norepinephrine excretion.

  • Key Measurements: Plasma renin activity was assayed, and plasma aldosterone levels were quantified.

Study in Anesthetized Dogs
  • Objective: To characterize the renal effects of this compound and the role of angiotensin II in these effects.

  • Study Design: An experimental study in anesthetized dogs.

  • Protocol:

    • This compound was infused directly into the renal artery at doses ranging from 0.01 to 10 µg/kg/min.

    • In a subset of experiments, the angiotensin-converting enzyme (ACE) inhibitor captopril (1 mg/kg, IV, + 20 µg/kg/min, intrarenal artery) was co-administered with this compound.

    • Renal blood flow, blood pressure, and urine output were continuously monitored.

    • The effects of the selective dopamine D1-receptor antagonist, SCH 23390 (30 µg/kg, IV), were also assessed.

  • Key Insight: The study demonstrated that the natriuretic and vasodepressor effects of this compound were more pronounced in the presence of an ACE inhibitor, suggesting that this compound-induced renin release and subsequent angiotensin II production counteract its primary actions.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

fenoldopam_ras_pathway cluster_this compound This compound Action cluster_receptor Receptor Activation cluster_intracellular Intracellular Signaling cluster_effects Physiological Effects cluster_ras Renin-Angiotensin System Cascade This compound This compound D1_Receptor Dopamine D1 Receptor (Juxtaglomerular Cells & Renal Vasculature) This compound->D1_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase D1_Receptor->Adenylyl_Cyclase Activates cAMP ↑ cAMP Adenylyl_Cyclase->cAMP Catalyzes conversion of ATP to Vasodilation Renal Vasodilation (↑ Renal Blood Flow) cAMP->Vasodilation Renin_Release ↑ Renin Release cAMP->Renin_Release Angiotensinogen Angiotensinogen Renin_Release->Angiotensinogen Acts on Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Converts to Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE converts to Aldosterone ↑ Aldosterone Secretion Angiotensin_II->Aldosterone

Caption: this compound's Signaling Pathway and its Impact on the Renin-Angiotensin System.

experimental_workflow cluster_subjects Subject Recruitment cluster_protocol Experimental Protocol cluster_analysis Data Analysis Subjects Recruit Hypertensive and/or Normotensive Subjects Dosing Administer this compound (e.g., 100 mg oral or IV infusion) Subjects->Dosing Measurements Collect Blood and Urine Samples at Baseline and Post-Dosing Dosing->Measurements Assays Perform Laboratory Assays: - Plasma Renin Activity (PRA) - Plasma Aldosterone - Angiotensin II Levels Measurements->Assays Comparison Compare Post-Dosing Levels to Baseline Assays->Comparison

Caption: A Generalized Experimental Workflow for Studying this compound's Effects on the RAS.

Conclusion and Future Directions

This compound's modulation of the renin-angiotensin system is a critical aspect of its pharmacological profile. The drug's ability to increase renal blood flow and promote natriuresis is, in part, counterbalanced by its stimulation of renin release and the subsequent activation of the RAS. This dual effect has important implications for its clinical use, particularly in patients with hypertension and renal impairment.

Future research should focus on elucidating the precise dose-response relationship between this compound and RAS activation. Furthermore, studies investigating the long-term effects of this compound on the RAS and the potential for tachyphylaxis to its renin-stimulating effects are warranted. A deeper understanding of these interactions will be invaluable for optimizing the therapeutic application of this compound and for the development of novel D1 receptor agonists with more favorable RAS modulation profiles. The co-administration of this compound with RAS inhibitors, such as ACE inhibitors or angiotensin II receptor blockers, presents a promising therapeutic strategy that merits further investigation to potentially enhance the beneficial renal and hemodynamic effects of this compound while mitigating the counter-regulatory RAS activation.

References

A Technical Guide to the Foundational Research on Fenoldopam and Renal Blood Flow

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on fenoldopam, a selective dopamine D1-like receptor agonist, and its significant impact on renal hemodynamics. This document outlines the core mechanism of action, summarizes key quantitative data from foundational studies, details common experimental protocols, and provides visual representations of critical pathways and workflows. Although manufacturing of this compound was discontinued in 2023, its unique renal vasodilatory properties continue to make it a subject of scientific interest[1].

Core Mechanism of Action

This compound mesylate is a benzazepine derivative that acts as a potent and selective partial agonist for the dopamine D1-like receptors.[2][3] Unlike dopamine, it has minimal to no significant affinity for D2-like, α-adrenergic, or β-adrenergic receptors.[2][4] Its primary therapeutic effect is arterial vasodilation, which leads to a reduction in systemic blood pressure.

The pronounced effect of this compound on the kidneys stems from the high density of D1 receptors in the renal vasculature, including the afferent and efferent arterioles and the arcuate and interlobular arteries. Activation of these receptors is the cornerstone of its ability to increase renal blood flow.

Intracellular Signaling Pathway

The vasodilatory effect of this compound is mediated through a G-protein coupled receptor signaling cascade within the vascular smooth muscle cells of renal arteries.

  • Receptor Binding: this compound binds to the D1 receptor.

  • G-Protein Activation: This binding activates the associated G-alpha stimulatory (Gs) protein.

  • Adenylyl Cyclase Stimulation: The activated Gs protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), the key second messenger in this pathway.

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

  • MLCK Phosphorylation: PKA then phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).

  • Smooth Muscle Relaxation: With MLCK inactivated, the myosin light chain is not phosphorylated, preventing the cross-bridge formation between actin and myosin that is necessary for muscle contraction. This results in the relaxation of the vascular smooth muscle, leading to vasodilation.

This cascade ultimately increases the arterial lumen's cross-sectional area, decreases renal vascular resistance, and consequently enhances renal blood flow, natriuresis, and diuresis.

Fenoldopam_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell FEN This compound D1R D1 Receptor FEN->D1R Binds Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Inactive PKA cAMP->PKA Activates PKA_A Active PKA PKA->PKA_A MLCK Active MLCK PKA_A->MLCK Phosphorylates (Inactivates) MLCK_I Inactive MLCK (Phosphorylated) MLCK->MLCK_I RELAX Vasodilation (Smooth Muscle Relaxation) MLCK_I->RELAX Leads to

This compound's D1 receptor signaling cascade in vascular smooth muscle.

Quantitative Effects on Renal Hemodynamics

Numerous studies have quantified the dose-dependent effects of intravenously administered this compound on key renal parameters. At therapeutic doses, this compound can increase renal blood flow by 30-40% and enhance the glomerular filtration rate (GFR) by 15-20%. The data below are compiled from foundational studies in various subject populations.

Table 1: Effects in Hypertensive Patients
ParameterDosage (IV)Mean ChangeStudy PopulationReference
Mean Arterial Pressure0.025-0.5 µg/kg/min↓ 12%10 patients with essential hypertension
Renal Plasma Flow (RPF)0.025-0.5 µg/kg/min↑ 42%10 patients with essential hypertension
Glomerular Filtration Rate (GFR)0.025-0.5 µg/kg/min↑ 6%10 patients with essential hypertension
Sodium Excretion0.025-0.5 µg/kg/min↑ 202%10 patients with essential hypertension
Creatinine ClearanceNot Specified↑ 92% (from 39 to 75 mL/min)19 severely hypertensive patients with impaired renal function
Table 2: Effects in Normotensive Subjects
ParameterDosage (IV)Mean Change (vs. Placebo)Study PopulationReference
Renal Plasma Flow (RPF)0.03 µg/kg/min↑ 16% (from 576 to 670 mL/min)14 normal male volunteers
Renal Plasma Flow (RPF)0.1 µg/kg/min↑ 34% (from 579 to 777 mL/min)14 normal male volunteers
Renal Plasma Flow (RPF)0.3 µg/kg/min↑ 32% (from 592 to 784 mL/min)14 normal male volunteers
Glomerular Filtration Rate (GFR)0.03-0.3 µg/kg/minMaintained (No significant change)14 normal male volunteers
Effective RPF (Oral Dose)100 mg (single dose)↑ 58%7 healthy male subjects
Glomerular Filtration Rate (Oral Dose)100 mg (single dose)↑ 9%7 healthy male subjects
Table 3: Effects in Animal Models (Dogs)
ParameterDosage (IV)Mean ChangeStudy ConditionsReference
Renal Blood Flow (RBF)3.4 µg/kg/min↑ 11%Halothane general anaesthesia, induced hypotension
Glomerular Filtration Rate (GFR)0.8 µg/kg/min↑ (Median from 2.71 to 3.33 mL/min/kg)Healthy dogs
Fractional Excretion of Sodium0.1 µg/kg/min↑ (from 0.7% to 1.3%)Anaesthetized dogs, before aortic cross-clamping
Creatinine Clearance0.1 µg/kg/min↑ (from 2.03 to 2.45 mL/min/kg)Anaesthetized dogs, before aortic cross-clamping

Key Experimental Protocols

The investigation of this compound's effects on renal blood flow relies on established methodologies for measuring renal hemodynamics. The following are detailed summaries of protocols frequently cited in the foundational literature.

Protocol for Measuring RPF and GFR via Clearance Techniques

This protocol is a standard method used in human studies to precisely measure renal plasma flow and glomerular filtration rate.

Objective: To determine Renal Plasma Flow (RPF) and Glomerular Filtration Rate (GFR) before and during this compound infusion.

Materials:

  • This compound for intravenous infusion

  • Para-aminohippurate (PAH) solution

  • Inulin solution

  • Infusion pump

  • Equipment for blood sampling (catheters, syringes)

  • Equipment for timed urine collection

  • Spectrophotometer or HPLC for sample analysis

Methodology:

  • Subject Preparation: Subjects are typically studied after an overnight fast, maintained in a supine position, and hydrated with an intravenous solution (e.g., 0.45% saline) to ensure adequate urine flow.

  • Priming Dose: A priming intravenous bolus of PAH and inulin is administered to rapidly achieve target plasma concentrations.

  • Sustaining Infusion: A continuous intravenous infusion of both PAH and inulin is started and maintained at a constant rate throughout the experiment to ensure steady-state plasma levels.

  • Equilibration Period: A period of at least 60-90 minutes is allowed for the plasma concentrations of PAH and inulin to stabilize.

  • Baseline Measurement: Following equilibration, timed urine collections (e.g., three consecutive 20-minute periods) are initiated. Blood samples are drawn at the midpoint of each urine collection period.

  • This compound Administration: this compound infusion is initiated at a low dose (e.g., 0.01 to 0.03 µg/kg/min) and may be titrated upwards at set intervals (e.g., every 15-20 minutes).

  • Experimental Measurement: Once the desired this compound dose is reached and a new steady state is achieved, the timed urine and blood sampling procedure is repeated.

  • Sample Analysis: Plasma and urine samples are analyzed for PAH and inulin concentrations.

  • Calculation:

    • RPF is calculated using the clearance of PAH: RPF = ([Urine PAH] x Urine Flow Rate) / [Plasma PAH].

    • GFR is calculated using the clearance of inulin: GFR = ([Urine Inulin] x Urine Flow Rate) / [Plasma Inulin].

Experimental_Workflow start Start: Subject Preparation (Fasting, Hydration) prime Administer Priming Dose (PAH & Inulin) start->prime infuse Start Sustaining Infusion (PAH & Inulin) prime->infuse equil Equilibration Period (60-90 min) infuse->equil baseline Baseline Measurement (Timed Urine & Blood Samples) equil->baseline This compound Initiate this compound Infusion (Dose Titration) baseline->this compound exp_measure Experimental Measurement (Timed Urine & Blood Samples) This compound->exp_measure analysis Sample Analysis (PAH & Inulin Concentration) exp_measure->analysis calc Calculate RPF & GFR analysis->calc end_node End calc->end_node

Workflow for assessing renal hemodynamics using clearance methods.
Protocol for Measuring Renal Blood Flow via Doppler Ultrasonography

This non-invasive technique is used to assess changes in blood flow velocity and calculate resistance indices within the renal arteries.

Objective: To measure blood flow velocity and resistive index (RI) in renal arteries before and during this compound infusion.

Materials:

  • This compound for intravenous infusion

  • Duplex Doppler ultrasound machine with a low-frequency (e.g., 2-5 MHz) curved array transducer

  • Infusion pump

Methodology:

  • Subject Preparation: Patients are placed in a supine or lateral decubitus position to provide an optimal acoustic window to the kidneys.

  • Baseline Imaging: The renal arteries (main, segmental, interlobar) are identified using B-mode ultrasound.

  • Baseline Doppler Measurement: Pulsed-wave Doppler is used to measure blood flow velocities. The sample volume is placed in the center of the artery with an angle of insonation less than 60 degrees.

  • Data Acquisition: The peak systolic velocity (PSV) and end-diastolic velocity (EDV) are measured from the Doppler waveform. The Renal Resistive Index (RI) is calculated as: RI = (PSV - EDV) / PSV. Measurements are taken at multiple sites (e.g., renal hilum, interlobar arteries).

  • This compound Infusion: A continuous intravenous infusion of this compound is started at a specific dose (e.g., 0.1 µg/kg/min).

  • Experimental Doppler Measurement: After a set period of infusion, the Doppler measurements are repeated at the same arterial locations.

  • Data Comparison: Baseline and post-infusion values for flow velocities and RI are compared to determine the effect of this compound. A significant decrease in RI is indicative of vasodilation and increased perfusion.

References

Fenoldopam's Impact on Mesenteric and Coronary Arteries: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoldopam, a selective dopamine D1 receptor agonist, elicits potent vasodilation in key arterial beds, including the mesenteric and coronary arteries. This technical guide provides an in-depth analysis of the physiological effects of this compound on these vascular territories, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Introduction

This compound is a benzazepine derivative that acts as a potent and selective agonist for the dopamine D1 receptor.[1][2] Its primary pharmacological action is arterial vasodilation, which leads to a reduction in systemic vascular resistance and an increase in blood flow to various organs.[3][4] This vasodilatory effect is of significant interest in clinical settings, particularly for the management of hypertensive crises and for its potential organ-protective effects.[3] This guide focuses specifically on the impact of this compound on two critical vascular beds: the mesenteric arteries, which supply blood to the gastrointestinal tract, and the coronary arteries, which perfuse the myocardium. Understanding the comparative effects of this compound on these arteries is crucial for its therapeutic application and for the development of novel cardiovascular drugs.

Mechanism of Action: D1 Receptor-Mediated Vasodilation

This compound's vasodilatory effects in both mesenteric and coronary arteries are mediated through the activation of postsynaptic D1 receptors on vascular smooth muscle cells. The binding of this compound to these G-protein coupled receptors initiates a signaling cascade that results in smooth muscle relaxation and an increase in arterial diameter.

Signaling Pathway

The activation of the D1 receptor by this compound stimulates the Gs alpha subunit of the associated G-protein. This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.

Fenoldopam_Signaling_Pathway This compound This compound D1_Receptor Dopamine D1 Receptor This compound->D1_Receptor G_Protein Gs Protein D1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Active) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Inactive_PKA Protein Kinase A (Inactive) Inactive_PKA->PKA

Caption: this compound's signaling pathway leading to vasodilation.

Quantitative Effects on Mesenteric and Coronary Arteries

The vasodilatory effects of this compound have been quantified in various preclinical and clinical studies. The following tables summarize the key findings on mesenteric and coronary blood flow and vascular resistance. It is important to note that the data presented are from different species, which may limit direct comparison.

Mesenteric Artery

Studies in spontaneously hypertensive rats have demonstrated a significant and dose-dependent increase in mesenteric blood flow following this compound administration.

ParameterSpeciesDosageChange from BaselineReference
Mesenteric Blood FlowRat (Spontaneously Hypertensive)1-1000 µg/kg (i.v.)Maximal increase of 69 ± 10%
Mesenteric Vascular ResistanceRat (Spontaneously Hypertensive)1-1000 µg/kg (i.v.)Significant decrease
Coronary Artery

In canine models, this compound has been shown to augment myocardial blood flow and reduce coronary vascular resistance, particularly in the presence of coronary occlusion. In humans, in vitro studies have confirmed the direct relaxant effect of this compound on isolated coronary arteries.

ParameterSpeciesDosageChange from BaselineReference
Myocardial Blood Flow (Normal Myocardium)Dog0.1 µg/kg/min (i.v.)Increase from 114 ± 10 to 188 ± 27 ml/100 gm/min
Coronary Vascular Resistance (Normal Myocardium)Dog0.1 µg/kg/min (i.v.)Significant reduction
Coronary Artery RelaxationHuman (in vitro)Concentration-dependentRelaxation of pre-contracted arteries

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the effects of this compound on mesenteric and coronary arteries.

In Vivo Measurement of Mesenteric Blood Flow in Rats

This protocol describes the methodology used to assess the effects of this compound on regional blood flow in conscious, unrestrained spontaneously hypertensive rats.

Mesenteric_Blood_Flow_Protocol Animal_Model Spontaneously Hypertensive Rats Instrumentation Chronic Instrumentation with Pulsed Doppler Flow Probes (Renal, Mesenteric, Hindquarters) Animal_Model->Instrumentation Drug_Admin Intravenous Administration of This compound (1-1000 µg/kg) Instrumentation->Drug_Admin Data_Acquisition Measurement of: - Mean Arterial Pressure - Heart Rate - Regional Blood Flow Drug_Admin->Data_Acquisition Analysis Analysis of Dose-Dependent Changes in Hemodynamics Data_Acquisition->Analysis

Caption: Experimental workflow for in vivo mesenteric blood flow measurement.
  • Animal Model: Conscious, unrestrained spontaneously hypertensive rats were used.

  • Instrumentation: Animals were chronically instrumented with pulsed Doppler flow probes placed around the renal, superior mesenteric, and distal aorta (for hindquarters) arteries to allow for continuous measurement of blood flow.

  • Drug Administration: this compound was administered intravenously in a dose-dependent manner (1-1000 µg/kg).

  • Data Acquisition: Maximal changes in mean arterial pressure, heart rate, and regional blood flow were recorded after each dose.

  • Data Analysis: The percentage change in blood flow and vascular resistance from baseline was calculated for each dose of this compound.

In Vivo Measurement of Myocardial Blood Flow in Dogs

This protocol outlines the methodology for assessing the effects of this compound on regional myocardial blood flow in an anesthetized canine model with coronary occlusion.

Myocardial_Blood_Flow_Protocol Animal_Model Anesthetized Dogs Surgical_Prep Left Thoracotomy Occlusion of Left Anterior Descending Coronary Artery Animal_Model->Surgical_Prep Drug_Admin Intravenous Infusion of This compound (0.1 µg/kg/min) Surgical_Prep->Drug_Admin Blood_Flow_Measurement Injection of Radiolabeled Microspheres (Pre- and Post-Infusion) Drug_Admin->Blood_Flow_Measurement Tissue_Analysis Myocardial Tissue Sectioning and Radioactivity Counting Blood_Flow_Measurement->Tissue_Analysis Data_Calculation Calculation of Regional Myocardial Blood Flow (ml/100 gm/min) Tissue_Analysis->Data_Calculation

Caption: Experimental workflow for in vivo myocardial blood flow measurement.
  • Animal Model: Anesthetized dogs were used for this study.

  • Surgical Preparation: A left thoracotomy was performed, and the left anterior descending coronary artery was occluded to create an ischemic region.

  • Drug Administration: this compound was administered as a continuous intravenous infusion at a dose of 0.1 µg/kg/min.

  • Blood Flow Measurement: Regional myocardial blood flow was measured using the radiolabeled microsphere technique. Microspheres were injected into the left atrium at baseline and after this compound infusion.

  • Tissue Analysis: At the end of the experiment, the heart was excised, and the myocardium was sectioned into normal, ischemic, and border zones. The radioactivity in each tissue sample was counted to determine blood flow.

  • Data Calculation: Myocardial blood flow was calculated in ml/100 gm/min for each region.

In Vitro Assessment of Human Arterial Relaxation

This protocol describes the methodology for examining the direct effects of this compound on isolated human arteries.

  • Tissue Preparation: Human arteries (including mesenteric and coronary) were obtained from organ donors or during surgical procedures. The arteries were dissected into rings of 2-3 mm in width.

  • Experimental Setup: The arterial rings were mounted in organ baths containing a physiological salt solution, maintained at 37°C, and bubbled with a gas mixture of 95% O2 and 5% CO2. The tension of the rings was recorded isometrically.

  • Experimental Procedure: The arterial rings were pre-contracted with an agonist such as norepinephrine or prostaglandin F2α. Once a stable contraction was achieved, cumulative concentration-response curves to this compound were generated.

  • Data Analysis: The relaxation response to this compound was expressed as a percentage of the pre-contraction tension.

Discussion and Future Directions

The available evidence consistently demonstrates that this compound is a potent vasodilator in both mesenteric and coronary arteries, acting through the D1 receptor-cAMP signaling pathway. The quantitative data, although derived from different species, suggest a significant increase in blood flow to both the splanchnic and myocardial circulations.

A key limitation in the current literature is the lack of direct comparative studies examining the dose-response relationship of this compound in both mesenteric and coronary arteries within the same species, particularly in humans. Such studies would provide a more precise understanding of the relative sensitivity of these two vascular beds to this compound and would be invaluable for optimizing its clinical use.

Future research should focus on:

  • Conducting clinical trials with advanced imaging techniques to quantify the effects of this compound on both mesenteric and coronary blood flow in human subjects.

  • Performing in vitro studies on isolated human mesenteric and coronary arteries from the same donors to generate comparative dose-response curves.

  • Investigating the potential for differential regulation of the D1 receptor and its signaling pathway in mesenteric versus coronary vascular smooth muscle cells.

Conclusion

This compound exerts a significant vasodilatory effect on both mesenteric and coronary arteries through the selective activation of D1 receptors and the subsequent increase in intracellular cAMP. This leads to increased blood flow in both vascular beds. While direct comparative quantitative data is limited, the existing evidence from preclinical and in vitro studies provides a strong foundation for understanding the pharmacological profile of this compound in these critical circulations. Further research is warranted to delineate the comparative potency and efficacy of this compound in the mesenteric and coronary vasculature, which will aid in refining its therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Use of Fenoldopam in Animal Models of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of fenoldopam, a selective dopamine D1 receptor agonist, in preclinical animal models of hypertension. The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the antihypertensive and renal protective effects of this compound and similar compounds.

Introduction

This compound is a rapid-acting vasodilator that selectively targets dopamine D1 receptors, leading to arterial vasodilation, particularly in the renal, mesenteric, coronary, and cerebral vascular beds.[1][2] Its mechanism of action involves the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels, resulting in smooth muscle relaxation.[3] Unlike dopamine, this compound does not have significant effects on alpha or beta-adrenergic receptors, which minimizes adverse cardiovascular effects like reflex tachycardia.[3] In animal models of hypertension, this compound has been shown to effectively lower blood pressure while preserving or even increasing renal blood flow, making it a valuable tool for studying renal hemodynamics in the context of hypertension.[4]

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects primarily through the activation of peripheral dopamine D1 receptors. The R-isomer of this compound is the biologically active component, exhibiting a significantly higher affinity for D1 receptors. The signaling cascade initiated by this compound binding to the D1 receptor is a well-characterized G-protein coupled receptor pathway.

Signaling Pathway Diagram

Fenoldopam_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Vascular Smooth Muscle Cell Cytosol cluster_effects Physiological Effects FEN This compound D1R Dopamine D1 Receptor (G-protein coupled) FEN->D1R Binds to AC Adenylyl Cyclase D1R->AC Activates Natriuresis Natriuresis & Diuresis D1R->Natriuresis Direct Tubular Effect cAMP cAMP (second messenger) AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits Relaxation Smooth Muscle Relaxation (Vasodilation) MLCK->Relaxation Leads to Vasodilation Arterial Vasodilation (Renal, Mesenteric) Relaxation->Vasodilation RBF Increased Renal Blood Flow Vasodilation->RBF BP Decreased Blood Pressure Vasodilation->BP

Figure 1: this compound's D1 receptor signaling cascade.

Quantitative Data from Animal Studies

The following tables summarize the quantitative effects of this compound in various animal models of hypertension.

Table 1: Hemodynamic Effects of this compound in Conscious Spontaneously Hypertensive Rats (SHR)

Dose (µg/kg, i.v.)Change in Mean Arterial Pressure (MAP)Change in Heart Rate (HR)Maximal Increase in Mesenteric Blood FlowMaximal Increase in Renal Blood FlowReference
1 - 1000Dose-dependent reductionIncreased69 ± 10%42 ± 4%

Table 2: Effect of this compound on Renal Blood Flow in Anesthetized Dogs

ConditionMean Arterial Pressure (MAP)Renal Blood Flow (RBF)Reference
BaselineControl214 ± 16 mL/min
This compound-induced Hypotension↓ 26 ± 3% from control197 ± 16 mL/min (preserved)
Sodium Nitroprusside-induced Hypotension↓ 30 ± 2% from control167 ± 12 mL/min (decreased)

Table 3: Natriuretic and Diuretic Effects of this compound in Anesthetized Rats

TreatmentUrine Output (µL/30 min)Urinary Sodium Excretion (µEq/30 min)Reference
This compound (0.5 µg/kg/min, i.v.)97 ± 36 ± 1
This compound + Captopril (1 mg/kg, i.v.)375 ± 2450 ± 5

Experimental Protocols

Animal Models of Hypertension

Several rodent models are commonly used to mimic human hypertension. The choice of model depends on the specific research question.

  • Spontaneously Hypertensive Rat (SHR): A genetic model that is widely used for studying primary hypertension.

  • Deoxycorticosterone Acetate (DOCA)-Salt Induced Hypertension: A model of mineralocorticoid-induced hypertension characterized by volume expansion.

  • Two-Kidney, One-Clip (2K1C) Goldblatt Hypertension: A model of renovascular hypertension driven by the renin-angiotensin system.

  • Angiotensin II (Ang II) Infusion: Pharmacologically induced hypertension via subcutaneous osmotic minipumps.

Protocol for Induction of DOCA-Salt Hypertension in Rats
  • Animal Selection: Use male Sprague-Dawley or Wistar rats weighing 200-250 g.

  • Uninephrectomy: Anesthetize the rat (e.g., isoflurane). Make a flank incision to expose the left kidney. Ligate the renal artery, vein, and ureter, and remove the kidney. Suture the muscle and skin layers.

  • DOCA Implantation: A week after the uninephrectomy, implant a silicone rubber matrix containing DOCA (e.g., 200 mg/kg) subcutaneously in the dorsal neck region.

  • Salt Loading: Provide the rats with drinking water containing 1% NaCl and 0.2% KCl.

  • Blood Pressure Monitoring: Monitor blood pressure weekly using the tail-cuff method. Hypertension typically develops within 4-6 weeks.

Protocol for Blood Pressure Measurement
  • Non-invasive Tail-Cuff Method: Suitable for routine monitoring of systolic blood pressure in conscious rats. Acclimatize the animals to the restraining device and procedure to minimize stress-induced blood pressure fluctuations.

  • Invasive Intra-arterial Catheterization: Considered the gold standard for continuous and accurate blood pressure measurement. This can be performed in anesthetized animals for acute studies or via telemetry for chronic studies in conscious, freely moving animals.

    • Catheter Implantation (for acute studies): Anesthetize the rat. Expose the carotid or femoral artery. Insert a saline-filled catheter connected to a pressure transducer.

    • Radiotelemetry: Surgically implant a telemetry transmitter with the catheter placed in the abdominal aorta. This allows for long-term, stress-free monitoring.

Protocol for this compound Administration and Hemodynamic Assessment in SHR
  • Animal Preparation: Use adult male SHR. For conscious studies, implant pulsed Doppler flow probes on the renal and mesenteric arteries and an arterial catheter for blood pressure measurement several days prior to the experiment.

  • Drug Administration: Dissolve this compound mesylate in a suitable vehicle (e.g., saline). Administer intravenously (i.v.) as a bolus or continuous infusion. Doses ranging from 1 to 1000 µg/kg have been used in rats.

  • Data Acquisition: Continuously record mean arterial pressure (MAP), heart rate (HR), and regional blood flow (renal, mesenteric, hindquarters) before, during, and after this compound administration.

  • Data Analysis: Calculate vascular resistance in each bed (MAP/blood flow). Analyze the dose-dependent effects of this compound on all measured parameters.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound in an animal model of hypertension.

Experimental_Workflow cluster_model Hypertension Model Induction cluster_instrumentation Instrumentation & Baseline cluster_intervention Intervention & Data Collection cluster_analysis Data Analysis & Outcome Animal_Selection Select Animal Strain (e.g., SHR, Wistar) Induction Induce Hypertension (e.g., DOCA-Salt, 2K1C) Animal_Selection->Induction BP_Monitoring Monitor Blood Pressure (Tail-Cuff) Induction->BP_Monitoring Confirmation Confirm Hypertensive State BP_Monitoring->Confirmation Surgery Surgical Instrumentation (Catheters, Flow Probes) Confirmation->Surgery Recovery Post-Surgical Recovery Surgery->Recovery Baseline Record Baseline Hemodynamics Recovery->Baseline Fenoldopam_Admin Administer this compound (i.v. bolus or infusion) Baseline->Fenoldopam_Admin Data_Collection Continuous Data Recording (BP, HR, Blood Flow) Fenoldopam_Admin->Data_Collection Data_Analysis Analyze Hemodynamic Changes Data_Collection->Data_Analysis Conclusion Draw Conclusions on This compound Efficacy Data_Analysis->Conclusion

Figure 2: Workflow for assessing this compound in hypertension.

Conclusion

This compound serves as a critical pharmacological tool for investigating the role of dopamine D1 receptor activation in the regulation of blood pressure and renal function in the context of hypertension. The protocols and data presented here provide a foundation for researchers to design robust preclinical studies to explore the therapeutic potential of D1 agonists in cardiovascular and renal diseases. Careful selection of animal models and measurement techniques is crucial for obtaining reliable and translatable results.

References

Application Notes: Fenoldopam in Renal Ischemia-Reperfusion Injury Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ischemia-reperfusion injury (IRI) is a primary cause of acute kidney injury (AKI), a condition associated with high morbidity and mortality.[1][2] IRI triggers a complex cascade of events including endothelial and epithelial cell injury, inflammation, oxidative stress, and apoptosis, leading to a significant decline in renal function.[2][3] Fenoldopam mesylate, a selective dopamine D1-like receptor agonist, has been investigated as a potential therapeutic agent to mitigate renal IRI.[1] Its primary mechanism involves vasodilation of renal arteries, which increases renal blood flow and oxygen delivery. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical rodent models of renal IRI.

Mechanism of Action

This compound selectively activates D1 receptors located on the smooth muscle cells of renal, mesenteric, coronary, and cerebral arteries. In the kidney, this activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels promote the relaxation of vascular smooth muscle, causing vasodilation, particularly in the afferent and efferent arterioles. This results in increased renal blood flow (RBF), glomerular filtration rate (GFR), and promotes natriuresis and diuresis. Beyond its hemodynamic effects, studies suggest that this compound also exerts cytoprotective effects by attenuating IRI-induced apoptosis and modulating the expression of genes related to inflammation and angiogenesis.

Fenoldopam_Mechanism cluster_EC_Membrane Vascular Smooth Muscle Cell cluster_Outcome Physiological Effects FEN This compound D1R Dopamine D1 Receptor FEN->D1R binds & activates AC Adenylyl Cyclase D1R->AC activates cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A cAMP->PKA activates RELAX Smooth Muscle Relaxation (Vasodilation) PKA->RELAX promotes APOP ↓ Apoptosis PKA->APOP anti-apoptotic signaling RBF ↑ Renal Blood Flow RELAX->RBF GFR ↑ GFR RBF->GFR

Fig. 1: Signaling pathway of this compound in renal cells.

Data Presentation

The following tables summarize quantitative data from studies investigating this compound in rat models of renal IRI.

Table 1: Effects of this compound on Renal Hemodynamics and Oxygenation

Experimental GroupParameterResultSignificanceReference
Sham + SalineRenal Blood Flow (RBF)Baseline-
Sham + this compoundRenal Blood Flow (RBF)Increasedp < 0.05
IRI + SalineRenal Blood Flow (RBF)Decreased post-ischemia-
IRI + this compoundRenal Blood Flow (RBF)Significantly increased vs. IRI + Salinep < 0.05
IRI + this compoundRenal Cortical Perfusion (RCP)Significantly increased vs. IRI + Salinep < 0.01
IRI + this compoundTissue Oxygen Tension (PtO2)Significantly increased vs. IRI + Salinep < 0.01

Table 2: Effects of this compound on Apoptosis in Renal IRI

Experimental GroupLocationApoptotic Cells (%)Significance vs. IRIReference
ShamCortex~1%-
ShamMedulla~1%-
IRI + VehicleCortex~25%-
IRI + VehicleMedulla~30%-
IRI + this compoundCortex~5%p < 0.001
IRI + this compoundMedulla~7%p < 0.001

Note: Data are approximated from graphical representations in the cited literature for illustrative purposes.

Table 3: Effects of this compound on Renal Function Markers

Experimental GroupSerum Creatinine (µmol/L)Blood Urea Nitrogen (BUN) (mmol/L)Reference
Sham34 ± 0.73~5
IRI (24h)162 ± 29.37>20
IRI + this compoundTrend towards improvementTrend towards improvement

Note: While preclinical studies focus on mechanisms like blood flow and apoptosis, direct evidence of this compound significantly improving creatinine/BUN in animal IRI models is less consistently reported than in clinical settings. Some studies even report a worsening of renal function in specific models. The trend for improvement is suggested from clinical transplant studies.

Experimental Protocols

This section provides a detailed protocol for a unilateral renal ischemia-reperfusion injury model in rats, a commonly used approach to study the effects of this compound.

Experimental_Workflow cluster_Prep Phase 1: Pre-Surgical Preparation cluster_Surgery Phase 2: Surgical Procedure cluster_Analysis Phase 3: Sample Collection & Analysis A1 Animal Acclimatization (Male Sprague-Dawley Rats, 180-240g) A2 Anesthesia Induction (e.g., Urethane 50 mg/kg, IP) A1->A2 A3 Surgical Preparation (Place on heating pad, cannulate jugular vein) A2->A3 B1 Midline Laparotomy to expose left kidney B2 Initiate IV Infusion (this compound 0.1 µg/kg/min or Vehicle) B1->B2 B3 Induce Ischemia (Clamp left renal artery for 45-60 min) B2->B3 B4 Reperfusion (Remove clamp, allow blood flow for 4-6 hours) B3->B4 C1 Collect Blood Sample (via cardiac puncture) B4->C1 C2 Harvest Kidneys (Bilateral nephrectomy) B4->C2 C3 Biochemical Analysis (Serum Creatinine, BUN) C1->C3 C4 Histopathological Analysis (Fix one kidney in formalin, embed in paraffin) C2->C4

Fig. 2: Workflow for a rat renal IRI experiment.
Protocol 1: Rat Model of Unilateral Renal IRI

1. Animal Preparation:

  • Animals: Use male Sprague-Dawley rats weighing approximately 180-240g. Acclimatize animals for at least one week before the experiment.

  • Anesthesia: Anesthetize rats via intraperitoneal (IP) administration of urethane (50 mg/kg) or an equivalent anesthetic. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Setup: Place the anesthetized animal on a heating pad to maintain body temperature at 37°C, a critical parameter for reproducibility. Cannulate the left jugular vein for intravenous infusion.

2. Surgical Procedure & this compound Administration:

  • Perform a midline laparotomy to expose the abdominal cavity.

  • Carefully dissect the left renal artery from the surrounding tissue.

  • Begin a continuous intravenous infusion of either vehicle (0.9% saline) or this compound. A clinically relevant dose of 0.1 µg/kg/min is often used.

  • After starting the infusion, induce ischemia by occluding the left renal artery with a non-traumatic microvascular clamp. Ischemia duration is typically 45 to 60 minutes.

  • After the ischemic period, remove the clamp to initiate reperfusion. Visually confirm the return of blood flow by the kidney's change in color.

  • Allow reperfusion for a period of 4 to 6 hours for acute studies or up to 28 days for chronic studies.

  • Close the abdominal incision with sutures.

3. Sham Control Group:

  • Sham-operated animals undergo the same surgical procedures, including anesthesia, laparotomy, and dissection of the renal artery, but the artery is not clamped. They should receive a vehicle infusion for the same duration as the experimental groups.

Protocol 2: Assessment of Renal Injury

1. Biochemical Analysis:

  • At the end of the reperfusion period, collect blood via cardiac puncture.

  • Centrifuge the blood to separate the serum.

  • Measure serum creatinine and Blood Urea Nitrogen (BUN) levels using commercially available assay kits. Significant increases in these markers indicate a decline in renal function.

2. Histopathological Analysis:

  • Euthanize the animal and perform a bilateral nephrectomy.

  • Fix one kidney in 10% neutral buffered formalin for at least 24 hours.

  • Process the fixed tissue, embed in paraffin, and cut 3-5 µm sections.

  • Stain sections with Hematoxylin and Eosin (H&E) or Periodic acid-Schiff (PAS) to visualize tissue morphology.

  • Examine the sections under a light microscope, focusing on the corticomedullary junction, which is highly susceptible to IRI.

  • Score the degree of acute tubular necrosis (ATN) blindly using a semi-quantitative scoring system.

Table 4: Example Histopathological Scoring System for Acute Tubular Necrosis

ScoreDescription of Tubular Injury
0Normal histology, no damage
1≤ 10% of tubules affected (e.g., tubular dilatation, brush border loss, cell necrosis)
211% - 25% of tubules affected
326% - 45% of tubules affected
446% - 75% of tubules affected
5≥ 76% of tubules affected, severe necrosis and cast formation
This scoring system is adapted from multiple sources. Features to assess include loss of brush border, cast formation, tubular dilatation, and tubular necrosis.

3. Apoptosis Measurement (TUNEL Assay):

  • To quantify apoptosis, perform a Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay on paraffin-embedded kidney sections according to the manufacturer's protocol.

  • Count the number of TUNEL-positive (apoptotic) cells and the total number of cells in several high-power fields to determine the apoptotic index (percentage of apoptotic cells).

Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel in accordance with institutional animal care and use committee (IACUC) guidelines. Dosages and timings may need to be optimized for specific experimental goals and animal models.

References

Application Notes and Protocols for the Investigation of Fenoldopam in Cerebral Vasospasm Following Subarachnoid Hemorrhage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebral vasospasm is a delayed and sustained narrowing of the cerebral arteries that can occur after a subarachnoid hemorrhage (SAH), leading to cerebral ischemia and significant morbidity and mortality. The primary therapeutic goals are to prevent or reverse this arterial narrowing to maintain adequate cerebral blood flow. Fenoldopam, a selective dopamine D1 receptor agonist, is a potent vasodilator used in the management of severe hypertension. Its mechanism of action, involving the relaxation of vascular smooth muscle, presents a theoretical rationale for its investigation as a potential therapeutic agent for cerebral vasospasm.

These application notes provide an overview of the current understanding of this compound's mechanism, a summary of relevant preclinical and clinical data, and hypothetical protocols for the experimental study of this compound in animal models of SAH-induced cerebral vasospasm. It is important to note that while the rationale is sound, there is a paucity of direct experimental evidence for the use of this compound in this specific indication.

Mechanism of Action

This compound is a selective agonist of the dopamine D1 receptor.[1] Its vasodilatory effect is mediated through the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP) in vascular smooth muscle cells.[2] This increase in cAMP leads to the activation of protein kinase A, which phosphorylates and inactivates myosin light chain kinase. The ultimate result is the relaxation of the vascular smooth muscle and subsequent vasodilation.[1]

Signaling Pathway of this compound-Induced Vasodilation

Fenoldopam_Signaling_Pathway This compound This compound D1R Dopamine D1 Receptor This compound->D1R binds to AC Adenylyl Cyclase D1R->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (activated) cAMP->PKA activates MLCK_inactive Myosin Light Chain Kinase (inactive) PKA->MLCK_inactive phosphorylates & inactivates Relaxation Vascular Smooth Muscle Relaxation MLCK_inactive->Relaxation leads to MLCK_active Myosin Light Chain Kinase (active)

This compound's D1 receptor-mediated signaling cascade leading to vasodilation.

Summary of Preclinical and Clinical Data

Direct evidence for the efficacy of this compound in treating cerebral vasospasm after SAH is limited. The available data comes from studies in different contexts, which should be interpreted with caution.

A study in healthy human volunteers investigating the effects of this compound-induced hypotension found a significant decrease in global cerebral blood flow (CBF).[3] In contrast, a study in anesthetized pigs showed that this compound did not increase intracranial pressure (ICP) at normal or elevated levels, suggesting it may not exacerbate cerebral edema, but it did indicate an increase in intracranial elastance, likely due to vasodilation.[4] An in vitro study using porcine carotid arteries found that dopamine reversed vasospasm, but this effect was mediated by D2 receptors, not the D1 receptors targeted by this compound.

Table 1: Effects of this compound on Cerebral Hemodynamics and Intracranial Pressure

Study PopulationInterventionKey FindingsReference
Healthy Human VolunteersThis compound infusion (1.3 ± 0.4 µg/kg/min)- 16% reduction in Mean Arterial Pressure (MAP)- 17% decrease in global Cerebral Blood Flow (CBF)
Anesthetized PigsThis compound infusion (4 µg/kg/min)- No significant increase in Intracranial Pressure (ICP)- Increased intracranial elastance

Table 2: In Vitro Effects of Dopaminergic Agonism on Vasospasm

Experimental ModelInducer of VasospasmInterventionKey FindingsReference
Porcine Carotid ArteryCerebrospinal Fluid from SAH patientsDopamine- 67% reversal of vasospasm- Effect blocked by D2 receptor antagonist (Haloperidol), but not D1 or D3 antagonists

Experimental Protocols for Studying this compound in Animal Models of SAH

The following are hypothetical protocols based on established animal models of SAH. These protocols are intended to serve as a starting point for investigating the potential therapeutic effects of this compound on cerebral vasospasm.

Rat Model of SAH by Endovascular Perforation

This model mimics aneurysmal rupture by perforating an intracranial artery.

Objective: To assess the effect of intravenous this compound on cerebral artery diameter and neurological outcome after SAH in rats.

Materials:

  • Male Sprague-Dawley rats (300-350 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • 3-0 or 4-0 sharpened nylon suture

  • This compound for intravenous infusion

  • Physiological monitoring equipment (blood pressure, heart rate, temperature)

  • High-resolution magnetic resonance angiography (MRA) or digital subtraction angiography (DSA) for vessel diameter measurement

  • Neurological scoring system (e.g., Garcia score)

Protocol:

  • Induction of SAH: Anesthetize the rat and expose the common, external, and internal carotid arteries. Introduce the sharpened nylon suture into the external carotid artery and advance it into the internal carotid artery to perforate the anterior cerebral artery.

  • Animal Groups:

    • Sham group: Surgery without vessel perforation.

    • SAH + Vehicle group: SAH followed by continuous intravenous infusion of saline.

    • SAH + this compound group: SAH followed by continuous intravenous infusion of this compound. A suggested starting dose, extrapolated from clinical use, is 0.1 µg/kg/min, with dose-ranging studies to determine the optimal dose.

  • Treatment: Begin the intravenous infusion 6 hours post-SAH and continue for 72 hours.

  • Outcome Measures:

    • Cerebral Artery Diameter: Perform MRA or DSA at 24, 48, and 72 hours post-SAH to measure the diameter of the basilar and middle cerebral arteries.

    • Neurological Function: Assess neurological deficits daily using a standardized scoring system.

    • Histology: At the end of the experiment, perfuse the brains for histological analysis of neuronal damage.

Rabbit Model of SAH by Cisterna Magna Blood Injection

This model involves the direct injection of autologous blood into the subarachnoid space.

Objective: To evaluate the efficacy of intracisternal or intravenous this compound in preventing or reversing vasospasm of the basilar artery.

Materials:

  • New Zealand white rabbits (2.5-3.0 kg)

  • Anesthesia

  • Sterile syringes and needles

  • Autologous arterial blood

  • This compound for intravenous or intracisternal administration

  • Angiography equipment

Protocol:

  • Induction of SAH: Anesthetize the rabbit and perform a baseline angiogram. Withdraw 1.5 ml of arterial blood from the central ear artery. Puncture the cisterna magna and slowly inject the autologous blood.

  • Animal Groups:

    • Control group: No SAH.

    • SAH + Vehicle group: SAH with either intravenous saline or intracisternal artificial cerebrospinal fluid.

    • SAH + this compound group(s): SAH with either intravenous or intracisternal this compound.

  • Treatment:

    • Intravenous: Continuous infusion starting 6 hours post-SAH.

    • Intracisternal: Slow infusion beginning 24 hours post-SAH.

  • Outcome Measures:

    • Basilar Artery Diameter: Perform angiography at 48 and 72 hours post-SAH to measure the diameter of the basilar artery.

    • Physiological Monitoring: Continuously monitor mean arterial pressure and heart rate.

Experimental Workflow Diagram

Experimental_Workflow SAH_Induction SAH Induction (e.g., Endovascular Perforation in Rat) Grouping Randomize into Groups SAH_Induction->Grouping Sham Sham Control Grouping->Sham Vehicle SAH + Vehicle Grouping->Vehicle This compound SAH + this compound Grouping->this compound Histology Endpoint: Brain Histology (Neuronal Damage Assessment) Sham->Histology Treatment Continuous IV Infusion (e.g., 72 hours) Vehicle->Treatment Vehicle->Histology This compound->Treatment This compound->Histology Monitoring Daily Neurological Scoring & Physiological Monitoring Treatment->Monitoring Imaging Angiography/MRA at 24, 48, 72h (Measure Artery Diameter) Treatment->Imaging Analysis Data Analysis Monitoring->Analysis Imaging->Analysis Histology->Analysis

A hypothetical workflow for studying this compound in an animal model of SAH.

Conclusion and Future Directions

The investigation of this compound for cerebral vasospasm after SAH is in its nascent stages. While there is a clear mechanistic rationale for its potential therapeutic benefit, the limited and somewhat contradictory existing data underscore the need for rigorous preclinical research. The finding that this compound may decrease cerebral blood flow in healthy individuals is a significant concern that must be addressed in the context of an already compromised cerebral circulation following SAH. Future studies should focus on dose-response relationships, the timing of administration, and the careful monitoring of both cerebral artery diameter and cerebral blood flow. Furthermore, exploring the potential neuroprotective effects of this compound, independent of its vascular actions, could open new avenues for research. The protocols outlined here provide a framework for conducting such essential investigations to determine if this compound holds promise as a treatment for this devastating condition.

References

Application Notes and Protocols: Investigating Dopamine Receptor Signaling Pathways Using Fenoldopam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoldopam is a selective dopamine D1 receptor agonist, making it a valuable pharmacological tool for the investigation of dopamine receptor signaling pathways.[1][2][3] Its specificity for the D1 receptor allows for the targeted activation of this pathway, enabling researchers to elucidate the downstream molecular events and cellular responses.[1][4] The dopamine D1 receptor is a Gs protein-coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). This initiates a signaling cascade predominantly through the activation of Protein Kinase A (PKA). These application notes provide detailed protocols for utilizing this compound to study D1 receptor binding, cAMP accumulation, and PKA activation, along with quantitative data to facilitate experimental design and interpretation.

Data Presentation

Table 1: Receptor Binding Affinity of this compound
LigandReceptorPreparationKd (nM)Bmax (fmol/mg protein)Reference
[3H]-FenoldopamDopamine D1Rat striatal membrane2.3 ± 0.1590 ± 40
Table 2: Functional Effects of this compound in Hypertensive Patients
ParameterDoseChange from BaselineP-valueReference
Supine Blood Pressure100 mg (oral)Decrease to 141 ± 5/89 ± 8 mmHg< 0.0001
Renal Blood Flow100 mg (oral)Increase from 371 ± 57 to 659 ± 104 ml/min< 0.01
Diastolic Blood Pressure25, 50, 100 mg (oral)Dose-related reduction< 0.05
Diastolic Blood Pressure0.1 & 0.3 µg/kg/min (IV)Significant decrease-

Signaling Pathways and Experimental Workflow

Dopamine D1 Receptor Signaling Pathway

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound D1R Dopamine D1 Receptor This compound->D1R Binds to Gs Gs Protein (αβγ) D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP to ATP->cAMP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Substrates Cellular Substrates PKA_active->Substrates Phosphorylates Phosphorylated_Substrates Phosphorylated Substrates Substrates->Phosphorylated_Substrates Response Cellular Response Phosphorylated_Substrates->Response

Caption: Dopamine D1 receptor signaling cascade initiated by this compound.

Experimental Workflow for Investigating D1 Receptor Signaling

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing D1R) Membrane_Prep Membrane Preparation (for binding assay) Cell_Culture->Membrane_Prep cAMP_Assay cAMP Accumulation Assay Cell_Culture->cAMP_Assay Binding_Assay D1 Receptor Binding Assay (with [3H]-Fenoldopam) Membrane_Prep->Binding_Assay Kd_Bmax Determine Kd and Bmax Binding_Assay->Kd_Bmax PKA_Assay PKA Activation Assay cAMP_Assay->PKA_Assay EC50 Calculate EC50 for cAMP production cAMP_Assay->EC50 PKA_Activity Quantify PKA Activity PKA_Assay->PKA_Activity

Caption: Workflow for studying D1 receptor signaling with this compound.

Experimental Protocols

Dopamine D1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound for the dopamine D1 receptor using a radiolabeled form of the ligand.

Materials:

  • [3H]-Fenoldopam (specific activity ~70-90 Ci/mmol)

  • Unlabeled this compound

  • Cell line expressing human dopamine D1 receptor (e.g., HEK293 or CHO cells)

  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2

  • Nonspecific binding control: Dopamine or SCH23390 (a D1 antagonist)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the D1 receptor to confluency.

    • Harvest cells and centrifuge at 500 x g for 10 minutes.

    • Resuspend the cell pellet in ice-cold Membrane Preparation Buffer and homogenize using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in fresh Membrane Preparation Buffer.

    • Repeat the centrifugation and resuspension step.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

    • Store the membrane preparation in aliquots at -80°C.

  • Binding Assay:

    • Prepare serial dilutions of [3H]-Fenoldopam in Assay Buffer (e.g., 0.1 to 20 nM).

    • For each concentration of radioligand, prepare triplicate tubes for total binding and nonspecific binding.

    • To the total binding tubes, add 50 µL of [3H]-Fenoldopam dilution and 50 µL of Assay Buffer.

    • To the nonspecific binding tubes, add 50 µL of [3H]-Fenoldopam dilution and 50 µL of a high concentration of unlabeled dopamine (e.g., 10 µM) or SCH23390 (e.g., 1 µM).

    • Add 100 µL of the membrane preparation (containing 50-100 µg of protein) to each tube.

    • Incubate the tubes at room temperature for 60-90 minutes.

    • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters three times with 4 mL of ice-cold Assay Buffer.

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the nonspecific binding from the total binding at each radioligand concentration.

    • Perform saturation binding analysis using nonlinear regression to fit the data to a one-site binding model to determine the Kd and Bmax values.

cAMP Accumulation Assay

Objective: To measure the ability of this compound to stimulate the production of intracellular cyclic AMP (cAMP) as a measure of D1 receptor activation and Gs protein coupling.

Materials:

  • This compound

  • Cell line expressing human dopamine D1 receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based kits)

  • Multi-well plates (96- or 384-well)

Protocol:

  • Cell Culture and Plating:

    • Culture cells expressing the D1 receptor in appropriate medium.

    • Seed the cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a CO2 incubator for 24-48 hours.

  • cAMP Assay:

    • Prepare serial dilutions of this compound in Stimulation Buffer.

    • Aspirate the culture medium from the wells and wash once with pre-warmed Stimulation Buffer.

    • Add the this compound dilutions to the appropriate wells in triplicate. Include a vehicle control (Stimulation Buffer only).

    • Incubate the plate at 37°C for 15-30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each well based on the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Use nonlinear regression to fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal response).

Protein Kinase A (PKA) Activation Assay

Objective: To determine the effect of this compound-induced cAMP production on the activation of Protein Kinase A (PKA).

Materials:

  • This compound

  • Cell line expressing human dopamine D1 receptor

  • Cell lysis buffer

  • PKA activity assay kit (e.g., using a fluorescent or colorimetric substrate)

  • Protein assay kit

Protocol:

  • Cell Treatment:

    • Plate and culture cells expressing the D1 receptor as described for the cAMP assay.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and PKA Assay:

    • Aspirate the treatment medium and wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 10-15 minutes.

    • Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cytosolic fraction) to a new tube.

    • Determine the protein concentration of each lysate.

    • Measure the PKA activity in each lysate using a PKA activity assay kit according to the manufacturer's protocol. This typically involves the phosphorylation of a specific PKA substrate.

  • Data Analysis:

    • Normalize the PKA activity to the protein concentration of each sample.

    • Plot the normalized PKA activity against the logarithm of the this compound concentration.

    • Analyze the dose-dependent increase in PKA activity to confirm the functional consequence of D1 receptor-mediated cAMP production.

Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as cell density, incubation times, and reagent concentrations for their specific experimental system.

References

Application Notes and Protocols: Fenoldopam as a Tool for Studying G-Protein Coupled Receptor Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoldopam is a selective dopamine D1-like receptor agonist, making it a valuable pharmacological tool for the investigation of G-protein coupled receptor (GPCR) signaling pathways.[1][2] As a specific activator of the D1-like dopamine receptor family (D1 and D5 subtypes), this compound facilitates the study of downstream signaling cascades, receptor binding kinetics, and regulatory processes such as desensitization and internalization. These receptors are coupled to the Gαs subunit of heterotrimeric G-proteins, and their activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. This document provides detailed application notes and experimental protocols for utilizing this compound to probe GPCR function.

Data Presentation: Quantitative Pharmacological Parameters of this compound

The following tables summarize key quantitative data for this compound, providing a reference for its binding affinity and functional potency at various receptors.

ParameterReceptorValueSpecies/SystemReference
EC50 D1-like57 nMNot Specified
KD D12.3 ± 0.1 nMRat Striatum
Bmax D1590 ± 40 fmoles/mg proteinRat Striatum
Ki α2-adrenoceptor15 - 25 nMNot Specified

Signaling Pathway and Experimental Workflows

Dopamine D1-like Receptor Signaling Pathway Activated by this compound

Fenoldopam_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound D1R D1 Receptor (GPCR) This compound->D1R Binds GProtein G-Protein (Gαsβγ) D1R->GProtein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP GProtein->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates Substrate Cellular Substrates PKA->Substrate Phosphorylates Response Cellular Response Substrate->Response

Caption: this compound activates the D1 receptor, initiating a Gαs-mediated signaling cascade.

Experimental Protocols

Radioligand Binding Assay for Dopamine D1 Receptor

This protocol is adapted from studies using [3H]-fenoldopam to determine its binding characteristics to the D1 receptor in rat striatal membranes.

Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of this compound for the D1 receptor.

Materials:

  • [3H]-fenoldopam (Radioligand)

  • Unlabeled this compound

  • Rat striatal tissue

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Membrane Preparation:

    • Dissect rat striata on ice and homogenize in 20 volumes of ice-cold Homogenization Buffer using a Polytron homogenizer.

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh Homogenization Buffer and centrifuge again.

    • Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 0.2-0.5 mg/mL. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Saturation Binding Assay:

    • Set up assay tubes in triplicate.

    • For total binding, add increasing concentrations of [3H]-fenoldopam (e.g., 0.1 to 10 nM) to tubes containing 100 µL of the membrane preparation in a final volume of 500 µL of Assay Buffer.

    • For non-specific binding, add the same increasing concentrations of [3H]-fenoldopam in the presence of a high concentration of unlabeled this compound (e.g., 10 µM).

    • Incubate the tubes at 25°C for 60 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters three times with 4 mL of ice-cold Wash Buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each [3H]-fenoldopam concentration.

    • Analyze the specific binding data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

Radioligand_Binding_Workflow A Prepare Rat Striatal Membranes B Set up Saturation Assay: - Total Binding Tubes - Non-specific Binding Tubes A->B C Add Increasing [3H]-fenoldopam (and unlabeled for non-specific) B->C D Incubate at 25°C for 60 min C->D E Rapid Vacuum Filtration D->E F Wash Filters E->F G Scintillation Counting F->G H Data Analysis: Determine Kd and Bmax G->H

Caption: Workflow for a radioligand binding assay to characterize this compound-D1 receptor interaction.

cAMP Accumulation Assay in HEK293 Cells

This protocol describes the measurement of intracellular cAMP levels in response to this compound in Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine D1 receptor.

Objective: To determine the potency (EC50) of this compound in stimulating cAMP production.

Materials:

  • HEK293 cells stably expressing the human D1 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Stimulation Buffer: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX)

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)

  • Poly-L-lysine coated 96-well plates

Protocol:

  • Cell Culture and Plating:

    • Culture HEK293-D1 cells in standard conditions (37°C, 5% CO2).

    • Seed the cells into poly-L-lysine coated 96-well plates at a density of 20,000-50,000 cells per well and allow them to attach overnight.

  • cAMP Accumulation Assay:

    • Prepare a serial dilution of this compound in Stimulation Buffer (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Aspirate the culture medium from the cells and wash once with pre-warmed PBS.

    • Add 50 µL of Stimulation Buffer to each well and incubate for 15 minutes at 37°C to inhibit phosphodiesterases.

    • Add 50 µL of the this compound serial dilutions to the respective wells. Include a vehicle control (Stimulation Buffer alone).

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve if required by the assay kit.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Use non-linear regression (sigmoidal dose-response) to determine the EC50 value.

cAMP_Assay_Workflow A Seed HEK293-D1 Cells in 96-well Plate B Prepare this compound Serial Dilutions A->B C Pre-incubate Cells with Phosphodiesterase Inhibitor A->C D Stimulate Cells with This compound Dilutions B->D C->D E Incubate at 37°C for 30 min D->E F Lyse Cells and Measure cAMP Levels E->F G Data Analysis: Determine EC50 F->G

Caption: Workflow for a cAMP accumulation assay to measure this compound's functional potency.

Protein Kinase A (PKA) Activity Assay

This protocol provides a general framework for measuring PKA activity in cell lysates following stimulation with this compound.

Objective: To determine the effect of this compound on the activation of PKA.

Materials:

  • Cells expressing D1 receptors (e.g., renal proximal tubule cells or transfected HEK293 cells)

  • This compound

  • Cell lysis buffer

  • PKA activity assay kit (e.g., radioactive or colorimetric)

  • Protein assay reagent (e.g., BCA)

Protocol:

  • Cell Stimulation and Lysis:

    • Culture cells to approximately 80-90% confluency.

    • Treat the cells with a known concentration of this compound (e.g., 1 µM) for a specified time (e.g., 15 minutes) at 37°C. Include an untreated control.

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the supernatant.

  • PKA Activity Measurement:

    • Follow the instructions provided with the PKA activity assay kit. This typically involves:

      • Incubating a specific amount of cell lysate with a PKA-specific substrate in the presence of ATP (for radioactive assays, [γ-³²P]ATP is used).

      • Stopping the reaction and quantifying the phosphorylated substrate.

  • Data Analysis:

    • Normalize the PKA activity to the total protein concentration in each sample.

    • Compare the PKA activity in this compound-treated samples to the untreated control to determine the fold-increase in activity.

PKA_Assay_Workflow A Culture D1 Receptor- Expressing Cells B Stimulate Cells with This compound A->B C Lyse Cells and Collect Supernatant B->C D Measure Protein Concentration C->D E Perform PKA Activity Assay (using kit protocol) C->E F Normalize PKA Activity to Protein Concentration D->F E->F G Compare Treated vs. Control F->G

Caption: Workflow for a PKA activity assay to assess downstream signaling from this compound.

D1 Receptor Desensitization Assay

This protocol is based on studies investigating this compound-induced desensitization of the D1 receptor in human renal proximal tubule cells.

Objective: To characterize the time-course of this compound-induced D1 receptor desensitization.

Materials:

  • Human renal proximal tubule cells (or other D1-expressing cells)

  • This compound

  • Wash buffer (e.g., serum-free medium)

  • cAMP accumulation assay reagents (as described above)

Protocol:

  • Pre-treatment (Desensitization):

    • Culture cells in appropriate multi-well plates.

    • Treat the cells with a saturating concentration of this compound (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.

  • Washout and Re-stimulation:

    • After the pre-treatment period, aspirate the this compound-containing medium.

    • Wash the cells thoroughly three times with warm wash buffer to remove the agonist.

    • Re-stimulate all wells (including the 0-minute pre-treatment control) with a sub-maximal concentration of this compound (e.g., the EC50 concentration determined previously) for 15 minutes at 37°C in the presence of a phosphodiesterase inhibitor.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels as described in the cAMP accumulation assay protocol.

  • Data Analysis:

    • Express the cAMP response at each pre-treatment time point as a percentage of the response in the cells with no this compound pre-treatment (0-minute time point).

    • Plot the percentage of maximal response against the pre-treatment time to visualize the time-course of desensitization.

Desensitization_Assay_Workflow A Culture D1-Expressing Cells B Pre-treat with this compound for Various Times A->B C Washout this compound B->C D Re-stimulate All Wells with this compound C->D E Measure cAMP Accumulation D->E F Data Analysis: Plot % Response vs. Pre-treatment Time E->F

Caption: Workflow for a D1 receptor desensitization assay using this compound.

References

Experimental Protocol for Fenoldopam Administration in Rodents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoldopam mesylate is a selective dopamine D1 receptor agonist that induces vasodilation in various vascular beds, most notably the renal arteries.[1][2] This property makes it a subject of interest in preclinical research for its potential therapeutic applications in conditions such as hypertension and renal dysfunction. This document provides detailed application notes and experimental protocols for the administration of this compound in rodent models, intended to guide researchers in their study design and execution.

Data Presentation

Table 1: Dose-Dependent Effects of Intravenous this compound on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Anesthetized Rats
This compound Dose (µg/kg/min)Change in MAP (mmHg)Change in HR (beats/min)Reference
0.5↓ 5 ± 2↑ 10 ± 5[3]
2.0↓ 12 ± 3↑ 25 ± 8[3]
16.0↓ 25 ± 4↑ 50 ± 10[3]
Table 2: Effects of Intravenous this compound on Regional Blood Flow in Conscious Spontaneously Hypertensive Rats (SHR)
Vascular BedThis compound Dose (µg/kg)Maximal Increase in Blood Flow (%)Reference
Renal1-100042 ± 4Effects of this compound on regional vascular resistance in conscious spontaneously hypertensive rats
Mesenteric1-100069 ± 10Effects of this compound on regional vascular resistance in conscious spontaneously hypertensive rats

Experimental Protocols

Protocol 1: Intravenous this compound Infusion in Rats

This protocol details the continuous intravenous infusion of this compound in rats to study its cardiovascular and renal effects.

Materials:

  • This compound mesylate

  • Sterile 0.9% Sodium Chloride Injection or 5% Dextrose in Water

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments for jugular vein catheterization

  • Vascular catheter (e.g., 22-gauge)

  • Infusion pump

  • Physiological monitoring equipment (for blood pressure, heart rate, etc.)

Procedure:

  • Animal Preparation:

    • Acclimatize male Sprague-Dawley or Wistar rats (250-350 g) to the housing facility for at least one week.

    • Fast the animals overnight before the experiment with free access to water.

    • Anesthetize the rat using an appropriate anesthetic regimen. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Surgical Preparation (Jugular Vein Catheterization):

    • Place the anesthetized rat in a supine position.

    • Make a midline cervical incision to expose the right external jugular vein.

    • Carefully dissect the vein from the surrounding connective tissue.

    • Place two loose silk ligatures around the vein, one cranial and one caudal.

    • Make a small incision in the vein between the two ligatures and insert the catheter, advancing it towards the heart.

    • Secure the catheter in place by tightening the ligatures.

    • Exteriorize the catheter at the dorsal neck region and flush with heparinized saline to maintain patency.

  • This compound Solution Preparation:

    • Prepare a stock solution of this compound mesylate.

    • On the day of the experiment, dilute the stock solution with sterile 0.9% saline or 5% dextrose in water to the desired final concentrations. For example, to achieve a dose of 2 µg/kg/min for a 300g rat with an infusion rate of 0.1 ml/min, the concentration would be 6 µg/ml.

  • This compound Administration:

    • Connect the venous catheter to the infusion pump.

    • Begin the infusion of the vehicle (saline or dextrose solution) to establish a baseline.

    • After a stabilization period, start the continuous intravenous infusion of this compound at the desired dose (e.g., 0.5, 2.0, or 16.0 µg/kg/min).

    • Monitor and record cardiovascular and renal parameters continuously.

  • Post-Procedure:

    • At the end of the experiment, euthanize the animal using an approved method.

Protocol 2: Subcutaneous this compound Administration in Mice

This protocol describes the administration of this compound via subcutaneous injection in mice.

Materials:

  • This compound mesylate

  • Sterile 0.9% Sodium Chloride

  • Syringes (1 ml) and needles (25-27 gauge)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Use adult male or female mice (e.g., C57BL/6), weighing 20-30g.

    • Acclimatize the mice to the facility for at least one week.

  • This compound Solution Preparation:

    • Dissolve this compound mesylate in sterile 0.9% saline to the desired concentration. Ensure the solution is at room temperature before injection.

  • Administration:

    • Weigh the mouse to determine the correct injection volume. The maximum recommended subcutaneous injection volume for a mouse is typically 10 ml/kg.

    • Gently restrain the mouse.

    • Lift the loose skin between the shoulder blades to form a "tent".

    • Insert the needle at the base of the tented skin, parallel to the body.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Inject the this compound solution slowly.

    • Withdraw the needle and gently massage the injection site.

    • Return the mouse to its cage and monitor for any adverse reactions.

Mandatory Visualizations

Fenoldopam_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D1_Receptor Dopamine D1 Receptor This compound->D1_Receptor Binds to G_Protein Gs Protein D1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to

This compound's D1 receptor signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_post Post-Experiment Animal_Prep Animal Preparation (Acclimatization, Fasting) Anesthesia Anesthesia Animal_Prep->Anesthesia Surgery Surgical Preparation (Jugular Vein Catheterization) Anesthesia->Surgery Baseline Baseline Measurement (Vehicle Infusion) Surgery->Baseline Drug_Prep This compound Solution Preparation Infusion This compound Infusion Drug_Prep->Infusion Baseline->Infusion Monitoring Physiological Monitoring (BP, HR, etc.) Infusion->Monitoring Euthanasia Euthanasia Infusion->Euthanasia Data_Analysis Data Analysis Monitoring->Data_Analysis

Workflow for intravenous this compound studies in rats.

References

Application Note: Quantification of Fenoldopam in Human Plasma via a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative determination of fenoldopam in human plasma. This compound is a selective dopamine D1 receptor agonist used as a rapid-acting vasodilator for the in-hospital management of severe hypertension.[1] The described method is crucial for pharmacokinetic and pharmacodynamic studies in drug development and clinical research. The protocol outlines two effective sample preparation techniques—protein precipitation and liquid-liquid extraction—and provides detailed chromatographic and mass spectrometric conditions. Method validation parameters, including linearity, precision, accuracy, and limits of detection and quantification, are summarized from published studies to demonstrate the method's reliability.

Introduction

This compound is a benzazepine derivative that selectively activates peripheral dopamine D1 receptors, leading to vasodilation in arterial beds, including renal, mesenteric, and coronary arteries.[2] This mechanism makes it an effective agent for managing hypertensive crises.[3] Accurate quantification of this compound in plasma is essential to understand its pharmacokinetic profile, which is characterized by a rapid onset and a short elimination half-life of approximately 5 to 10 minutes.[4][5] HPLC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays. This document provides a comprehensive protocol for researchers and drug development professionals to implement a validated method for this compound quantification.

Signaling Pathway of this compound

This compound exerts its therapeutic effect by activating the Dopamine D1 receptor, a G-protein coupled receptor (GPCR). This activation initiates a downstream signaling cascade, as depicted in the diagram below. The receptor couples to the Gαs/olf G-protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which ultimately results in smooth muscle relaxation and vasodilation.

fenoldopam_signaling_pathway This compound This compound D1R Dopamine D1 Receptor (GPCR) This compound->D1R Binds to & Activates Gas Gαs/olf G-Protein D1R->Gas Activates AC Adenylyl Cyclase Gas->AC Activates ATP ATP cAMP cAMP (Cyclic AMP) ATP->cAMP Catalyzes Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation (Smooth Muscle Relaxation) PKA->Vasodilation Leads to experimental_workflow start Plasma Sample Collection is_add Add Internal Standard (e.g., Oxazepam) start->is_add prep Sample Preparation is_add->prep pp Protein Precipitation (Methanol/Ethyl Acetate) prep->pp lle Liquid-Liquid Extraction (Ethyl Acetate) prep->lle analysis HPLC-MS/MS Analysis pp->analysis lle->analysis data Data Processing & Quantification analysis->data

References

Application Notes and Protocols: Fenoldopam in In Vitro Models of Acute Kidney Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Investigating the Cytoprotective Potential of Fenoldopam

This compound is a selective dopamine D1-like receptor agonist that induces vasodilation and natriuresis.[1] Its primary mechanism involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent protein kinase A (PKA) activation.[2] While clinically studied for preventing acute kidney injury (AKI), its direct protective effects on renal tubular cells can be effectively modeled in vitro.[3]

Quantitative Data Summary

The following table summarizes quantitative findings from an in vitro study investigating the protective effects of this compound against oxidative stress. While this study was conducted on human umbilical cord-derived mesenchymal stem cells (hUC-MSCs), the oxidative stress model is highly relevant to the pathophysiology of AKI, and the results provide valuable insights into this compound's cytoprotective mechanisms.

In Vitro Model (Cell Line)Injury ModelThis compound ConcentrationKey Quantitative FindingsReference
Mesenchymal Stem Cells (hUC-MSCs)Oxidative Stress (H₂O₂)1 µg/mL- Increased cell survival significantly under H₂O₂-induced stress (exact percentage not specified).
Mesenchymal Stem Cells (hUC-MSCs)Oxidative Stress (H₂O₂)3 µg/mL (~10 µM)- Reduced generation of reactive oxygen species (ROS).- Downregulated pro-apoptotic BAX expression.- Increased mRNA expression of HO-1 by ~30-fold after 72h.- Increased mRNA expression of NRF2 after 72h.
Mesenchymal Stem Cells (hUC-MSCs)Oxidative Stress (H₂O₂)5 µg/mL (~16 µM)- Increased mRNA expression of HO-1 by ~50-fold after 72h.- Increased mRNA expression of NRF2 after 72h.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway for this compound and a generalized experimental workflow for testing its efficacy in an in vitro AKI model.

FenoldopamSignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D1R Dopamine D1 Receptor AC Adenylyl Cyclase D1R->AC Stimulates cAMP cAMP AC->cAMP Converts This compound This compound This compound->D1R Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB p-CREB PKA->CREB Phosphorylates ApoptosisReg Regulation of Apoptosis (e.g., ↓ BAX) PKA->ApoptosisReg Inhibits GeneTxn Gene Transcription (e.g., NRF2/HO-1) CREB->GeneTxn Promotes Outcome Increased Cell Survival & Stress Resistance GeneTxn->Outcome ApoptosisReg->Outcome

Caption: this compound signaling pathway in a target cell.

ExperimentalWorkflow cluster_assays start Culture Renal Cells (e.g., HK-2) seed Seed Cells in Multi-Well Plates start->seed pretreat Pre-treat with this compound (Various Concentrations) seed->pretreat induce Induce AKI (e.g., Cisplatin, 24h) pretreat->induce incubate Incubate (e.g., 24-48h) induce->incubate assays Perform Cellular Assays incubate->assays viability Viability (MTT/CCK-8) apoptosis Apoptosis (Flow Cytometry) ros ROS Measurement markers Biomarker Analysis (ELISA/qPCR) analyze Data Analysis & Interpretation viability->analyze apoptosis->analyze ros->analyze markers->analyze

Caption: Generalized experimental workflow for in vitro AKI studies.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for establishing an in vitro AKI model and testing the effects of this compound.

Protocol 1: Cisplatin-Induced Acute Kidney Injury in HK-2 Cells

This protocol describes how to induce nephrotoxicity in the human kidney proximal tubular cell line HK-2 using cisplatin.

Materials:

  • HK-2 cells (ATCC® CRL-2190™)

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Cisplatin (Stock solution in 0.9% NaCl or DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well and 6-well tissue culture plates

  • Trypsin-EDTA (0.25%)

Procedure:

  • Cell Culture: Culture HK-2 cells in DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂. Passage cells upon reaching 80-90% confluency.

  • Cell Seeding: Trypsinize and seed HK-2 cells into appropriate culture plates.

    • For viability assays (MTT/CCK-8): Seed at a density of 5 x 10³ to 1 x 10⁴ cells/well in a 96-well plate.

    • For protein/RNA analysis: Seed at a density of 1 x 10⁵ to 2 x 10⁵ cells/well in a 6-well plate.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours until they reach approximately 70-80% confluency.

  • Induction of Injury:

    • Prepare fresh working solutions of cisplatin in serum-free medium.

    • Aspirate the culture medium from the wells and wash once with sterile PBS.

    • Add the cisplatin-containing medium to the cells. A typical concentration range for inducing significant apoptosis and injury in HK-2 cells is 10 µM to 50 µM.

  • Incubation: Incubate the cells with cisplatin for 24 to 48 hours at 37°C and 5% CO₂.

  • Downstream Analysis: After incubation, the cell culture supernatant can be collected for biomarker analysis (e.g., KIM-1, NGAL), and the cells can be processed for viability assays, apoptosis analysis, or molecular assays.

Protocol 2: this compound Treatment for Cytoprotection

This protocol outlines a method for evaluating the protective effects of this compound against cisplatin-induced injury. This protocol is based on a pre-treatment strategy demonstrated to be effective in similar cytoprotection studies.

Materials:

  • HK-2 cells cultured and seeded as described in Protocol 1.

  • Cisplatin solution (as prepared in Protocol 1).

  • This compound mesylate (Stock solution in DMSO or water).

  • Serum-free culture medium.

Procedure:

  • Preparation: Seed HK-2 cells in multi-well plates and allow them to adhere for 24 hours as described in Protocol 1.

  • This compound Pre-treatment:

    • Prepare working concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM, 30 µM) in serum-free medium. Note: A concentration of 3 µg/mL used in the MSC study corresponds to approximately 10 µM.

    • Aspirate the standard culture medium from the cells.

    • Add the this compound-containing medium to the designated wells. Include a "vehicle control" group treated with the same concentration of DMSO or saline used for the highest this compound dose.

    • Incubate for a pre-treatment period, for example, 2 to 4 hours, at 37°C and 5% CO₂.

  • Co-treatment with Cisplatin:

    • Following the pre-treatment period, add cisplatin directly to the wells already containing this compound to achieve the final desired toxicant concentration (e.g., 20 µM). Do not remove the this compound solution.

    • Ensure control groups are included:

      • Untreated Control (medium only)

      • Vehicle Control + Cisplatin

      • This compound only (to test for intrinsic toxicity)

  • Incubation: Co-incubate the cells with this compound and cisplatin for 24 hours.

  • Analysis: Proceed with desired downstream assays to measure endpoints such as:

    • Cell Viability: Use an MTT or CCK-8 assay to quantify the percentage of viable cells relative to the untreated control.

    • Apoptosis: Use Annexin V/PI staining followed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

    • Oxidative Stress: Measure intracellular ROS levels using probes like DCFH-DA.

    • Gene Expression: Perform qPCR to analyze the expression of target genes such as BAX, BCL2, NRF2, and HMOX1.

References

Application Notes and Protocols: Fenoldopam in Preclinical Models of Contrast-Induced Nephropathy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Contrast-induced nephropathy (CIN) is a serious iatrogenic condition characterized by acute kidney injury following the administration of iodinated contrast media. It is a significant cause of hospital-acquired renal failure and is associated with increased morbidity and mortality. The pathophysiology of CIN is complex and involves renal vasoconstriction, medullary hypoxia, and direct cytotoxic effects of the contrast agent on renal tubular epithelial cells.

Fenoldopam mesylate is a selective dopamine D1 receptor agonist that induces peripheral vasodilation, particularly in the renal arteries.[1] This mechanism has prompted investigation into its potential as a reno-protective agent in the prevention of CIN. By increasing renal blood flow, this compound is hypothesized to counteract the vasoconstrictive effects of contrast media, thereby mitigating renal ischemia and subsequent nephrotoxicity.[1] Animal studies have suggested that this compound is more potent than dopamine in its ability to decrease renal vascular resistance and increase renal blood flow.[1]

These application notes provide a summary of the available information on the use of this compound in preclinical models of CIN, including experimental protocols and a discussion of its mechanism of action. It is important to note that while the theoretical basis for this compound's use in CIN is sound, clinical trials in humans have not consistently demonstrated a protective effect.[2][3] Furthermore, there is a notable scarcity of comprehensive, publicly available quantitative data from preclinical studies specifically investigating this compound in animal models of CIN.

Mechanism of Action

This compound exerts its effects primarily through the activation of dopamine D1 receptors located on the smooth muscle cells of renal arterioles. This interaction initiates a cascade of intracellular events, as depicted in the signaling pathway diagram below. The activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which promotes vasodilation by inhibiting myosin light chain kinase and reducing intracellular calcium concentrations. The net effect is an increase in renal blood flow, which is thought to be the primary mechanism of its potential reno-protective effect in CIN.

Data Presentation

Table 1: Effect of this compound on Renal Function Parameters in Animal Models of CIN

Animal ModelContrast AgentThis compound DosageSerum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)Glomerular Filtration Rate (GFR)Reference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: Histopathological Findings with this compound Treatment in Animal Models of CIN

Animal ModelContrast AgentThis compound DosageKey Histopathological FindingsScoring/Grading SystemReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

The following protocols are provided as a guide for researchers interested in studying the effects of this compound in a rat model of CIN. The CIN induction protocol is based on established methods, and the this compound administration protocol is adapted from a study in a canine model of acute kidney injury due to the lack of a specific published protocol for this compound in a rat CIN model. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Induction of Contrast-Induced Nephropathy in Rats

This protocol is based on a method that utilizes dehydration and a non-ionic, low-osmolar contrast agent to induce CIN in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Iohexol (a non-ionic, low-osmolar contrast medium)

  • Metabolic cages

  • Standard rat chow and water

Procedure:

  • Acclimatization: Acclimate rats to individual metabolic cages for at least 3 days prior to the experiment, with free access to standard chow and water.

  • Baseline Measurements: Collect 24-hour urine samples and a baseline blood sample via tail vein for measurement of serum creatinine and BUN.

  • Dehydration: Induce dehydration by restricting water access for 48 hours. Food remains available ad libitum.

  • Contrast Media Administration: Following the dehydration period, administer a single intravenous injection of iohexol via the tail vein. A typical dose to induce nephrotoxicity in this model is 10 mL/kg.

  • Post-Contrast Monitoring:

    • Return rats to their cages with free access to food and water.

    • Collect blood samples at 24, 48, and 72 hours post-contrast administration for measurement of serum creatinine and BUN.

    • At the end of the experiment (e.g., 72 hours), euthanize the animals and collect kidney tissue for histopathological analysis.

Protocol 2: Administration of this compound

This protocol is adapted from a study in dogs with acute kidney injury and should be optimized for use in rats.

Materials:

  • This compound mesylate for injection

  • 0.9% Sodium Chloride (Saline) for dilution

  • Infusion pump

Procedure:

  • Drug Preparation: Dilute this compound mesylate in 0.9% saline to the desired concentration for infusion.

  • Administration Timing: The timing of this compound administration relative to contrast media injection is a critical variable. Based on its proposed mechanism of preventing vasoconstriction, administration should begin prior to and continue during and after contrast exposure. A suggested regimen is to start the infusion 1 hour before contrast administration and continue for 4-6 hours post-administration.

  • Dosage: A starting dose of 0.1 µg/kg/min administered as a continuous intravenous infusion is suggested, based on a study in dogs. This dosage may need to be adjusted based on the specific animal model and experimental goals.

  • Monitoring: Monitor animals for any adverse effects, such as hypotension, throughout the infusion period.

Visualizations

Signaling Pathway of this compound in Renal Arterioles

fenoldopam_pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D1R Dopamine D1 Receptor This compound->D1R Binds to G_protein Gs Protein D1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation & Increased Renal Blood Flow PKA->Vasodilation Leads to

Caption: this compound's D1 receptor signaling pathway.

Experimental Workflow for a CIN Study with this compound

cin_workflow cluster_setup Experiment Setup cluster_induction CIN Induction cluster_treatment Treatment Groups cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., Rats) Baseline_Samples Baseline Sample Collection (Blood, Urine) Animal_Acclimatization->Baseline_Samples Dehydration Dehydration (e.g., 48h water restriction) Baseline_Samples->Dehydration Contrast_Injection Contrast Media Injection (e.g., Iohexol) Dehydration->Contrast_Injection Control_Group Control Group (Vehicle Infusion) Contrast_Injection->Control_Group Fenoldopam_Group This compound Group (Continuous Infusion) Contrast_Injection->Fenoldopam_Group Post_Treatment_Samples Post-Treatment Sample Collection (Blood, Urine) Control_Group->Post_Treatment_Samples Fenoldopam_Group->Post_Treatment_Samples Renal_Function_Tests Renal Function Tests (Creatinine, BUN) Post_Treatment_Samples->Renal_Function_Tests Histopathology Kidney Histopathology Post_Treatment_Samples->Histopathology

Caption: General experimental workflow for CIN studies.

Logical Relationship of this compound's Application in CIN

logical_relationship cluster_problem Pathophysiology of CIN cluster_intervention Intervention cluster_mechanism Mechanism of Action cluster_outcome Hypothesized Outcome Contrast_Media Contrast Media Renal_Vasoconstriction Renal Vasoconstriction & Medullary Hypoxia Contrast_Media->Renal_Vasoconstriction Tubular_Injury Direct Tubular Injury Contrast_Media->Tubular_Injury CIN Contrast-Induced Nephropathy Renal_Vasoconstriction->CIN Tubular_Injury->CIN This compound This compound D1_Agonism Dopamine D1 Receptor Agonism This compound->D1_Agonism Acts as Renal_Vasodilation Renal Vasodilation D1_Agonism->Renal_Vasodilation Causes Increased_RBF Increased Renal Blood Flow Renal_Vasodilation->Increased_RBF Leads to Increased_RBF->Renal_Vasoconstriction Counteracts Prevention_of_CIN Prevention of CIN Increased_RBF->Prevention_of_CIN Hypothesized to result in

Caption: this compound's logic in CIN prevention.

References

Application Notes and Protocols for the Use of Fenoldopam in Pediatric Hypertensive Crisis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current research on the use of fenoldopam for treating hypertensive crises in pediatric populations. This document synthesizes key findings on its mechanism of action, clinical efficacy, safety profile, and provides detailed protocols derived from published studies.

Introduction

Hypertensive crises in children, characterized by a severe elevation in blood pressure, are medical emergencies that can lead to significant organ damage.[1][2][3] this compound mesylate, a selective dopamine-1 (D1) receptor agonist, presents a therapeutic option for managing these critical situations.[1][2] Unlike other antihypertensive agents, this compound's unique mechanism of action results in peripheral vasodilation, particularly in the renal arteries, which can enhance renal blood flow, diuresis, and natriuresis. This document outlines the current understanding of this compound's use in pediatric hypertensive crises to guide further research and development.

Mechanism of Action

This compound is a rapid-acting vasodilator that selectively agonizes D1 receptors. This agonism is primarily attributed to the R-isomer of the racemic mixture. Activation of D1 receptors, which are G-protein-coupled receptors located in various arterial beds including renal, mesenteric, coronary, and cerebral arteries, leads to the stimulation of adenylyl cyclase. This, in turn, increases intracellular cyclic AMP (cAMP) levels, resulting in the relaxation of vascular smooth muscle and subsequent vasodilation. Notably, this compound has minimal to no effect on alpha or beta-adrenergic receptors.

Signaling Pathway of this compound

Fenoldopam_Mechanism cluster_cell Vascular Smooth Muscle Cell FEN This compound D1R Dopamine-1 Receptor FEN->D1R binds AC Adenylyl Cyclase D1R->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (activated) cAMP->PKA activates RELAX Vasodilation PKA->RELAX leads to

Caption: this compound's signaling pathway in vascular smooth muscle cells.

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the use of this compound in pediatric patients.

Table 1: Patient Demographics and Study Characteristics
StudyPatient PopulationNumber of PatientsAge Range/Median
Retrospective Study (Kidney Disease)Children with acute or chronic kidney disease and hypertensive crisis74 (102 infusions)Median 10 years (IQR 4-15 years)
Multi-center Trial (Surgery)Children undergoing surgery where deliberate hypotension was planned773 weeks to 12 years
Retrospective Study (Congenital Heart Disease)Children with a history of congenital heart disease admitted to the cardiac ICU46Not specified
Table 2: Dosing Regimens
StudyInitial Dose (mcg/kg/min)TitrationMaximum Dose (mcg/kg/min)Duration of Use
Retrospective Study (Kidney Disease)0.2Increments of 0.3 to 0.5 mcg/kg/min every 20-30 minutes0.8Not specified
Multi-center Trial (Surgery)Randomized to 0.05, 0.2, 0.8, or 3.2Open-label titration after 30 minutesDoses > 1.2 showed increased heart rate without further BP reduction30 minutes (blinded), then open-label
Retrospective Study (Congenital Heart Disease)Median: 0.2Not specifiedMedian: 0.3 (max used: 0.7)Median: 64 hours (max: 383 hours)
General Pediatric Dosing0.20.3 to 0.5 mcg/kg/min every 20-30 minutes0.8Short-term (e.g., up to 4 hours)
Table 3: Efficacy - Blood Pressure Reduction
StudyTimepointMean Arterial Pressure (MAP) ReductionSystolic Blood Pressure (SBP) ReductionDiastolic Blood Pressure (DBP) Reduction
Retrospective Study (Kidney Disease)8 hoursReduction in all cases; >25% of calculated drop pressure in 87% of patientsNot specifiedNot specified
24 hoursNormalized in 26% of casesNot specifiedNot specified
48 hoursNormalized in 35% of casesNot specifiedNot specified
Multi-center Trial (Surgery)30 minutes (blinded)Significant reduction with 0.8 and 3.2 mcg/kg/min doses (p < 0.05)Not specifiedNot specified
Retrospective Study (Congenital Heart Disease)4 hoursNot specified5.4% decrease (p < 0.001)3.5% decrease (p = 0.01)
Table 4: Safety - Adverse Effects
StudyHypotensionTachycardiaHypokalemiaOther
Retrospective Study (Kidney Disease)7%Not specified13%Neurological symptoms secondary to hypertension developed in 2% during infusion
General Pediatric PopulationCan occur; close monitoring necessaryDose-related, especially at infusion rates >0.8 mcg/kg/minute; can persist for up to 4 hoursObserved within 6 hours of infusionFlushing, headache, nausea
Multi-center Trial (Surgery)Well-tolerated; side effects in a minority of patientsDoses > 1.2 mcg/kg/min resulted in increasing heart rateNot specifiedNot specified

Experimental Protocols

Protocol 1: Management of Hypertensive Crisis in Pediatric Patients with Kidney Disease (Retrospective Study Protocol)

This protocol is based on the methodology of a retrospective study and provides a framework for a prospective trial.

1. Patient Selection:

  • Inclusion Criteria: Pediatric patients (1 month - 18 years) with acute or chronic kidney disease presenting with a hypertensive crisis (hypertensive urgency or emergency).

  • Exclusion Criteria: Known allergy to this compound or its components.

2. Drug Administration and Titration:

  • Initial Infusion: Start this compound at a continuous intravenous infusion rate of 0.2 mcg/kg/min.

  • Titration: If the target blood pressure is not achieved, increase the infusion rate in increments of 0.3 to 0.5 mcg/kg/min every 20 to 30 minutes.

  • Maximum Dose: Do not exceed a maximum infusion rate of 0.8 mcg/kg/min.

  • Goal of Therapy: Reduce blood pressure by no more than 25% in the first 8 hours, with a gradual reduction to normal levels over the subsequent 24-48 hours.

3. Monitoring:

  • Blood Pressure: Continuous intra-arterial blood pressure monitoring is preferred.

  • Heart Rate: Continuous monitoring.

  • Electrolytes: Monitor serum potassium levels, especially within the first 6 hours of infusion.

  • Renal Function: Monitor serum creatinine and urine output.

  • Clinical Status: Regularly assess for signs of end-organ damage and adverse effects.

Experimental Workflow for Protocol 1

Experimental_Workflow Start Patient with Hypertensive Crisis and Kidney Disease Inclusion Inclusion/Exclusion Criteria Met? Start->Inclusion Initiate Initiate this compound Infusion (0.2 mcg/kg/min) Inclusion->Initiate Yes End End of Protocol Inclusion->End No Monitor Continuous BP, HR, Electrolyte Monitoring Initiate->Monitor TargetBP Target BP Achieved? Monitor->TargetBP Titrate Titrate this compound (0.3-0.5 mcg/kg/min increments) TargetBP->Titrate No Continue Continue Monitoring and Maintain Dose TargetBP->Continue Yes MaxDose Max Dose Reached? (0.8 mcg/kg/min) Titrate->MaxDose MaxDose->Monitor No MaxDose->Continue Yes Continue->End Dose_Response cluster_dose This compound Dose (mcg/kg/min) cluster_effect Observed Effects LowDose Low Dose (e.g., 0.2) BP_Reduction Blood Pressure Reduction LowDose->BP_Reduction Effective MidDose Moderate Dose (e.g., 0.8) MidDose->BP_Reduction Effective HR_Increase Increased Heart Rate MidDose->HR_Increase Potential HighDose High Dose (>1.2) HighDose->HR_Increase Significant No_Further_BP_Drop No Additional BP Reduction HighDose->No_Further_BP_Drop

References

Application Notes and Protocols for Fenoldopam in Controlled Hypotension Surgical Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of fenoldopam for inducing controlled hypotension in surgical research models. The protocols and data presented are intended to guide researchers in designing and executing studies that require precise modulation of blood pressure while maintaining vital organ perfusion. This compound, a selective dopamine D1 receptor agonist, offers a unique mechanism of action that promotes vasodilation, particularly in the renal vasculature, making it a subject of interest for various surgical and critical care research applications.[1][2][3]

Mechanism of Action

This compound selectively activates peripheral D1 dopamine receptors, which are predominantly located in the renal, mesenteric, coronary, and cerebral arteries.[3][4] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels result in the relaxation of vascular smooth muscle, causing vasodilation and a subsequent decrease in systemic vascular resistance and blood pressure. A key advantage of this compound is its ability to increase renal blood flow, promoting diuresis and natriuresis, which can be beneficial in preserving kidney function during hypotensive states.

Signaling Pathway of this compound

fenoldopam_pathway This compound This compound D1R Dopamine D1 Receptor This compound->D1R AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates VascSmoothMuscle Vascular Smooth Muscle Relaxation PKA->VascSmoothMuscle Phosphorylates Vasodilation Vasodilation & Decreased Blood Pressure VascSmoothMuscle->Vasodilation

Caption: this compound's primary signaling cascade.

Data Presentation: Hemodynamic Effects of this compound

The following tables summarize the quantitative effects of this compound on key hemodynamic parameters in canine and rodent surgical research models.

Table 1: Hemodynamic Effects of this compound in Canine Models

AnesthesiaThis compound Dose (mcg/kg/min)Change in Mean Arterial Pressure (MAP)Change in Renal Blood Flow (RBF)Change in Heart Rate (HR)Reference
Halothane3.4 ± 2.0↓ 30 ± 8% from control↑ 11 ± 7%Not specified
IsofluraneTitrated to ↓ MAP by 26 ± 3%↓ 26 ± 3% from controlPreserved (197 ± 16 mL/min vs. 214 ± 16 mL/min baseline)Not specified
HalothaneTitrated to MAP of 60 mmHgMaintained at 60 mmHg↑ from 187 ± 20 to 239 ± 18 mL/min↑ 17 ± 4%
Pentobarbital0.1No significant hemodynamic instabilityMaintained (73 ± 17 mL/min vs. 75 ± 14 mL/min baseline)Not specified
Awake0.8No significant changeNot measuredNo significant change

Table 2: Hemodynamic Effects of this compound in Rodent Models

ModelAnesthesiaThis compound DoseChange in Blood PressureChange in Heart RateReference
Spontaneously Hypertensive Rats (SHR)Conscious1-1000 mcg/kg (IV bolus)Dose-dependent reduction
Spontaneously Hypertensive Rats (SHR)PentobarbitalNot specifiedHypotensive effect
Wistar RatsPentobarbital20, 40, 80 mcg/kg (IV bolus)Short-lasting decrease
Wistar RatsNot specifiedDose-dependentHypotensive effectNot specified
Wistar RatsPentobarbital2.5 - 160.0 mcg/kg/min (IV infusion)Not specified

Experimental Protocols

The following are generalized protocols for the induction of controlled hypotension using this compound in canine and rodent surgical models. These should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Controlled Hypotension in a Canine Surgical Model

1. Animal Preparation and Anesthesia:

  • Administer pre-anesthetic medication as per standard laboratory procedures.

  • Induce anesthesia with an appropriate agent (e.g., propofol, thiopental) and maintain with an inhalant anesthetic such as isoflurane or halothane.

  • Intubate the animal and provide mechanical ventilation to maintain normocapnia.

  • Place intravenous catheters for drug administration and fluid maintenance.

  • Surgically place an arterial catheter (e.g., in the femoral or carotid artery) for continuous blood pressure monitoring.

  • For renal blood flow studies, a flow probe can be placed around the renal artery via a flank incision.

2. Baseline Hemodynamic Monitoring:

  • Allow the animal to stabilize for at least 30 minutes after surgical preparation.

  • Record baseline hemodynamic parameters, including mean arterial pressure (MAP), heart rate (HR), cardiac output (if applicable), and renal blood flow (if applicable).

3. This compound Administration:

  • Prepare a stock solution of this compound mesylate and dilute it to the desired concentration with 0.9% Sodium Chloride or 5% Dextrose in Water.

  • Initiate a continuous intravenous infusion of this compound at a starting dose of 0.1 to 0.5 mcg/kg/minute.

  • Titrate the infusion rate upwards in small increments (e.g., 0.1-0.2 mcg/kg/minute) every 10-15 minutes to achieve the target MAP. A common target for controlled hypotension is a 25-30% reduction in baseline MAP or a specific target such as 60 mmHg.

4. Monitoring and Data Collection:

  • Continuously monitor and record MAP, HR, and other relevant parameters throughout the infusion period.

  • Be aware of potential side effects such as reflex tachycardia, which is more common at higher infusion rates (>0.1 mcg/kg/min).

  • Collect blood and urine samples as required for the specific study.

5. Post-Infusion:

  • Gradually wean the this compound infusion to avoid rebound hypertension.

  • Continue monitoring the animal during the recovery period.

Protocol 2: Controlled Hypotension in a Rodent Surgical Model

1. Animal Preparation and Anesthesia:

  • Anesthetize the rat or mouse using an appropriate method, such as intraperitoneal injection of pentobarbital or ketamine/xylazine, or isoflurane inhalation.

  • Place the animal on a heating pad to maintain body temperature.

  • Surgically place a catheter in the carotid artery or femoral artery for blood pressure measurement.

  • Place a catheter in the jugular vein or femoral vein for intravenous drug administration.

2. Baseline Hemodynamic Monitoring:

  • Allow for a stabilization period of 20-30 minutes after catheter placement.

  • Record stable baseline blood pressure and heart rate.

3. This compound Administration:

  • Prepare a dilute solution of this compound for infusion.

  • For continuous infusion studies, start at a low dose (e.g., 2.5 mcg/kg/minute) and titrate upwards to the desired hypotensive effect.

  • For bolus administration studies, administer doses ranging from 20 to 1000 mcg/kg to assess dose-dependent effects.

4. Monitoring and Data Collection:

  • Continuously record arterial blood pressure and heart rate.

  • Note the onset and duration of the hypotensive effect.

  • In conscious animal models, monitor for any behavioral changes.

5. Experiment Termination:

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_post Post-Experiment AnimalPrep Animal Preparation & Anesthesia SurgicalInstrument Surgical Instrumentation (Catheters, Probes) AnimalPrep->SurgicalInstrument Baseline Baseline Data Collection SurgicalInstrument->Baseline FenoldopamAdmin This compound Administration Baseline->FenoldopamAdmin Hypotension Controlled Hypotension Period FenoldopamAdmin->Hypotension DataCollection Continuous Data Collection Hypotension->DataCollection Weaning Drug Weaning DataCollection->Weaning Recovery Recovery & Post-Op Monitoring Weaning->Recovery

Caption: General workflow for this compound studies.

References

Application Notes and Protocols for Investigating Fenoldopam's Neuroprotective Effects in Stroke Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and methodologies for investigating the potential neuroprotective effects of fenoldopam in experimental stroke models. While direct evidence of this compound's efficacy in cerebral ischemia is still emerging, this document synthesizes existing data from related ischemia/reperfusion studies to propose experimental protocols and outline potential mechanisms of action.

Introduction

This compound is a selective dopamine D1 receptor agonist primarily used for the short-term management of severe hypertension.[1][2] Its mechanism of action involves the activation of D1 receptors, leading to vasodilation and increased blood flow, particularly in the renal vasculature.[1][2] Recent research has begun to explore its potential cytoprotective effects in ischemia/reperfusion (I/R) injury, suggesting a role beyond simple hemodynamics. Specifically, studies in renal I/R models have demonstrated that this compound can attenuate apoptosis and modulate the expression of apoptosis-related genes.[3] These findings provide a rationale for investigating this compound's neuroprotective potential in the context of ischemic stroke.

The pathophysiology of ischemic stroke is complex, involving excitotoxicity, oxidative stress, inflammation, and apoptosis, all of which contribute to neuronal cell death in the ischemic penumbra. As a D1 receptor agonist, this compound's potential neuroprotective mechanisms may involve the modulation of these pathways. However, it is crucial to note that some studies have indicated that this compound-induced hypotension can lead to a decrease in global cerebral blood flow in healthy individuals, a factor that requires careful consideration in the design of preclinical stroke studies.

Proposed Mechanism of Neuroprotection

This compound's neuroprotective effects are hypothesized to be mediated primarily through the activation of dopamine D1 receptors in the central nervous system. This activation is thought to trigger a cascade of intracellular signaling events that ultimately lead to reduced neuronal apoptosis and potentially mitigate other aspects of ischemic injury.

Signaling Pathway of this compound-Mediated Anti-Apoptosis

fenoldopam_neuroprotection_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D1_Receptor Dopamine D1 Receptor This compound->D1_Receptor Binds to G_Protein G-Protein Activation D1_Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP ↑ cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Signaling_Cascade Downstream Signaling Cascade PKA->Signaling_Cascade Gene_Expression Modulation of Apoptosis-Related Gene Expression Signaling_Cascade->Gene_Expression Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition

Caption: Proposed signaling pathway for this compound's anti-apoptotic effect.

Quantitative Data from Preclinical Studies

While no studies have directly reported on the neuroprotective effects of this compound in stroke models, the following table summarizes key quantitative findings from a study on renal ischemia/reperfusion injury, which may serve as a basis for hypothesizing its effects in the brain.

ParameterIschemia/Reperfusion (I/R)I/R + this compound% Change with this compoundReference
Apoptosis (Renal Cortex) Significantly Increased (P < 0.001)Significantly Reduced (P < 0.001)-
Apoptosis (Renal Medulla) Significantly Increased (P < 0.001)Significantly Reduced (P < 0.001)-
Apoptosis-Related Genes 73 genes inducedAll 73 induced genes attenuated-

Experimental Protocols

The following protocols are adapted from established methodologies in stroke research and studies on this compound in other ischemia models. Researchers should optimize these protocols based on their specific experimental goals and animal models.

Animal Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

The MCAO model is a widely used and clinically relevant model of focal ischemic stroke.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • Surgical microscope

  • Micro-surgical instruments

  • 4-0 monofilament nylon suture with a rounded tip

  • Laser Doppler flowmeter

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Place the animal on a heating pad to maintain rectal temperature at 37.0 ± 0.5°C.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Carefully dissect the arteries from the surrounding nerves and fascia.

  • Ligate the distal ECA and the proximal CCA.

  • Insert a 4-0 monofilament nylon suture into the ECA lumen and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). A Laser Doppler flowmeter can be used to monitor the drop in cerebral blood flow to confirm occlusion.

  • After the desired period of occlusion (e.g., 60 or 90 minutes), carefully withdraw the suture to allow for reperfusion.

  • Suture the incision and allow the animal to recover from anesthesia.

This compound Administration

Materials:

  • This compound mesylate

  • Sterile saline (0.9%)

  • Infusion pump

Procedure:

  • Prepare a stock solution of this compound mesylate in sterile saline.

  • For continuous intravenous infusion, a typical dose used in renal I/R studies is 0.1 µg/kg/min. This dosage may need to be adjusted for stroke models to balance potential neuroprotective effects with systemic hypotension and its impact on cerebral perfusion.

  • The infusion can be initiated at the onset of reperfusion or at a predetermined time point post-MCAO via a cannulated femoral or tail vein.

  • A control group should receive a saline infusion at the same rate and volume.

Assessment of Neuroprotective Effects

Procedure:

  • At 24 hours or other relevant time points post-MCAO, assess neurological function using a standardized scoring system (e.g., a 5-point scale):

    • 0: No neurological deficit.

    • 1: Failure to extend the contralateral forepaw fully.

    • 2: Circling to the contralateral side.

    • 3: Falling to the contralateral side.

    • 4: No spontaneous motor activity.

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)

  • Brain matrix slicer

Procedure:

  • At the end of the experiment (e.g., 24 or 48 hours post-MCAO), deeply anesthetize the animal and perfuse transcardially with cold saline.

  • Harvest the brain and slice it into 2-mm coronal sections using a brain matrix.

  • Immerse the slices in 2% TTC solution at 37°C for 15-30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections and quantify the infarct volume using image analysis software. The infarct volume can be expressed as a percentage of the total hemispheric volume to correct for edema.

Materials:

  • Paraffin-embedding equipment

  • Microtome

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

  • Antibodies for apoptosis-related proteins (e.g., Caspase-3, Bax, Bcl-2) for immunohistochemistry or Western blotting.

Procedure (TUNEL Staining):

  • Fix brain tissue in 4% paraformaldehyde and embed in paraffin.

  • Cut 5-µm thick sections and mount them on slides.

  • Perform TUNEL staining according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.

  • Counterstain with a nuclear stain (e.g., DAPI).

  • Visualize the stained sections under a fluorescence microscope and quantify the number of TUNEL-positive cells in the ischemic penumbra.

Experimental Workflow and Logic

The following diagram illustrates a typical experimental workflow for investigating the neuroprotective effects of this compound in a stroke model.

fenoldopam_stroke_workflow Animal_Model Induce Focal Cerebral Ischemia (e.g., MCAO Model) Grouping Randomly Assign to Groups (Sham, Vehicle, this compound) Animal_Model->Grouping Treatment Administer this compound or Vehicle (e.g., at reperfusion) Grouping->Treatment Assessment_24h 24h Post-Ischemia Assessment Treatment->Assessment_24h Molecular_Analysis Molecular and Cellular Analysis Treatment->Molecular_Analysis Neuro_Score Neurological Deficit Scoring Assessment_24h->Neuro_Score Infarct_Volume Infarct Volume Measurement (TTC Staining) Assessment_24h->Infarct_Volume Data_Analysis Data Analysis and Interpretation Neuro_Score->Data_Analysis Infarct_Volume->Data_Analysis Apoptosis_Assay Apoptosis Assays (TUNEL, Caspase-3) Molecular_Analysis->Apoptosis_Assay Gene_Expression Gene Expression Analysis (qRT-PCR, Western Blot) Molecular_Analysis->Gene_Expression Apoptosis_Assay->Data_Analysis Gene_Expression->Data_Analysis

Caption: Experimental workflow for investigating this compound in stroke models.

Important Considerations and Limitations

  • Cerebral Blood Flow: A critical consideration is the potential for this compound-induced hypotension to decrease cerebral perfusion pressure, which could exacerbate ischemic injury. It is imperative to monitor mean arterial blood pressure and cerebral blood flow during this compound administration in stroke models.

  • Intracranial Pressure: One study in a porcine model suggested that this compound might increase intracranial elastance, which could be detrimental in the context of cerebral edema following stroke.

  • Dose-Response: The optimal neuroprotective dose of this compound in stroke is unknown and needs to be determined through careful dose-response studies.

  • Therapeutic Window: The time window for effective neuroprotection with this compound post-stroke needs to be established.

  • Model Specificity: The findings from one animal model of stroke may not be directly translatable to other models or to the clinical setting in humans.

Conclusion

Investigating the neuroprotective effects of this compound in stroke models is a promising area of research, particularly given its demonstrated anti-apoptotic effects in other ischemia/reperfusion models. However, researchers must proceed with caution, paying close attention to the potential hemodynamic consequences of this compound administration. The protocols and considerations outlined in these application notes provide a framework for designing rigorous preclinical studies to elucidate the therapeutic potential of this compound in ischemic stroke.

References

Application Notes and Protocols: The Role of Fenoldopam in Attenuating Apoptosis in Ischemic Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion (I/R) injury is a significant cause of tissue damage in various clinical settings, including surgery and transplantation, leading to acute renal failure.[1] A key contributor to this cellular damage is apoptosis, or programmed cell death, which is triggered by the complex sequence of events following the restoration of blood flow to ischemic tissue.[1] Fenoldopam, a selective dopamine D1 receptor agonist, has emerged as a promising agent for mitigating I/R injury.[2][3] These application notes provide a detailed overview of this compound's anti-apoptotic effects in ischemic tissue, including its mechanism of action, experimental protocols for its evaluation, and quantitative data from preclinical studies.

This compound exerts its primary effects by activating D1 receptors, which are G-protein coupled receptors that stimulate adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] This signaling cascade results in vasodilation, particularly in renal, mesenteric, coronary, and cerebral arteries, thereby improving blood flow and oxygen delivery to tissues. Beyond its hemodynamic effects, this compound has demonstrated direct anti-apoptotic and anti-inflammatory properties.

Mechanism of Action: Attenuation of Apoptotic Pathways

This compound's anti-apoptotic effects are mediated through the modulation of both the intrinsic and extrinsic apoptosis signaling pathways. In the context of renal I/R injury, this compound has been shown to significantly reduce apoptosis in both the renal cortex and medulla.

Key Signaling Pathways:

  • Dopamine D1 Receptor Activation: this compound selectively binds to and activates D1 receptors on vascular smooth muscle and renal tubular cells.

  • cAMP/PKA Pathway: Activation of D1 receptors leads to increased intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).

  • CREB Phosphorylation: PKA can phosphorylate the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of pro-survival genes.

  • Modulation of Bcl-2 Family Proteins: this compound has been shown to influence the expression of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. Specifically, it can lead to a more favorable ratio of anti-apoptotic proteins (like Bcl-2) to pro-apoptotic proteins (like Bax), thereby preventing the release of cytochrome c from the mitochondria.

  • Inhibition of Caspase Activation: By preventing the release of cytochrome c, this compound indirectly inhibits the activation of the caspase cascade, a family of proteases that execute the final stages of apoptosis.

  • Downregulation of Extrinsic Pathway Components: Studies have shown that this compound can attenuate the expression of genes involved in the extrinsic apoptotic pathway, including the tumor necrosis factor (Tnf) ligand and receptor families.

This compound This compound D1R Dopamine D1 Receptor This compound->D1R binds AC Adenylyl Cyclase D1R->AC activates cAMP ↑ cAMP AC->cAMP PKA ↑ PKA cAMP->PKA CREB ↑ pCREB PKA->CREB Bax ↓ Bax (Pro-apoptotic) PKA->Bax inhibits Bcl2 ↑ Bcl-2 (Anti-apoptotic) CREB->Bcl2 promotes transcription CytoC Cytochrome c release Bcl2->CytoC inhibits Bax->CytoC Caspases Caspase Activation CytoC->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

This compound's Anti-Apoptotic Signaling Pathway

Quantitative Data on this compound's Anti-Apoptotic Effects

The following table summarizes the quantitative findings from a study investigating the effects of this compound on apoptosis in a rat model of renal ischemia-reperfusion injury.

ParameterShamSham + this compoundIschemia/Reperfusion (I/R)I/R + this compound
Apoptotic Nuclei (Cortex) ~5~5~45~15
Apoptotic Nuclei (Medulla) ~5~5~40~12
Bcl-2 mRNA Expression BaselineBaselineMarkedly EnhancedSignificantly Reduced vs. I/R
Bax mRNA Expression BaselineBaselineEnhancedReduced vs. I/R
Bad mRNA Expression BaselineBaselineEnhancedReduced vs. I/R
Bcl-xL mRNA Expression BaselineBaselineEnhancedReduced vs. I/R

Data are approximated from graphical representations and descriptions in Aravindan et al., 2009.

Experimental Protocols

This section details the methodologies for key experiments to assess the anti-apoptotic effects of this compound in an animal model of ischemic tissue injury.

Animal Model of Renal Ischemia-Reperfusion Injury

A rat model of acute ischemic nephropathy is utilized to mimic the conditions of I/R injury.

  • Animal Preparation: Adult male Sprague-Dawley rats are anesthetized, and a tracheotomy is performed for mechanical ventilation. Catheters are placed for fluid and drug administration and for monitoring.

  • Experimental Groups: Rats are randomly assigned to four groups: (1) sham-operated control, (2) sham-operated with this compound infusion, (3) I/R injury, and (4) I/R injury with this compound infusion.

  • Ischemia Induction: In the I/R groups, the left renal artery is clamped for 60 minutes to induce ischemia, followed by a 4-hour reperfusion period.

  • This compound Administration: this compound (0.1 µg/kg/min) is infused intravenously throughout the experimental period for the treated groups.

  • Tissue Harvesting: At the end of the reperfusion period, the kidneys are harvested for analysis.

cluster_workflow Experimental Workflow start Start: Sprague-Dawley Rats anesthesia Anesthesia and Instrumentation start->anesthesia grouping Randomization into 4 Groups (n=6 each) anesthesia->grouping sham Sham Operation grouping->sham Group 1 sham_fen Sham + this compound (0.1 µg/kg/min) grouping->sham_fen Group 2 ir Ischemia (60 min) + Reperfusion (4h) grouping->ir Group 3 ir_fen I/R + this compound grouping->ir_fen Group 4 harvest Kidney Tissue Harvesting sham->harvest sham_fen->harvest ir->harvest ir_fen->harvest analysis Apoptosis & Gene Expression Analysis harvest->analysis

Workflow for Evaluating this compound in Renal I/R Injury
DNA Fragmentation Analysis (TUNEL Assay)

This assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Tissue Preparation: Harvested kidney tissue is fixed in formalin, embedded in paraffin, and sectioned.

  • Staining: The Fluorescein-FragEL™ DNA Fragmentation Detection Kit can be used. This method enzymatically labels the free 3'-OH ends of fragmented DNA with fluorescein-dUTP.

  • Microscopy: Sections are visualized using fluorescence microscopy. The number of fluorescent (apoptotic) nuclei is counted in multiple fields of view for both the cortex and medulla.

  • Quantification: The mean number of stained nuclei is calculated and compared between the experimental groups.

Gene Expression Analysis (Microarray and RT-PCR)

To understand the molecular mechanisms, the expression of apoptosis-related genes is analyzed.

  • RNA Extraction: Total RNA is extracted from the kidney tissue samples.

  • Microarray Analysis: A targeted apoptosis gene array is used to screen for changes in the expression of a panel of apoptosis-related genes. These arrays can include genes from the Bcl-2 family, caspase family, and Tnf receptor family, among others.

  • Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR): To confirm the microarray findings, the expression of specific genes of interest (e.g., Bcl-2, Bax, Bad) is quantified using RT-PCR.

Annexin V/Propidium Iodide Staining for In Vitro Studies

For cell culture-based experiments investigating the direct effects of this compound on apoptosis under oxidative stress.

  • Cell Culture: Mesenchymal stem cells or other relevant cell types are cultured.

  • Induction of Apoptosis: Oxidative stress is induced using an agent like hydrogen peroxide (H₂O₂).

  • This compound Treatment: Cells are pre-treated with this compound before the induction of apoptosis.

  • Staining: Cells are stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound demonstrates a significant protective effect against apoptosis in ischemic tissue, particularly in the context of renal I/R injury. Its mechanism of action involves the activation of the D1 receptor/cAMP/PKA pathway, leading to the modulation of key apoptotic regulators such as the Bcl-2 family of proteins. The provided protocols offer a framework for researchers to further investigate and validate the anti-apoptotic properties of this compound and similar compounds in various models of ischemic injury. These findings underscore the therapeutic potential of this compound beyond its established use as a vasodilator, highlighting its role as a cytoprotective agent in conditions associated with ischemia-reperfusion.

References

Application Notes and Protocols: Fenoldopam for Cardiac Surgery-Associated Renal Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Introduction

Acute Kidney Injury (AKI) is a frequent and severe complication following cardiac surgery, occurring in up to 39% of patients, and is associated with increased morbidity, mortality, and healthcare costs.[1] Fenoldopam mesylate, a selective dopamine D1-like receptor agonist, has been investigated as a potential agent for renal protection in this setting.[1][2] Its mechanism of action involves targeted vasodilation of renal arteries, which increases renal blood flow, glomerular filtration rate, and sodium excretion.[1][3]

These application notes provide a summary of the clinical evidence, a detailed protocol for a representative prophylactic study, and an overview of the pharmacological mechanism of this compound. However, it is crucial to note that clinical evidence regarding its efficacy is conflicting. While earlier single-center studies and meta-analyses suggested a benefit in reducing AKI and the need for renal replacement therapy (RRT), a large, multicenter randomized controlled trial found no significant difference in outcomes compared to placebo and an increased incidence of hypotension. Furthermore, manufacturing of this compound was reportedly stopped in 2023, which may limit its availability for new clinical studies.

Mechanism of Action: D1 Receptor Signaling

This compound exerts its renal effects by selectively activating dopamine D1 receptors located on the smooth muscle cells of renal vascular beds. This activation initiates a G-protein-coupled signaling cascade that leads to vasodilation.

The key steps are:

  • Receptor Binding: this compound binds to the D1 receptor.

  • G-Protein Activation: The receptor-ligand complex activates the associated stimulatory G-protein (Gs).

  • Adenylyl Cyclase Activation: The alpha subunit of the Gs protein dissociates and activates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.

  • Smooth Muscle Relaxation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) and subsequent downstream effects that result in the relaxation of vascular smooth muscle, causing vasodilation. This targeted vasodilation in the renal arteries increases blood flow and may confer a protective effect during the ischemic stress of cardiac surgery.

Fenoldopam_Signaling_Pathway This compound D1 Receptor Signaling Pathway cluster_membrane Cell Membrane D1R Dopamine D1 Receptor Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Fen This compound Fen->D1R Binds Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relax Vascular Smooth Muscle Relaxation PKA->Relax Leads to RBF Increased Renal Blood Flow Relax->RBF

This compound D1 Receptor Signaling Pathway

Clinical Data Summary

The clinical efficacy of this compound for renal protection in cardiac surgery remains a subject of debate. The tables below summarize quantitative data from key studies, highlighting the conflicting findings.

Table 1: Efficacy Outcomes in Prophylactic this compound Studies

Study / Meta-Analysis N This compound Group Control Group Outcome Measure Result (p-value)
Cogliati et al. (2007) 193 12.6% 27.6% Incidence of AKI Reduced (p=0.02)
Landoni et al. (2007) 1290 OR: 0.43 (Placebo/Control) Incidence of AKI Reduced (p<0.001)
OR: 0.54 (Placebo/Control) Need for RRT Reduced (p=0.007)
Landoni et al. (2008) 1059 OR: 0.37 (Placebo/Control) Need for RRT Reduced (p<0.001)

| | | OR: 0.46 | (Placebo/Control) | In-hospital Death | Reduced (p=0.01) |

OR: Odds Ratio

Table 2: Efficacy Outcomes in a Large Multicenter Study (Treatment of Early AKI)

Study N This compound Group Placebo Group Outcome Measure Result (p-value)
Bove et al. (2014) 667 20% 18% Need for RRT No difference

| | | 26% | 15% | Incidence of Hypotension | Increased (p<0.05) |

Experimental Protocols

The following is a representative protocol for a prospective, randomized, double-blind, placebo-controlled study to evaluate the prophylactic efficacy of this compound. This protocol is synthesized from methodologies reported in key clinical trials, such as Cogliati et al. (2007).

Study Objective

To determine if prophylactic administration of low-dose this compound reduces the incidence of acute kidney injury in high-risk patients undergoing cardiac surgery with cardiopulmonary bypass.

Patient Selection Criteria
  • Inclusion Criteria:

    • Adult patients (≥18 years) scheduled for elective cardiac surgery (e.g., CABG, valve surgery, or combined).

    • High risk for postoperative AKI, defined by a pre-existing condition such as chronic kidney disease (e.g., preoperative serum creatinine > 1.4 mg/dL), diabetes, advanced age (>70 years), or complex surgery.

    • Informed consent obtained.

  • Exclusion Criteria:

    • Pre-existing end-stage renal disease requiring dialysis.

    • Known allergy to this compound.

    • Severe, uncontrolled hypotension.

    • Glaucoma.

Study Design and Randomization
  • A prospective, single- or multi-center, randomized, double-blind, placebo-controlled design.

  • Patients are randomized in a 1:1 ratio to receive either this compound or a matching placebo (e.g., 0.9% saline).

  • Randomization is performed using a computer-generated sequence with allocation concealment.

  • Study drug (this compound or placebo) is prepared by a pharmacist not involved in patient care to ensure blinding of patients, clinicians, and researchers.

Investigational Drug Administration
  • Drug Preparation: this compound is diluted in 0.9% saline to a final concentration suitable for infusion (e.g., 40 mg in 250 mL).

  • Dosing Regimen: A continuous intravenous infusion of this compound at 0.1 µg/kg/min is initiated.

  • Timing: The infusion begins 24 hours prior to the scheduled start of surgery and is continued intraoperatively and for a defined postoperative period (e.g., 12-24 hours) in the ICU.

  • Control: The placebo group receives a continuous infusion of 0.9% saline at the same rate.

Monitoring and Data Collection
  • Baseline: Collect demographics, medical history, baseline serum creatinine (SCr), and calculate estimated glomerular filtration rate (eGFR).

  • Perioperative: Monitor hemodynamic parameters (mean arterial pressure, heart rate), fluid balance, and urine output continuously.

  • Postoperative:

    • Measure SCr at 12, 24, 48, and 72 hours post-surgery, and daily thereafter until discharge.

    • Record urine output hourly while in the ICU.

    • Monitor for adverse events, particularly hypotension.

Study Endpoints
  • Primary Endpoint: Incidence of AKI within the first 72 hours post-surgery, defined by established criteria (e.g., KDIGO: increase in SCr by ≥0.3 mg/dL within 48 hours or increase to ≥1.5 times baseline).

  • Secondary Endpoints:

    • Need for renal replacement therapy (RRT).

    • Length of ICU and hospital stay.

    • 30-day mortality.

    • Incidence of adverse events (e.g., hypotension requiring intervention).

Prophylactic_Fenoldopam_Trial_Workflow Workflow for a Prophylactic this compound Clinical Trial cluster_pre Pre-Operative Phase cluster_intervention Intervention Phase cluster_post Post-Operative Phase Screen Patient Screening (High-Risk for AKI) Consent Informed Consent Screen->Consent Baseline Baseline Data Collection (SCr, eGFR, Demographics) Consent->Baseline Random Randomization (1:1) Baseline->Random Feno Start Infusion: This compound (0.1 µg/kg/min) Random->Feno Group A Placebo Start Infusion: Placebo (Saline) Random->Placebo Group B Surgery Cardiac Surgery (Infusion Continues) Feno->Surgery Placebo->Surgery ICU ICU Monitoring (Hemodynamics, UO, SCr) Surgery->ICU Endpoint Primary Endpoint Assessment (AKI Incidence at 72h) ICU->Endpoint Secondary Secondary Endpoint Assessment (RRT, Mortality, LOS) Endpoint->Secondary FollowUp Follow-up to 30 Days Secondary->FollowUp

Workflow for a Prophylactic this compound Clinical Trial

Conclusion and Future Directions

While this compound has a sound pharmacological basis for providing renal protection through selective D1 receptor agonism, the clinical evidence in the context of cardiac surgery is inconsistent. Early, smaller studies showed promise, but a subsequent large, rigorous trial did not demonstrate a benefit in treating early AKI and highlighted the risk of hypotension. Researchers designing future studies should consider patient selection carefully, potentially focusing on high-risk prophylactic use rather than treatment of established AKI. Given that the drug may no longer be manufactured, future research might focus on other agents with similar mechanisms of action or alternative renal-protective strategies.

References

Troubleshooting & Optimization

troubleshooting fenoldopam solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with fenoldopam in in vitro assays, with a specific focus on solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A: this compound is a selective dopamine D1-like receptor agonist.[1][2][3] Its mechanism of action involves binding to and activating D1 receptors, which are primarily located on smooth muscle cells of various arteries.[4] This activation stimulates the enzyme adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn inactivates myosin light-chain kinase (MLCK), resulting in smooth muscle relaxation and vasodilation.

Q2: I am using this compound mesylate. Is this different from this compound?

A: this compound mesylate is the methanesulfonate salt of this compound. This salt form is commonly used for research and clinical applications to improve the compound's handling and solubility characteristics. For the purposes of preparing solutions for in vitro assays, the biological activity is attributed to the this compound moiety.

Q3: What is the best solvent to prepare a stock solution of this compound mesylate?

A: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of this compound mesylate. Dimethylformamide (DMF) is also a viable option. This compound mesylate is sparingly soluble in water, ethanol, and aqueous buffers.

Q4: My this compound mesylate precipitated immediately after I diluted my DMSO stock into my cell culture medium. What happened?

A: This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent is rapidly diluted into an aqueous solution where it is less soluble. The primary causes are exceeding the aqueous solubility limit of this compound, rapid solvent exchange, and using cold media which further decreases solubility.

Q5: How long can I store my this compound solutions?

A: The stability of your this compound solution depends on the solvent and storage temperature. For optimal results, prepare fresh aqueous dilutions for your experiments daily.

Solution TypeStorage TemperatureStability Period
Powder-20°C3 years
Stock in DMSO-80°C6 months
Stock in DMSO-20°C1 month
Aqueous DilutionsRoom Temp or 4°CNot recommended for > 24 hours

Q6: What is the maximum concentration of DMSO I should use in my cell-based assay?

A: While DMSO is excellent for dissolving this compound, it can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to avoid impacting cell viability and experimental outcomes. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

Issue 1: Immediate Precipitation Upon Dilution
  • Problem: A precipitate or cloudiness appears immediately after adding the this compound DMSO stock solution to the aqueous cell culture medium.

  • Cause: The final concentration of this compound in the medium exceeds its aqueous solubility limit. This is often exacerbated by rapid dilution into cold media.

  • Solutions:

    • Reduce Final Concentration: Determine if a lower final concentration of this compound is sufficient for your assay.

    • Pre-warm Media: Always use cell culture media that has been pre-warmed to 37°C.

    • Use a Serial Dilution Approach: Instead of a single large dilution, perform one or more intermediate dilution steps. For example, first, dilute the high-concentration DMSO stock to a lower concentration in DMSO, then add this intermediate stock to the pre-warmed medium.

    • Modify Dilution Technique: Add the stock solution dropwise into the vortex of the media rather than injecting it as a single bolus. This allows for more gradual mixing and can prevent localized high concentrations that lead to precipitation.

Issue 2: Delayed Precipitation in the Incubator
  • Problem: The final solution appears clear initially, but a precipitate forms after several hours or days of incubation at 37°C.

  • Cause: This can be due to several factors, including the compound's lower thermodynamic stability in the complex aqueous environment of the media, gradual pH shifts in the media during incubation, or interactions with media components like salts and proteins.

  • Solutions:

    • Perform a Kinetic Solubility Test: Before conducting your main experiment, determine the maximum concentration of this compound that remains soluble in your specific cell culture medium under your exact experimental conditions (time, temperature, CO₂ levels). See the protocol below.

    • Consider Alternative Media: If interactions with media components are suspected, try a different basal media formulation.

    • Refresh Media: For longer-term assays, consider refreshing the media with a freshly prepared this compound solution periodically to maintain the desired soluble concentration.

Issue 3: Inconsistent or Lower-Than-Expected Biological Activity
  • Problem: The observed effect of this compound in the assay is variable or weaker than anticipated based on published data.

  • Cause: This is often linked to solubility issues. If a portion of the this compound has precipitated out of solution, the actual concentration of the soluble, active drug is lower than the nominal concentration.

  • Solutions:

    • Confirm Solubility: Visually inspect your final working solutions under a microscope to check for any microprecipitates that may not be visible to the naked eye.

    • Optimize Preparation Protocol: Implement the solutions described in "Issue 1" to ensure the compound is fully dissolved. A consistent and optimized preparation protocol is key to reproducible results.

    • Verify Stock Solution Integrity: Ensure your DMSO stock solution has been stored correctly and has not undergone freeze-thaw cycles that could lead to degradation. If in doubt, prepare a fresh stock solution from powder.

Quantitative Data Summary

Table 1: Solubility of this compound Mesylate in Various Solvents

SolventReported SolubilitySource(s)Notes
DMSO (Dimethyl Sulfoxide)1 mg/mL - 80 mg/mLA wide range is reported. It is recommended to test solubility for your specific lot.
DMF (Dimethylformamide)2 mg/mL
Ethanol0.25 mg/mLSparingly soluble.
Propylene GlycolSoluble
Water / Aqueous BuffersSparingly Soluble
1:1 DMF:PBS (pH 7.2)~0.5 mg/mLRequires initial dissolution in DMF.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Mesylate Stock Solution in DMSO
  • Calculate Required Mass: this compound mesylate has a molecular weight of 401.86 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 0.010 mol/L * 0.001 L * 401.86 g/mol = 0.0040186 g = 4.02 mg

  • Weigh Compound: Accurately weigh out approximately 4.02 mg of this compound mesylate powder and place it in a sterile microcentrifuge tube. Record the exact weight.

  • Add Solvent: Based on the exact weight, calculate the precise volume of high-purity, anhydrous DMSO needed to achieve a 10 mM concentration. Add the DMSO to the tube.

  • Dissolve: Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or -80°C for up to six months.

Protocol 2: Kinetic Solubility Test in Cell Culture Media
  • Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your this compound DMSO stock solution in a 96-well plate using DMSO as the diluent.

  • Add to Media: In a separate 96-well plate, add your complete, pre-warmed (37°C) cell culture medium to each well. Add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to the corresponding media wells. This will create a range of final this compound concentrations. Include a DMSO-only control.

  • Incubate: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Observe: Visually inspect the wells for any signs of precipitation at several time points (e.g., 0, 2, 6, and 24 hours). A plate reader capable of measuring light scattering (nephelometry) can provide a more quantitative assessment of precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is your maximum kinetic solubility under these specific assay conditions.

Visualizations

Fenoldopam_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D1R Dopamine D1 Receptor This compound->D1R binds to AC Adenylyl Cyclase D1R->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates MLCK_active Active MLCK PKA->MLCK_active phosphorylates MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation (Vasodilation) MLCK_inactive->Relaxation leads to

Caption: this compound D1 receptor signaling pathway.

Fenoldopam_Workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_qc Quality Control start Weigh this compound Mesylate Powder dissolve Dissolve in DMSO to create Stock Solution start->dissolve store Aliquot and Store at -80°C dissolve->store thaw Thaw Stock Aliquot store->thaw dilute Perform Serial Dilution in Pre-warmed Media thaw->dilute warm_media Pre-warm Cell Culture Media to 37°C warm_media->dilute check_precipitate Visually Check for Precipitation dilute->check_precipitate add_to_cells Add Final Dilution to Cells incubate Incubate and Perform Assay add_to_cells->incubate check_precipitate->add_to_cells If Clear

Caption: Experimental workflow for preparing this compound solutions.

References

Technical Support Center: Optimizing Fenoldopam Dosage for Rodent Models of Ischemia

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of fenoldopam in rodent models of ischemia. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's protective effects in ischemia?

A1: this compound is a selective dopamine D1 receptor agonist. Its protective effects in ischemia are primarily attributed to its ability to induce vasodilation in key vascular beds, including the renal, mesenteric, coronary, and cerebral arteries.[1] This vasodilation increases blood flow to ischemic tissues. The signaling cascade begins with the activation of D1 receptors, which stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn inhibits myosin light chain kinase (MLCK), resulting in smooth muscle relaxation and vasodilation.[2] Additionally, studies suggest that this compound may have anti-apoptotic effects by modulating signaling pathways such as NF-κB.

Q2: Which administration route is recommended for this compound in rodent models of ischemia?

A2: The most commonly reported and well-characterized route of administration for this compound in rodent models of ischemia is continuous intravenous (IV) infusion. This method allows for precise control of the drug concentration in the plasma, which is crucial given this compound's short half-life of approximately 5 minutes.[2] While intraperitoneal (IP) and subcutaneous (SC) routes have been used in some rodent studies, their pharmacokinetic profiles in the context of ischemia are less defined. IV infusion ensures a steady-state concentration, which is often desirable for maintaining tissue perfusion during and after an ischemic event.

Q3: What are the expected physiological responses to this compound administration in rodents?

A3: The primary physiological response to this compound is a dose-dependent reduction in blood pressure (hypotension) due to peripheral vasodilation.[1] Researchers may also observe a reflex tachycardia (increased heart rate) as a compensatory response to the drop in blood pressure.[3] In the context of ischemic models, an increase in blood flow to the target organ (e.g., kidney, intestine) is the desired therapeutic effect.

Q4: Are there any known species-specific adverse effects of this compound?

A4: Yes, at high doses and with prolonged administration, this compound has been shown to induce arteritis (inflammation of the arteries), particularly in the mesenteric, pancreatic, and renal arteries of rats. This effect appears to be species-specific, as it has not been observed in mice or dogs at comparable doses. Therefore, it is crucial to use the lowest effective dose and limit the duration of administration in rat models.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No observable therapeutic effect (e.g., no improvement in tissue perfusion). - Insufficient Dose: The administered dose may be too low to achieve a therapeutic concentration at the target organ.- Inappropriate Administration Route: Bolus injections (IV, IP, SC) may not provide sustained therapeutic levels.- Tolerance: Prolonged infusion can lead to tachyphylaxis (reduced drug effect).- Increase Dose: Gradually increase the infusion rate in a stepwise manner, while closely monitoring blood pressure.- Switch to Continuous IV Infusion: If using bolus injections, consider switching to a continuous infusion to maintain steady-state concentrations.- Limit Infusion Duration: Be aware of the potential for tolerance with infusions lasting several hours.
Excessive Hypotension (a significant drop in mean arterial pressure). - Dose is too high: this compound's vasodilatory effect is dose-dependent.- Interaction with Anesthetics: Some anesthetics can potentiate the hypotensive effects of this compound.- Reduce Dose: Immediately decrease the infusion rate or the bolus dose.- Monitor Blood Pressure Continuously: Use intra-arterial blood pressure monitoring for real-time feedback.- Anticipate Anesthetic Interactions: Be aware that anesthetics can influence hemodynamic responses and adjust the this compound dose accordingly.
Significant Tachycardia (a rapid increase in heart rate). - Baroreceptor Reflex: Tachycardia is a common reflex response to vasodilation and subsequent hypotension.- Dose is too high: Higher doses can lead to a more pronounced reflex tachycardia.- Lower the Dose: Use the lowest effective dose of this compound.- Slow Titration: Gradually increase the infusion rate to allow for physiological adaptation.- Consider Beta-Blockers with Caution: While beta-blockers can control tachycardia, their combined use with this compound can lead to severe hypotension and should be approached with extreme caution and thorough blood pressure monitoring.
Precipitation or Discoloration of this compound Solution. - Improper Diluent: Use of incompatible diluents.- Instability: The diluted solution may have degraded over time or due to improper storage.- Use Recommended Diluents: Prepare this compound solutions using 0.9% Sodium Chloride Injection or 5% Dextrose in Water.- Fresh Preparation: Prepare solutions fresh before each experiment.- Storage: If storage is necessary, diluted solutions are stable for up to 24 hours when refrigerated. Discard any solution that appears cloudy or contains particulate matter.

Quantitative Data Summary

The following tables summarize reported dosages of this compound used in various rodent models of ischemia.

Table 1: Intravenous (IV) Infusion Dosages in Rat Models

Ischemia Model Strain Dosage Duration Observed Effects Reference
Renal Ischemia/ReperfusionSprague-Dawley0.1 µg/kg/min4 hoursAttenuated apoptosis and expression of apoptosis-related genes.
Renal & Mesenteric Blood FlowSpontaneously Hypertensive Rat (SHR)1-1000 µg/kg (bolus)N/ADose-dependent decrease in blood pressure and increase in renal and mesenteric blood flow.
General HemodynamicsSprague-Dawley0.5, 2, and 16 µg/kg/min10 minutes per doseDose-dependent reduction in mean arterial pressure.
Hypotensive EffectsPentobarbital-anesthetized rats2.5 - 160.0 µg/kg/min15 minutesDose-dependent decrease in blood pressure and renal/mesenteric vascular resistance.

Table 2: Other Administration Routes and Doses in Rat Models

Administration Route Ischemia/Model Type Strain Dosage Duration Observed Effects Reference
Intravenous (IV) BolusBlood Pressure RegulationSprague-Dawley0.88 mg/kg (ED50)Single injection50% reduction in mean arterial blood pressure.
Intravenous (IV) BolusBlood Pressure RegulationPentobarbital-anesthetized rats20, 40, and 80 µg/kgSingle injectionsShort-lasting decreases in blood pressure with tachycardia.
Subcutaneous (SC)Induction of ArteritisNot specified100 mg/kg/day2 daysInduced arteritis in mesenteric arteries.

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Infusion

Materials:

  • This compound mesylate concentrate (typically 10 mg/mL)

  • Sterile 0.9% Sodium Chloride Injection or 5% Dextrose in Water

  • Sterile syringes and needles

  • Sterile infusion bags or syringes for the infusion pump

Procedure:

  • Calculate the required concentration: Determine the desired final concentration of the infusion solution based on the target dose (e.g., in µg/kg/min), the animal's weight, and the infusion pump's flow rate. A common final concentration for adult human use is 40 µg/mL, while for pediatric use it is 60 µg/mL; these can serve as a starting point for rodent studies.

  • Dilution: Aseptically withdraw the calculated volume of this compound concentrate and add it to the chosen diluent (0.9% NaCl or 5% D5W). For example, to prepare a 40 µg/mL solution, you can add 1 mL (10 mg) of this compound concentrate to 250 mL of diluent.

  • Mixing: Gently agitate the solution to ensure thorough mixing.

  • Inspection: Visually inspect the final solution for any particulate matter or discoloration. Discard if the solution is not clear and colorless.

  • Stability: Use the diluted solution promptly. It is stable for up to 24 hours when refrigerated.

Protocol 2: Continuous Intravenous Infusion in a Rat Model of Renal Ischemia

This protocol is adapted from studies investigating the effects of this compound on renal ischemia-reperfusion injury.

Materials:

  • Anesthetized rat (e.g., Sprague-Dawley)

  • Prepared this compound infusion solution

  • Infusion pump

  • Catheterized jugular or femoral vein

  • Surgical instruments for inducing renal ischemia (e.g., microvascular clamp)

  • Monitoring equipment (e.g., for blood pressure and heart rate)

Procedure:

  • Animal Preparation: Anesthetize the rat (e.g., with urethane, 50 mg/kg, IP). Cannulate the jugular or femoral vein for drug infusion. For blood pressure monitoring, cannulate the carotid or femoral artery.

  • Initiate Infusion: Begin a continuous intravenous infusion of this compound at the desired dose (e.g., 0.1 µg/kg/min). A sham group should receive an infusion of the vehicle (e.g., 0.9% saline) at the same rate.

  • Induce Ischemia: After a period of stabilization with the infusion, induce renal ischemia by clamping the renal artery for a predetermined duration (e.g., 60 minutes).

  • Reperfusion: Remove the clamp to allow for reperfusion of the kidney. Continue the this compound infusion throughout the reperfusion period (e.g., 4 hours).

  • Monitoring: Continuously monitor mean arterial pressure and heart rate throughout the experiment.

  • Tissue Collection: At the end of the experiment, collect kidney tissue for analysis (e.g., histology, gene expression).

Visualizations

Fenoldopam_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound D1_Receptor Dopamine D1 Receptor This compound->D1_Receptor Binds to AC Adenylyl Cyclase D1_Receptor->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light Chain Kinase (Active) PKA->MLCK_active Phosphorylates & Inhibits NFkB_inactive IκB-NF-κB PKA->NFkB_inactive May Inhibit IκB Degradation MLCK_inactive Myosin Light Chain Kinase (Inactive) MLCK_active->MLCK_inactive Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Vasodilation Vasodilation & Increased Blood Flow MLCK_inactive->Vasodilation Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction NFkB_active NF-κB Nucleus Nucleus NFkB_active->Nucleus Apoptosis_Genes Apoptosis-Related Gene Transcription Nucleus->Apoptosis_Genes Anti_Apoptosis Reduced Apoptosis Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Anesthetize Rodent & Surgical Preparation B1 Start Continuous IV Infusion (this compound or Vehicle) A1->B1 A2 Prepare this compound Infusion Solution A2->B1 B2 Induce Ischemia (e.g., clamp renal artery) B1->B2 C1 Monitor Hemodynamics (BP, Heart Rate) B1->C1 B3 Reperfusion Period (Continue Infusion) B2->B3 B2->C1 B3->C1 C2 Collect Tissue/Blood Samples Post-Experiment B3->C2 C3 Assess Outcomes (e.g., infarct size, biomarkers) C2->C3 Troubleshooting_Logic cluster_issues Troubleshooting Start Start this compound Experiment Monitor Monitor BP and Therapeutic Effect Start->Monitor Problem Problem Observed? Monitor->Problem NoProblem Continue Experiment Problem->NoProblem No Hypotension Excessive Hypotension? Problem->Hypotension Yes NoEffect No Therapeutic Effect? Hypotension->NoEffect No ReduceDose Reduce Dose Hypotension->ReduceDose Yes Tachycardia Significant Tachycardia? NoEffect->Tachycardia No IncreaseDose Increase Dose NoEffect->IncreaseDose Yes Tachycardia->Monitor No LowerDoseSlow Use Lower Dose & Slower Titration Tachycardia->LowerDoseSlow Yes ReduceDose->Monitor IncreaseDose->Monitor LowerDoseSlow->Monitor

References

Fenoldopam Stability in Cell Culture Media: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of fenoldopam in cell culture media for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: Is there published data on the long-term stability of this compound in cell culture media like DMEM or RPMI-1640?

Currently, there is a lack of specific published studies detailing the long-term stability (i.e., over several days to weeks) of this compound in common cell culture media. While some studies have utilized this compound in cell culture for periods up to 72 hours, comprehensive degradation kinetics in complex media are not well-documented. The stability of a compound in cell culture media can be influenced by various factors not present in simpler aqueous solutions.[1][2]

Q2: What is the known stability of this compound in other aqueous solutions?

This compound mesylate has been shown to be physically and chemically stable in 5% dextrose and 0.9% sodium chloride injections for up to 72 hours at both refrigerated (4°C) and room temperature (23°C) conditions when exposed to ambient light.[3] While this provides a baseline, the complex composition of cell culture media, which includes amino acids, vitamins, salts, and serum, may alter this stability profile.

Summary of this compound Stability in Intravenous Solutions [3]

Concentration RangeSolutionStorage TemperatureDurationStability Outcome
4 - 300 µg/mL5% Dextrose4°C (dark)72 hoursPhysically and chemically stable
4 - 300 µg/mL0.9% Sodium Chloride4°C (dark)72 hoursPhysically and chemically stable
4 - 300 µg/mL5% Dextrose23°C (ambient light)72 hoursPhysically and chemically stable
4 - 300 µg/mL0.9% Sodium Chloride23°C (ambient light)72 hoursPhysically and chemically stable

Q3: What factors can affect this compound stability in my cell culture experiments?

Several factors can influence the stability of this compound in your experiments:

  • Temperature: As with most chemical compounds, prolonged incubation at 37°C in a cell culture incubator can accelerate degradation compared to storage at 4°C or -20°C.

  • pH: The pH of the cell culture medium, which is typically maintained between 7.2 and 7.4, can influence the stability of pH-sensitive compounds.

  • Light Exposure: this compound stability has been tested under ambient fluorescent light for short periods[3]; however, for long-term experiments, minimizing light exposure is a good practice to prevent potential photodegradation.

  • Media Components: Components in the media, such as serum proteins, amino acids, and vitamins, can potentially interact with this compound, leading to degradation or reduced bioavailability. It is generally not advisable to store drugs in media containing serum for extended periods.

  • Dissolved Oxygen and Redox Potential: The redox environment of the cell culture medium could also play a role in the stability of this compound.

Q4: How should I prepare and store this compound stock solutions?

To ensure consistency and minimize degradation, follow these best practices for preparing and storing this compound stock solutions:

  • Solvent Selection: While this compound mesylate is water-soluble, for high-concentration stock solutions, consider using a solvent like DMSO. However, always check the solubility of your specific formulation. For aqueous stocks, use sterile water or PBS.

  • Concentration: Prepare a concentrated stock solution (e.g., 1000x the final concentration) to minimize the volume of solvent added to your cell culture, which could have off-target effects.

  • Filtration: After dissolving the compound, sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent used.

Troubleshooting Guides

Issue: Inconsistent or weaker-than-expected biological effects in long-term experiments.

This could be a primary indicator of this compound degradation in the cell culture medium, leading to a decrease in the effective concentration over time.

Troubleshooting Workflow

A Inconsistent/Weak Experimental Results B Possible Cause: This compound Degradation A->B C Possible Cause: Compound Precipitation A->C D Possible Cause: General Experimental Variability A->D E Solution: Perform Stability Study (See Protocol Below) B->E F Solution: Check Solubility & Visually Inspect for Precipitate C->F G Solution: Review Cell Handling, Seeding Density & Plate Maps D->G

A troubleshooting decision tree for inconsistent assay results.

Experimental Protocols

Protocol: Determining this compound Stability in Your Cell Culture System

As there is no readily available stability data, it is recommended to perform an in-house stability study under your specific experimental conditions.

Objective: To quantify the concentration of this compound in cell culture medium over time.

Methodology:

  • Preparation: Prepare your complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep).

  • Spiking: Add this compound to the medium to achieve the final concentration you use in your experiments.

  • Incubation: Place the this compound-containing medium in a sterile container inside your cell culture incubator (37°C, 5% CO₂). This should be a cell-free experiment to specifically assess chemical stability.

  • Time Points: Collect aliquots of the medium at various time points relevant to your long-term experiment (e.g., 0, 24, 48, 72, 96, and 120 hours).

  • Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.

  • Quantification: Analyze the concentration of this compound in each aliquot using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are sensitive methods for quantifying small molecules in biological fluids.

  • Data Analysis: Plot the concentration of this compound versus time to determine its degradation rate and half-life in your specific cell culture medium.

Experimental Workflow for Stability Testing

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Complete Cell Culture Medium spike_fen Spike Medium with This compound to Final Conc. prep_media->spike_fen incubate Incubate at 37°C, 5% CO₂ (Cell-Free) spike_fen->incubate sampling Collect Aliquots at Time Points (0, 24, 48, 72h...) incubate->sampling store Flash Freeze & Store Aliquots at -80°C sampling->store quantify Quantify this compound (e.g., HPLC, LC-MS/MS) store->quantify analyze Plot Concentration vs. Time Calculate Half-Life quantify->analyze

Workflow for determining the stability of this compound in cell culture media.

Mandatory Visualizations

This compound Signaling Pathway

This compound is a selective dopamine D1 receptor agonist. Its mechanism of action involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This cascade results in the relaxation of smooth muscle and vasodilation.

This compound This compound D1R Dopamine D1 Receptor This compound->D1R AC Adenylyl Cyclase D1R->AC Activates ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Downstream Cellular Effects (e.g., Smooth Muscle Relaxation) PKA->Effect

Simplified signaling pathway of this compound.

References

identifying and minimizing fenoldopam off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize off-target effects of fenoldopam in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a rapid-acting vasodilator that functions as a selective agonist for the dopamine D1-like receptors.[1][2][3][4][5] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent relaxation of vascular smooth muscle, particularly in renal, mesenteric, coronary, and cerebral arteries. The R-isomer of the racemic this compound mixture is responsible for its biological activity, exhibiting a significantly higher affinity for D1-like receptors than the S-isomer.

Q2: What are the known off-target effects of this compound?

The most well-documented off-target effect of this compound is its moderate affinity for α2-adrenoceptors. While it has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5-HT1 and 5-HT2 receptors, or muscarinic receptors, its interaction with α2-adrenoceptors can contribute to its overall pharmacological profile.

Q3: What are the common side effects observed with this compound, and how can they be linked to on-target vs. off-target effects?

Common side effects include hypotension, tachycardia (especially at higher doses), flushing, and headache. Hypotension is primarily an on-target effect resulting from D1 receptor-mediated vasodilation. Reflex tachycardia can be a physiological response to the drop in blood pressure (on-target) but may also be influenced by the drug's activity at other receptors. Hypokalemia has also been reported and is thought to be related to a direct drug effect or pressure natriuresis.

Troubleshooting Guide

Issue 1: Unexpected cardiovascular effects not consistent with D1 agonism.

  • Possible Cause: Off-target activity at α2-adrenoceptors. This compound's antagonist activity at α2-adrenoceptors can influence vascular tone and heart rate.

  • Troubleshooting Steps:

    • Dose Reduction: Lowering the concentration of this compound may reduce the engagement of lower-affinity off-targets.

    • Use of Selective Antagonists: In in-vitro or ex-vivo models, co-administration with a selective α2-adrenoceptor antagonist (e.g., yohimbine) can help isolate the D1 receptor-mediated effects.

    • Comparative Studies: Compare the effects of this compound with a more selective D1 agonist that has a lower affinity for α2-adrenoceptors, if available.

Issue 2: Difficulty isolating renal effects of D1 receptor activation from systemic hemodynamic changes.

  • Possible Cause: The potent vasodilatory effect of this compound can lead to systemic hypotension, which in turn can affect renal blood flow, confounding the direct renal effects.

  • Troubleshooting Steps:

    • Dose-Response Curve: Generate a detailed dose-response curve to identify a concentration of this compound that elicits a renal response (e.g., increased renal blood flow) without causing significant systemic hypotension.

    • Intra-renal Administration: In animal models, consider localized delivery of this compound to the renal artery to minimize systemic exposure and its effects.

    • Measure Multiple Parameters: Simultaneously measure systemic blood pressure, heart rate, renal blood flow, and glomerular filtration rate to dissect the direct renal effects from the systemic ones.

Issue 3: Inconsistent results in cell-based assays.

  • Possible Cause:

    • Receptor Expression Levels: The cell line used may not express the D1 receptor or may express other receptors (e.g., α2-adrenoceptors) at varying levels, leading to inconsistent responses.

    • Racemic Mixture: this compound is a racemic mixture, and the R-isomer is the active component at the D1 receptor. Inconsistent ratios of isomers in different batches of the compound could lead to variability.

  • Troubleshooting Steps:

    • Receptor Expression Profiling: Characterize the expression levels of dopamine receptors and adrenergic receptors in your cell line using techniques like qPCR or western blotting.

    • Use of the Pure R-isomer: If possible, obtain the purified R-isomer of this compound to eliminate variability from the S-isomer.

    • Stable Cell Line: Consider using a stable cell line engineered to express the human D1 receptor to ensure consistent on-target activity.

Quantitative Data Summary

Table 1: this compound Receptor Binding Profile

ReceptorAffinity/ActivityReference
Dopamine D1-likeAgonist
α2-adrenoceptorsModerate Affinity/Antagonist
Dopamine D2-likeNo Significant Affinity
α1-adrenoceptorsNo Significant Affinity
β-adrenoceptorsNo Significant Affinity
5-HT1 and 5-HT2No Significant Affinity
MuscarinicNo Significant Affinity

Table 2: Hemodynamic Effects of this compound Infusion (in patients with severe hypertension)

ParameterEffectDose-DependencyReference
Diastolic Blood PressureDecreaseDose-dependent reduction
Systolic Blood PressureDecreaseDose-related decreases
Heart RateIncreaseDose-related increases
Renal Blood FlowIncreaseYes
Urinary OutputIncreaseYes
Sodium ExcretionIncreaseYes

Experimental Protocols

Protocol 1: In-Vitro Assay to Differentiate On-Target vs. Off-Target Effects

Objective: To determine if an observed cellular response is mediated by D1 receptors or α2-adrenoceptors.

Methodology:

  • Cell Culture: Culture a cell line endogenously expressing both D1 and α2-adrenoceptors, or a recombinant cell line co-expressing both receptors.

  • Experimental Groups:

    • Vehicle Control

    • This compound alone (at a concentration that elicits the response)

    • This compound + a selective D1 receptor antagonist (e.g., SCH-23390)

    • This compound + a selective α2-adrenoceptor antagonist (e.g., yohimbine)

  • Treatment: Pre-incubate the cells with the antagonists for a sufficient time before adding this compound.

  • Assay: Measure the cellular response of interest (e.g., cAMP levels, reporter gene expression, or a specific signaling event).

  • Analysis:

    • If the response to this compound is blocked by the D1 antagonist, it is an on-target effect.

    • If the response is blocked by the α2 antagonist, it is an off-target effect.

    • If the response is partially blocked by both, it suggests a mixed effect.

Visualizations

Fenoldopam_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound D1_Receptor Dopamine D1 Receptor (On-Target) This compound->D1_Receptor Agonist Alpha2_Receptor α2-Adrenoceptor (Off-Target) This compound->Alpha2_Receptor Antagonist G_alpha_s Gαs D1_Receptor->G_alpha_s Activates G_alpha_i Gαi Alpha2_Receptor->G_alpha_i Activates AC Adenylyl Cyclase cAMP ↑ cAMP AC->cAMP G_alpha_s->AC Stimulates Inhibition_AC Adenylyl Cyclase Inhibition G_alpha_i->Inhibition_AC Inhibits AC PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to

Caption: this compound's on-target and off-target signaling pathways.

Experimental_Workflow start Start: Unexpected Experimental Result hypothesis Hypothesize: On-Target vs. Off-Target Effect start->hypothesis dose_response Perform Dose-Response Curve hypothesis->dose_response Is it dose-dependent? selective_antagonists Use Selective Antagonists (e.g., D1 vs. α2) hypothesis->selective_antagonists Can it be blocked? receptor_profiling Profile Receptor Expression (qPCR, Western Blot) hypothesis->receptor_profiling What is expressed? analyze_dose Analyze Dose-Dependency dose_response->analyze_dose analyze_antagonist Analyze Antagonist Blockade selective_antagonists->analyze_antagonist analyze_expression Correlate with Receptor Levels receptor_profiling->analyze_expression conclusion_on_target Conclusion: On-Target Effect analyze_dose->conclusion_on_target High Potency conclusion_off_target Conclusion: Off-Target Effect analyze_dose->conclusion_off_target Low Potency analyze_antagonist->conclusion_on_target D1 Antagonist Blocks analyze_antagonist->conclusion_off_target α2 Antagonist Blocks conclusion_mixed Conclusion: Mixed Effect analyze_antagonist->conclusion_mixed Partial Blockade by Both analyze_expression->conclusion_on_target High D1 Expression analyze_expression->conclusion_off_target High α2 Expression

Caption: Workflow for troubleshooting unexpected this compound effects.

References

Technical Support Center: Managing Fenoldopam-Induced Tachycardia in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing tachycardia associated with fenoldopam administration in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause tachycardia?

A1: this compound is a selective dopamine D1 receptor agonist. Its primary therapeutic effect is vasodilation, leading to a decrease in blood pressure and an increase in renal blood flow.[1][2][3] Tachycardia, an increase in heart rate, is a common dose-related side effect of this compound.[3] This is often a reflex tachycardia, which is a compensatory response to the vasodilation and subsequent drop in blood pressure.[4]

Q2: At what doses of this compound is tachycardia typically observed in animal models?

A2: The dose of this compound that induces tachycardia varies depending on the animal model and experimental conditions. In spontaneously hypertensive rats, a dose-dependent increase in heart rate is observed with intravenous administration of 1-1000 µg/kg. In dogs, lower doses (e.g., 0.1 µg/kg/min) may not cause significant tachycardia, while higher doses can lead to a notable increase in heart rate. One study in healthy beagles, however, showed that a continuous infusion of 0.8 µg/kg/min for three hours did not result in tachycardia.

Q3: How can this compound-induced tachycardia be managed during an experiment?

A3: this compound-induced tachycardia can be managed pharmacologically, most commonly through the administration of beta-adrenergic receptor antagonists (beta-blockers). Propranolol, a non-selective beta-blocker, has been shown to markedly reduce this compound-induced tachycardia in rats. Other beta-blockers such as atenolol (β1-selective) and esmolol (a short-acting β1-selective blocker) are also used to control tachycardia in animal studies.

Q4: Should a beta-blocker be administered prophylactically or as a treatment?

A4: The decision to administer a beta-blocker either as a preventative measure (prophylactically) or as a treatment once tachycardia occurs depends on the specific experimental protocol and objectives. Pre-treatment with a beta-blocker can prevent the onset of tachycardia. Alternatively, a short-acting beta-blocker like esmolol can be administered as a continuous rate infusion to manage tachycardia if it develops during the experiment.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Significant Tachycardia High dose of this compound; individual animal sensitivity.- Administer a beta-blocker: For immediate control, an intravenous bolus of esmolol followed by a continuous rate infusion can be effective. For longer-lasting control, propranolol or atenolol can be used. - Reduce this compound dose: If the experimental design allows, consider lowering the infusion rate of this compound.
Hypotension after Beta-Blocker Administration Additive hypotensive effects of this compound and the beta-blocker.- Monitor blood pressure closely: Continuous blood pressure monitoring is crucial when co-administering these agents. - Titrate beta-blocker dose carefully: Start with a low dose of the beta-blocker and titrate upwards slowly to achieve the desired heart rate without causing significant hypotension. - Fluid administration: If hypotension occurs, administration of intravenous fluids may be necessary to restore blood pressure.
Variable Response to this compound Differences in animal strain, age, or underlying health status.- Ensure a homogenous study population: Use animals of the same strain, age, and health status to minimize variability. - Perform dose-response studies: Conduct preliminary studies to determine the optimal dose of this compound for the specific animal model being used.
This compound Solution Instability Improper storage or handling of the this compound solution.- Follow manufacturer's instructions: Prepare and store the this compound solution according to the manufacturer's guidelines. - Use freshly prepared solutions: Whenever possible, use freshly prepared solutions for each experiment to ensure potency and stability.

Data Presentation

Table 1: Dose-Dependent Effects of this compound on Heart Rate in Animal Models

Animal ModelThis compound DoseRoute of AdministrationObserved Effect on Heart RateReference
Spontaneously Hypertensive Rats1-1000 µg/kgIntravenousDose-dependent increase
Healthy Beagle Dogs0.8 µg/kg/min for 180 minContinuous IV InfusionNo significant effect
Healthy Beagle DogsHigh dosesNot specifiedSignificant tachycardia
Pediatric Patients (human data for reference)>0.8 µg/kg/minIV InfusionWorsened tachycardia

Table 2: Recommended Dosages of Beta-Blockers for Managing Tachycardia in Dogs

Beta-BlockerDosageRoute of AdministrationNotesReference(s)
Propranolol 0.2-1.5 mg/kg every 8 hoursOralNon-selective beta-blocker.
Atenolol 0.2-1.5 mg/kg every 12 hoursOralβ1-selective beta-blocker.
Esmolol 100-500 µg/kg slow IV bolus over 2-5 min, then 10-200 µg/kg/min CRIIntravenousUltrashort-acting β1-selective beta-blocker. Ideal for acute control.

Experimental Protocols

Protocol 1: Prophylactic Management of this compound-Induced Tachycardia in Rats
  • Animal Model: Spontaneously Hypertensive Rats (SHR).

  • Pre-treatment: Administer atenolol (e.g., 1 mg/kg) via oral gavage 60 minutes prior to the this compound infusion.

  • This compound Administration: Initiate a continuous intravenous infusion of this compound at the desired dose (e.g., starting at a low dose and escalating).

  • Monitoring: Continuously monitor heart rate, blood pressure, and electrocardiogram (ECG) throughout the experiment.

  • Rationale: Pre-treatment with a β1-selective blocker like atenolol can prevent the anticipated reflex tachycardia without significantly affecting the vasodilatory effects of this compound in non-cardiac vascular beds.

Protocol 2: Acute Management of this compound-Induced Tachycardia in Dogs
  • Animal Model: Beagle Dogs.

  • This compound Administration: Begin a continuous intravenous infusion of this compound at the target dose.

  • Monitoring: Continuously monitor heart rate and blood pressure.

  • Intervention for Tachycardia: If the heart rate increases by a predetermined threshold (e.g., >30% from baseline), administer a slow intravenous bolus of esmolol (e.g., 330 µg/kg).

  • Maintenance: Following the bolus, initiate a continuous rate infusion of esmolol (e.g., 50 µg/kg/min) and titrate to effect to maintain the heart rate within the desired range.

  • Rationale: The use of the short-acting beta-blocker esmolol allows for rapid and titratable control of heart rate, which can be quickly reversed if necessary by discontinuing the infusion.

Visualizations

Fenoldopam_Signaling_Pathway This compound Signaling Pathway in Vascular Smooth Muscle cluster_cell Vascular Smooth Muscle Cell This compound This compound D1_Receptor Dopamine D1 Receptor This compound->D1_Receptor binds to G_Protein Gs Protein D1_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates MLCK_in Myosin Light Chain Kinase (MLCK) (Active) PKA->MLCK_in phosphorylates (inactivates) RhoA_in RhoA (Active) PKA->RhoA_in phosphorylates (inactivates) MLCK_out p-MLCK (Inactive) Vasodilation Vasodilation & Blood Pressure Reduction RhoA_out p-RhoA (Inactive) Reflex_Tachycardia Reflex Tachycardia Vasodilation->Reflex_Tachycardia can lead to

Caption: this compound's signaling cascade leading to vasodilation.

Experimental_Workflow_Tachycardia_Management Experimental Workflow for Managing this compound-Induced Tachycardia Start Start Experiment Fenoldopam_Infusion Initiate this compound Infusion Start->Fenoldopam_Infusion Monitor_Vitals Continuously Monitor Heart Rate and Blood Pressure Fenoldopam_Infusion->Monitor_Vitals Tachycardia_Check Tachycardia Observed? Monitor_Vitals->Tachycardia_Check Administer_Beta_Blocker Administer Beta-Blocker (e.g., Esmolol) Tachycardia_Check->Administer_Beta_Blocker Yes Continue_Monitoring Continue Monitoring Vitals Tachycardia_Check->Continue_Monitoring No Titrate_Dose Titrate Beta-Blocker Dose to Target Heart Rate Administer_Beta_Blocker->Titrate_Dose Titrate_Dose->Continue_Monitoring End End of Experiment Continue_Monitoring->End

Caption: Workflow for acute management of tachycardia.

Logical_Relationship_Troubleshooting Troubleshooting Logic for this compound Studies Observation Adverse Event Observed Tachycardia Tachycardia Observation->Tachycardia Hypotension Hypotension Observation->Hypotension Both Tachycardia and Hypotension Observation->Both Action_Tachy Administer Beta-Blocker Tachycardia->Action_Tachy Action_Hypo Reduce this compound Dose / Administer Fluids Hypotension->Action_Hypo Action_Both Carefully Titrate Beta-Blocker and Monitor BP Closely Both->Action_Both

Caption: Decision tree for managing adverse events.

References

Technical Support Center: Fenoldopam Dose-Response Optimization for Renal Vasodilation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments focused on the dose-response optimization of fenoldopam for renal vasodilation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound-induced renal vasodilation?

A1: this compound is a selective postsynaptic dopamine D1 receptor agonist.[1] Its primary mechanism involves stimulating D1 receptors located on the renal tubules and vasculature, including the afferent and efferent arterioles.[2][3] This activation stimulates the enzyme adenylyl cyclase, which increases intracellular cyclic AMP (cAMP).[3][4] The rise in cAMP leads to the relaxation of vascular smooth muscle, causing vasodilation in the renal arteries. This process increases renal blood flow (RBF), promotes sodium excretion (natriuresis), and increases urine output (diuresis).

Q2: What are the expected effects of this compound on renal hemodynamics?

A2: At therapeutic doses, this compound is expected to increase renal blood flow by 30-40% and enhance the glomerular filtration rate (GFR) by 15-20%. These effects are dose-dependent. In hypertensive patients, intravenous this compound has been shown to increase renal plasma flow by 42% and GFR by 6%, while lowering mean arterial pressure. In normotensive subjects, even low doses can significantly increase renal plasma flow while maintaining GFR.

Q3: What is a typical starting dose for this compound in a research setting?

A3: A suitable starting dose depends on the research subject (e.g., human, canine) and whether they are normotensive or hypertensive. For initial studies in normotensive subjects, a low dose of 0.03 µg/kg/min has been shown to increase renal blood flow without causing systemic hypotension. In adult human clinical settings, an initial dosage is often between 0.03-0.1 µg/kg/min to minimize reflex tachycardia. For canine studies, doses ranging from 0.1 to 0.8 µg/kg/min have been investigated.

Q4: Is this compound still available for clinical or research use?

A4: According to a 2023 update, the manufacturing of this compound was stopped, and it is no longer available for general clinical use. Researchers should verify the availability of the compound through chemical suppliers for experimental purposes.

Experimental Design and Protocols

Q5: How should I design a dose-response study for this compound to assess renal vasodilation?

A5: A randomized, placebo-controlled, crossover study design is robust. This involves administering escalating doses of this compound and a placebo (e.g., 5% dextrose) to the same subjects on different days. Key steps include establishing a baseline, administering the infusion for a set duration (e.g., 2 hours), and measuring renal hemodynamic parameters at steady-state, which is typically reached within 20-30 minutes.

Q6: What is a detailed protocol for preparing and administering this compound?

A6:

  • Preparation: Following manufacturer recommendations or established protocols, this compound should be diluted in a 5% dextrose solution to a final concentration suitable for precise infusion, such as 40 µg/mL.

  • Administration: Use a calibrated infusion pump for continuous intravenous (IV) administration.

  • Dose Escalation: Begin with the lowest dose (e.g., 0.03 µg/kg/min). Increase the dose in fixed increments (e.g., 0.05 to 0.1 µg/kg/min) at regular intervals (e.g., every 15-20 minutes) until the desired maximum dose is reached or dose-limiting side effects are observed.

  • Monitoring: Continuously monitor systemic blood pressure and heart rate throughout the infusion.

Q7: What specific parameters should be measured to quantify renal vasodilation?

A7:

  • Renal Plasma Flow (RPF): Measure the clearance of para-aminohippuric acid (PAH).

  • Glomerular Filtration Rate (GFR): Measure the clearance of inulin or iohexol.

  • Urine Output, Sodium, and Potassium Excretion: Collect and analyze urine to measure volume and electrolyte concentrations.

  • Renal Vascular Resistance: This can be calculated from mean arterial pressure and renal blood flow.

Data Interpretation and Optimization

Q8: What quantitative dose-response relationships have been observed in previous studies?

A8: The renal vasodilatory effects of this compound are dose-dependent. The following tables summarize findings from key studies.

Table 1: this compound Dose-Response in Human Subjects

Dose (µg/kg/min)Subject PopulationKey Findings on Renal HemodynamicsNoted Side EffectsCitation(s)
0.025 - 0.5Hypertensive PatientsDose-dependent increase in renal plasma flow (up to 42%) and sodium excretion (up to 202%).-
0.025 - 1.0Healthy MalesDose-related increases in PAH clearance up to 75% at 0.50 µg/kg/min; GFR unchanged.Flushing and nasal congestion at doses >0.25 µg/kg/min.
0.03Normotensive VolunteersSignificant increase in renal plasma flow without changes in blood pressure or heart rate.None at this dose.
0.1Normotensive VolunteersFurther increase in renal plasma flow; slight decrease in diastolic blood pressure.-
0.1Patients undergoing cardiac surgerySignificant increase in renal flow and reduction in renal circulation resistance.Systemic hemodynamic changes observed.

Table 2: this compound Dose-Response in Canine Models

Dose (µg/kg/min)Study ConditionKey Findings on Renal HemodynamicsNoted Side EffectsCitation(s)
0.1Dogs with heatstroke-associated AKINo clinically relevant effect on GFR or urine production compared to placebo.Not associated with hypotension.
0.1 - 1.0Anesthetized DogsIncreased gastric mucosal oxygenation by ~20%, mediated by D1-receptors.Negligible effects on systemic oxygen transport.
0.8Healthy DogsGFR significantly increased (median 27% increase) compared to control infusion.No hypotension or adverse clinical effects observed.

Visualized Pathways and Workflows

FenoldopamSignalingPathway This compound D1 Receptor Signaling Pathway This compound This compound D1R Dopamine D1 Receptor This compound->D1R binds to Gs Gs Protein D1R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Relaxation Vascular Smooth Muscle Relaxation PKA->Relaxation phosphorylates targets leading to Vasodilation Renal Vasodilation & Increased RBF Relaxation->Vasodilation ExperimentalWorkflow Dose-Response Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SubjectPrep Subject Preparation (Cannulation, Hydration) Baseline Baseline Measurement (GFR, RPF, BP) SubjectPrep->Baseline DrugPrep This compound Dilution (e.g., in D5W) Infusion Start IV Infusion (Placebo or this compound Dose 1) DrugPrep->Infusion Baseline->Infusion SteadyState Achieve Steady-State (~20-30 min) Infusion->SteadyState Measurement1 Measure Parameters SteadyState->Measurement1 DoseEscalate Escalate Dose (Dose 2, 3...) Measurement1->DoseEscalate MeasurementN Repeat Measurements DoseEscalate->MeasurementN Data Data Compilation MeasurementN->Data Stats Statistical Analysis (e.g., ANOVA) Data->Stats DoseResponse Generate Dose-Response Curve Stats->DoseResponse TroubleshootingFlowchart Troubleshooting Experimental Issues Start Observe Unexpected Result NoResponse No increase in RBF/GFR Start->NoResponse Hypotension Significant Hypotension Start->Hypotension Variability High Data Variability Start->Variability CheckDrug Verify Drug Prep & Integrity NoResponse->CheckDrug CheckAntagonist Review Co-Administered Drugs (e.g., D1 Antagonists) NoResponse->CheckAntagonist CheckDose Is Dose Too Low for Model? NoResponse->CheckDose ReduceDose Reduce Infusion Rate Hypotension->ReduceDose CheckBB Avoid Beta-Blockers Hypotension->CheckBB SlowTitration Titrate Dose Slower Hypotension->SlowTitration Standardize Standardize Protocol (Hydration, Anesthesia) Variability->Standardize ValidateAssay Validate Clearance Measurement Technique Variability->ValidateAssay Power Increase Sample Size / Use Crossover Design Variability->Power

References

Fenoldopam Delivery for Neuroscience Research: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of fenoldopam delivery in neuroscience research. Given this compound's unique properties and limitations, this resource aims to equip researchers with the necessary information for successful experimental design and execution.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in the context of neuroscience?

A1: this compound is a selective agonist for the Dopamine D1-like receptors (D1 and D5).[1][2][3][4] In neuroscience research, its primary utility lies in the specific activation of these receptors to study downstream signaling pathways and their effects on neuronal function, synaptic plasticity, and behavior. It has high affinity for D1-like receptors and minimal interaction with D2-like, adrenergic, or serotonergic receptors.[1]

Q2: What is the major challenge in using this compound for in vivo neuroscience research?

A2: The most significant challenge is this compound's extremely limited ability to cross the blood-brain barrier (BBB). Studies in rats have shown that only a minimal amount (≤0.005%) of systemically administered this compound reaches the brain. This severely restricts its use in studying central nervous system effects through peripheral administration routes like intravenous or intraperitoneal injections.

Q3: Can I use this compound for in vitro neuroscience experiments?

A3: Yes, this compound is well-suited for in vitro preparations such as brain slice electrophysiology, primary neuronal cultures, and cell-based assays. In these systems, the blood-brain barrier is not a factor, and the compound can be directly applied to the tissue or cells to study D1 receptor-mediated effects.

Q4: Are there any known neurotoxic or behavioral side effects of this compound when administered directly to the brain?

A4: There is limited specific research on the neurotoxicity and behavioral effects of centrally administered this compound. Most safety data pertains to its systemic use as an antihypertensive agent. Systemic side effects are primarily related to vasodilation and include hypotension, tachycardia, and flushing. When considering direct brain administration, it is crucial to conduct pilot studies to assess potential local tissue damage, neuroinflammatory responses, and any unforeseen behavioral changes in animal models. One study in anesthetized pigs indicated that this compound-induced arterial hypotension did not increase intracranial pressure, but it did increase intracranial elastance, likely due to vasodilation, warranting caution in subjects with increased intracranial pressure.

Q5: Is this compound commercially available for research purposes?

A5: Yes, this compound mesylate is available from various chemical suppliers for research use. It is typically supplied as a crystalline solid. Note that the clinical formulation of this compound for intravenous use in humans has been discontinued in some regions.

Section 2: Troubleshooting Guides

Problem 1: Poor Solubility and Precipitation in Aqueous Buffers

Issue: You are preparing a this compound solution for an in vitro experiment in artificial cerebrospinal fluid (aCSF) or another physiological buffer, and you observe precipitation or cloudiness.

Root Causes:

  • This compound mesylate is sparingly soluble in aqueous solutions.

  • The pH of the buffer can affect the solubility of this compound, which is a weakly basic drug.

  • "Crashing out" can occur when a concentrated stock solution in an organic solvent is diluted too quickly into an aqueous buffer.

Solutions:

Solution Detailed Steps Considerations
Use of a Co-Solvent 1. Prepare a concentrated stock solution of this compound in an organic solvent like DMSO, ethanol, or DMF. 2. For final dilution, add the stock solution to your aqueous buffer while vortexing to ensure rapid mixing.Aim for a final organic solvent concentration of <0.1% in your experiment to minimize solvent-induced artifacts. Always include a vehicle control with the same final solvent concentration.
pH Adjustment 1. This compound's solubility can be influenced by pH. While detailed pH-rate profiles for this compound are not readily available, experimenting with slightly acidic pH in your buffer might improve solubility.Be mindful that altering the pH of your experimental buffer can affect neuronal activity and other biological processes.
Use of Solubilizing Agents 1. Consider the use of cyclodextrins to form inclusion complexes that enhance aqueous solubility.The choice of solubilizing agent should be validated for compatibility with your specific experimental model to avoid off-target effects.
Problem 2: Lack of CNS Effects After Systemic Administration

Issue: You have administered this compound intravenously or intraperitoneally to a rodent model but do not observe the expected central nervous system effects.

Root Cause:

  • As mentioned, this compound has very poor blood-brain barrier permeability.

Solutions:

Solution Detailed Steps Considerations
Direct Brain Administration 1. Utilize stereotaxic surgery to perform intracerebroventricular (ICV) injections or direct microinjections into a specific brain region of interest.This is a technically demanding procedure requiring surgical expertise and appropriate ethical approvals. It bypasses the BBB, allowing for direct action on CNS targets.
Advanced Formulation Strategies (Experimental) 1. Explore formulating this compound into nanoparticles or liposomes designed to cross the BBB. This is an area of active research for many CNS drugs.These approaches are not yet established for this compound and would require significant formulation development and validation.
Problem 3: Variability in Experimental Results

Issue: You are observing high variability in your results between animals or experimental sessions.

Root Causes:

  • Inconsistent drug preparation and administration.

  • Degradation of this compound in solution.

  • Biological variability in animal subjects.

Solutions:

Solution Detailed Steps Considerations
Standardize Protocols 1. Ensure all researchers are using the exact same protocol for drug preparation, storage, and administration.Small variations in technique can lead to significant differences in outcomes.
Fresh Drug Preparation 1. Prepare this compound solutions fresh for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock.This compound solutions, especially at low concentrations in aqueous buffers, may not be stable for extended periods. It is recommended not to store aqueous solutions for more than a day.
Control for Biological Variables 1. Use animals of the same age, sex, and strain, and from the same supplier. 2. Ensure proper acclimatization of animals to the experimental environment.Stress and other environmental factors can significantly impact neuroscience experiments.

Section 3: Data Presentation

Table 1: Physicochemical Properties of this compound Mesylate

PropertyValueSource
Molecular Formula C₁₆H₁₆ClNO₃ · CH₄O₃SN/A
Molecular Weight 401.9 g/mol N/A
Appearance Crystalline solidN/A
Solubility in Ethanol ~0.25 mg/mLN/A
Solubility in DMSO ~1 mg/mLN/A
Solubility in DMF ~2 mg/mLN/A
Aqueous Solubility Sparingly solubleN/A
Storage Temperature -20°C (as solid)N/A

Table 2: Stability of this compound Mesylate in Infusion Solutions

VehicleConcentration RangeStorage ConditionsStabilitySource
5% Dextrose4 - 300 µg/mL4°C, darkPhysically and chemically stable for 72 hours.
5% Dextrose4 - 300 µg/mL23°C, ambient lightPhysically and chemically stable for 72 hours.
0.9% Sodium Chloride4 - 300 µg/mL4°C, darkPhysically and chemically stable for 72 hours.
0.9% Sodium Chloride4 - 300 µg/mL23°C, ambient lightPhysically and chemically stable for 72 hours.

Note: Minor losses of 3-5% were observed at the lowest concentrations (4 µg/mL).

Section 4: Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous buffers.

Materials:

  • This compound mesylate powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound mesylate powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a stock concentration of 1-10 mM.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Intracerebroventricular (ICV) Injection of this compound in Rodents (Hypothetical)

Objective: To deliver this compound directly into the cerebrospinal fluid of a rodent model to study its central effects.

Disclaimer: This is a hypothetical protocol based on general practices for ICV injections of poorly soluble compounds. Researchers must conduct pilot studies to determine the optimal dose, concentration, and vehicle for their specific experimental paradigm and to assess for any potential neurotoxic or adverse behavioral effects.

Materials:

  • This compound mesylate

  • Sterile artificial cerebrospinal fluid (aCSF)

  • DMSO (for stock solution)

  • Stereotaxic apparatus

  • Hamilton syringe with an injection cannula

  • Anesthesia and surgical equipment

Procedure:

  • Animal Preparation: Anesthetize the animal and secure it in a stereotaxic frame. Perform the surgery to expose the skull and identify the coordinates for the lateral ventricle (coordinates will vary based on species, strain, and age).

  • Drug Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.

    • On the day of the experiment, dilute the stock solution in sterile aCSF to the desired final concentration. The final concentration of DMSO should be kept to a minimum (ideally <1%). A final concentration of this compound in the low micromolar range would be a reasonable starting point for pilot studies.

    • Crucially, prepare a vehicle control solution containing the same final concentration of DMSO in aCSF.

  • Injection:

    • Slowly lower the injection cannula to the predetermined ventricular coordinates.

    • Infuse the this compound solution or vehicle control at a slow, controlled rate (e.g., 0.5-1 µL/minute) to avoid a rapid increase in intracranial pressure. The total injection volume should be kept small (e.g., 1-5 µL).

    • After the infusion is complete, leave the cannula in place for a few minutes to allow for diffusion and prevent backflow upon withdrawal.

  • Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesia and monitoring for recovery.

Section 5: Mandatory Visualizations

Fenoldopam_D1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound D1R D1 Receptor This compound->D1R Binds Gs_olf Gαs/olf D1R->Gs_olf Activates AC Adenylyl Cyclase Gs_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA->Downstream Phosphorylates

Caption: this compound activates the D1 receptor signaling cascade.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis A Prepare this compound Stock in DMSO B Dilute in aCSF (or other aqueous buffer) A->B C In Vitro Application (e.g., slice perfusion) B->C D In Vivo ICV Injection (stereotaxic surgery) B->D E Electrophysiology, Calcium Imaging, etc. C->E F Behavioral Assays, Post-mortem Analysis D->F

Caption: General experimental workflow for this compound in neuroscience.

References

overcoming fenoldopam degradation in experimental solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of fenoldopam degradation in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears discolored. What could be the cause?

A1: Discoloration of this compound solutions, often appearing as a yellowish or brownish tint, is a primary indicator of oxidative degradation. This compound, a benzazepine derivative with a catechol moiety, is susceptible to oxidation, especially when exposed to light, high temperatures, or inappropriate pH levels. The presence of oxidizing agents in your solvent or on your labware can also accelerate this process.

Q2: What are the optimal storage conditions for stock and working solutions of this compound?

A2: To minimize degradation, this compound solutions should be stored under controlled conditions. For short-term storage (up to 72 hours), refrigeration at 4°C in the dark is recommended.[1] For longer-term storage, aliquoting and freezing at -20°C or below is advisable, although stability under these conditions should be validated for your specific experimental setup. Always protect solutions from light by using amber vials or wrapping containers in aluminum foil.[1]

Q3: What is the expected stability of this compound in common infusion solutions?

A3: this compound mesylate is reported to be physically and chemically stable in 5% dextrose and 0.9% sodium chloride injections for at least 72 hours when stored at 4°C in the dark or at 23°C under ambient fluorescent light, particularly at concentrations of 40 µg/mL or greater.[1] At lower concentrations (e.g., 4 µg/mL), minor losses of 3-5% have been observed over 72 hours.[1] Diluted solutions are generally considered stable for at least 24 hours under normal ambient light and temperature conditions.[2]

Q4: Can I use buffers to prepare my this compound solutions? What pH range is recommended?

A4: Yes, using buffers is highly recommended to maintain a stable pH. This compound is a weakly basic drug, and its solubility and stability are pH-dependent. An acidic pH is generally preferred to enhance stability and prevent precipitation. A pH range of 3.0 to 5.0 is a good starting point for most applications. It is crucial to avoid alkaline conditions, which can accelerate oxidative degradation of the catechol group.

Q5: Are there any recommended antioxidants to include in my experimental solutions?

A5: While many commercial formulations of this compound contain sodium metabisulfite as an antioxidant, for experimental purposes, other antioxidants can be considered. Ascorbic acid (Vitamin C) is a common and effective antioxidant used to stabilize catecholamine solutions and has been used as a stabilizer for this compound in plasma samples. Glutathione has also been shown to be effective in preventing the oxidation of similar compounds like dopamine. The choice and concentration of the antioxidant should be validated to ensure it does not interfere with your experimental assays.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of potency or inconsistent results Oxidative degradation of this compound.- Prepare fresh solutions before each experiment.- Add an antioxidant (e.g., ascorbic acid at 0.1-1 mg/mL) to your solution.- De-gas your solvents by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.- Ensure the pH of the solution is in the acidic range (pH 3-5).
Precipitate formation in the solution - pH of the solution is too high, leading to decreased solubility.- The concentration of this compound exceeds its solubility limit in the chosen solvent.- Lower the pH of the solution with a suitable acid (e.g., succinic acid).- Gently warm the solution to aid dissolution, but avoid high temperatures.- Prepare a more dilute solution.
Inconsistent readings in analytical assays (e.g., HPLC) - Degradation of this compound in the autosampler.- Adsorption of this compound to container surfaces.- Use a cooled autosampler (4°C) to minimize degradation during analysis.- Use silanized glass vials or low-adsorption polypropylene vials.- Include a stabilizer, such as ascorbic acid, in your plasma samples for pharmacokinetic studies.
Color change of the solution upon exposure to light Photodegradation.- Prepare and handle the solution under low-light conditions.- Store the solution in light-protecting containers (amber vials or foil-wrapped).

Data Summary Tables

Table 1: Stability of this compound Mesylate in Infusion Solutions

Concentration (µg/mL)VehicleStorage ConditionDuration (hours)Recovery (%)Reference
4 - 3005% Dextrose4°C, Dark72>95% (minor losses of 3-5% at lowest concentrations)
4 - 3000.9% NaCl4°C, Dark72>95% (minor losses of 3-5% at lowest concentrations)
4 - 3005% Dextrose23°C, Ambient Light72>95% (minor losses of 3-5% at lowest concentrations)
4 - 3000.9% NaCl23°C, Ambient Light72>95% (minor losses of 3-5% at lowest concentrations)
400.9% NaCl or 5% DextroseAmbient Temperature & Light24Stable
600.9% NaCl or 5% DextroseAmbient Temperature & Light24Stable

Table 2: Recommended Antioxidants for this compound Solutions

AntioxidantTypical Concentration RangeNotesReference(s)
Ascorbic Acid0.1 - 1 mg/mLCommonly used for catecholamines; used as a stabilizer in plasma samples for this compound analysis.
Sodium Metabisulfite0.05 - 0.1%Present in commercial formulations; may cause allergic reactions in susceptible individuals.
Glutathione (reduced)Varies (e.g., 1-10 mM)Effective for preventing dopamine oxidation; may be applicable to this compound.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

  • Materials:

    • This compound mesylate powder

    • HPLC-grade water

    • Ascorbic acid

    • Hydrochloric acid (0.1 N)

    • Volumetric flasks

    • Amber glass vials

  • Procedure:

    • Weigh the desired amount of this compound mesylate powder.

    • In a volumetric flask, dissolve a calculated amount of ascorbic acid in HPLC-grade water to achieve a final concentration of 0.1 mg/mL.

    • Adjust the pH of the ascorbic acid solution to approximately 3.5 with 0.1 N HCl.

    • Add the this compound mesylate powder to the acidified antioxidant solution.

    • Gently sonicate or vortex until the powder is completely dissolved.

    • Bring the solution to the final volume with the acidified antioxidant solution.

    • Filter the solution through a 0.22 µm syringe filter.

    • Aliquot the stock solution into amber glass vials and store at 4°C for short-term use or -20°C for longer-term storage.

Protocol 2: Stability Assessment using HPLC-UV

  • Objective: To determine the stability of a this compound solution under specific experimental conditions (e.g., temperature, light exposure).

  • Methodology:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A suitable mixture of an acidic aqueous buffer (e.g., 25 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak shape and retention time.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Approximately 225 nm.

    • Procedure:

      • Prepare the this compound solution according to your experimental protocol.

      • Immediately after preparation (t=0), inject a sample onto the HPLC to determine the initial concentration.

      • Store the solution under the desired test conditions (e.g., 37°C in a water bath, exposure to ambient light on a lab bench).

      • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC.

      • Calculate the percentage of this compound remaining at each time point relative to the initial concentration. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Visualizations

Fenoldopam_Degradation_Pathway This compound This compound (Catechol Structure) Oxidized_this compound Oxidized this compound (Quinone-type species) This compound->Oxidized_this compound Oxidation Oxidizing_Conditions Oxidizing Conditions (Light, O2, High pH) Oxidizing_Conditions->this compound Degradation_Products Further Degradation Products Oxidized_this compound->Degradation_Products Polymerization/ Rearrangement Stabilizers Stabilizing Factors (Antioxidants, Low pH, Dark) Stabilizers->this compound Inhibition

Caption: Logical workflow of this compound degradation and prevention.

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage/Incubation cluster_analysis Analysis Prep Prepare this compound Solution (with/without stabilizers) Store Store under Test Conditions (e.g., 37°C, Light) Prep->Store Sample Sample at Time Points (t=0, t=1, t=2...) Store->Sample HPLC HPLC-UV Analysis Sample->HPLC Data Calculate % Recovery vs. Time HPLC->Data

Caption: Workflow for assessing this compound solution stability.

Fenoldopam_Signaling_Pathway This compound This compound D1_Receptor Dopamine D1 Receptor This compound->D1_Receptor binds & activates AC Adenylyl Cyclase D1_Receptor->AC activates cAMP cAMP (increased) AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A (activated) cAMP->PKA activates MLCK_active MLCK (Active) PKA->MLCK_active phosphorylates MLCK_inactive p-MLCK (Inactive) MLCK_active->MLCK_inactive Myosin_p Myosin-LC-P MLCK_active->Myosin_p phosphorylates Relaxation Vasodilation (Muscle Relaxation) MLCK_inactive->Relaxation leads to Myosin Myosin-LC Myosin->MLCK_active Contraction Muscle Contraction Myosin_p->Contraction

Caption: this compound's mechanism of action via the D1 receptor pathway.

References

Technical Support Center: Assessing Fenoldopam's Interaction with Anesthetic Agents In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals investigating the in vivo interaction of fenoldopam with anesthetic agents.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments involving the co-administration of this compound and anesthetic agents.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Severe Hypotension Additive or synergistic vasodilation from this compound and the anesthetic agent (e.g., isoflurane, propofol, sevoflurane).1. Reduce Anesthetic Depth: Decrease the concentration of the inhalant anesthetic or the infusion rate of the injectable anesthetic. 2. Titrate this compound Dose: Start with a lower initial dose of this compound (e.g., 0.01-0.05 mcg/kg/min) and titrate upwards slowly while closely monitoring blood pressure. 3. Fluid Administration: Ensure the subject is euvolemic. Administer a fluid bolus if hypovolemia is suspected. 4. Vasopressor Support: In cases of refractory hypotension, consider the use of a vasopressor with a mechanism of action that does not interfere with the experimental aims.
Reflex Tachycardia This compound-induced vasodilation can lead to a baroreceptor-mediated increase in heart rate. This effect can be dose-dependent.[1]1. Optimize this compound Dose: Use the lowest effective dose of this compound. Lower initial doses (<0.1 mcg/kg/minute) are associated with less reflex tachycardia.[1] 2. Beta-Blocker (Use with Caution): While beta-blockers can control tachycardia, their use may exacerbate hypotension and should be considered carefully within the context of the experimental design.
Inadequate Anesthetic Depth Despite Standard Dosing Potential for this compound to alter the pharmacokinetics or pharmacodynamics of the anesthetic agent.1. Monitor Anesthetic Depth: Utilize objective measures of anesthetic depth (e.g., EEG, bispectral index) in addition to physiological reflexes. 2. Adjust Anesthetic Dose: Carefully titrate the anesthetic agent to effect, being mindful of potential cardiovascular side effects.
Unexpected Renal Effects (e.g., reduced urine output) While this compound is expected to increase renal blood flow, severe hypotension can compromise renal perfusion pressure, leading to reduced glomerular filtration and urine output.1. Monitor Mean Arterial Pressure (MAP): Ensure MAP is maintained within an adequate range for renal perfusion (typically >60-65 mmHg in most species). 2. Assess Renal Function: Monitor urine output continuously. Consider measuring creatinine clearance and fractional excretion of sodium to assess glomerular and tubular function.[2] 3. Rule out other causes: Investigate other potential causes of acute kidney injury, such as hypovolemia or nephrotoxic agents.
Increased Intracranial Pressure (ICP) Vasodilatory effects of this compound may increase cerebral blood flow and volume, potentially raising ICP, especially in subjects with compromised intracranial compliance.1. Monitor ICP: In relevant experimental models, direct ICP monitoring is recommended. 2. Use with Caution in Models of Elevated ICP: Exercise caution when administering this compound in experimental models of traumatic brain injury, stroke, or other conditions associated with elevated ICP.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of interaction between this compound and anesthetic agents?

A1: The primary interaction is pharmacodynamic, involving additive or synergistic effects on the cardiovascular system. This compound is a selective dopamine D1 receptor agonist that causes peripheral vasodilation, leading to a decrease in systemic vascular resistance and blood pressure.[4] Most general anesthetics (e.g., isoflurane, sevoflurane, propofol) also cause vasodilation and a decrease in blood pressure. The combination can therefore lead to more pronounced hypotension than either agent alone.

Q2: How does this compound affect renal blood flow during anesthesia?

A2: this compound is known to increase renal blood flow by selectively dilating renal arteries. Studies in dogs anesthetized with isoflurane have shown that this compound preserves renal blood flow even when used to induce hypotension. In contrast, other vasodilators like sodium nitroprusside may decrease renal blood flow under similar conditions.

Q3: Are there specific anesthetic agents that are contraindicated for use with this compound in vivo?

A3: Currently, there are no absolute contraindications. However, caution is advised when using this compound with anesthetic agents that cause significant cardiovascular depression. The choice of anesthetic should be guided by the specific experimental goals and the physiological status of the animal model. Close monitoring of hemodynamic parameters is crucial regardless of the anesthetic agent used.

Q4: What are the key parameters to monitor during the co-administration of this compound and anesthetics?

A4: Continuous monitoring is essential. Key parameters include:

  • Hemodynamics: Invasive arterial blood pressure (for continuous and accurate measurement), heart rate, and central venous pressure.

  • Renal Function: Urine output, and consider serial measurements of serum creatinine, blood urea nitrogen (BUN), and electrolytes.

  • Anesthetic Depth: Use appropriate monitoring techniques to avoid confounding effects of anesthetic plane on cardiovascular parameters.

  • Blood Gases and Electrolytes: To assess for metabolic or respiratory disturbances.

Q5: What is the recommended starting dose of this compound in an anesthetized animal model?

A5: The optimal dose can vary depending on the species and the specific anesthetic protocol. Based on preclinical and clinical studies, a starting infusion rate of 0.01 to 0.1 mcg/kg/minute is often used, with subsequent titration to achieve the desired hemodynamic effect while minimizing side effects like reflex tachycardia.

Data Presentation: Hemodynamic and Renal Effects

The following tables summarize quantitative data from in vivo studies.

Table 1: Interaction of this compound with Isoflurane Anesthesia in Dogs

Data from Aronson et al. (1991) in dogs anesthetized with isoflurane. This compound was infused to achieve a target level of hypotension.

Parameter Baseline (Isoflurane only) This compound Infusion % Change
Mean Arterial Pressure (mmHg)99 ± 473 ± 3-26%
Heart Rate (beats/min)124 ± 9152 ± 11+23%
Cardiac Output (L/min)2.9 ± 0.33.5 ± 0.4+21%
Systemic Vascular Resistance (dyne·s·cm⁻⁵)2890 ± 3401790 ± 260-38%
Renal Blood Flow (mL/min)214 ± 16197 ± 16-8% (not statistically significant)

Table 2: Effects of Propofol and Sevoflurane on Renal Hemodynamics in Pigs (without this compound)

Data from a study comparing propofol and sevoflurane anesthesia during hemorrhage in pigs. This table shows baseline data before hemorrhage and does not include this compound.

Parameter Propofol Anesthesia Sevoflurane Anesthesia
Renal Blood Flow (mL/min)HigherLower
Renal Oxygen DeliveryHigherLower
Renal Vascular ResistanceLowerHigher

Note: Direct in-vivo studies detailing the quantitative interaction of this compound with propofol and sevoflurane are limited in the publicly available literature. The data in Table 2 are provided for context on the individual effects of these anesthetics. Researchers should anticipate that the vasodilatory effects of this compound will be additive to those of propofol and sevoflurane, necessitating careful dose titration and monitoring.

Experimental Protocols

1. General Protocol for Assessing In Vivo Drug Interaction Between this compound and an Anesthetic Agent

This protocol provides a general framework. Specifics should be adapted based on the animal model and research question.

  • Animal Model: Choose an appropriate species (e.g., dog, pig, rat) based on the research question and relevance to human physiology.

  • Anesthesia:

    • Induction: Induce anesthesia with a short-acting agent (e.g., propofol).

    • Maintenance: Maintain anesthesia with the agent under investigation (e.g., isoflurane, sevoflurane, or a continuous infusion of propofol). Maintain a stable plane of anesthesia throughout the experiment.

  • Instrumentation:

    • Place an arterial catheter for continuous blood pressure monitoring and blood sampling.

    • Place a central venous catheter for drug administration and central venous pressure monitoring.

    • Place a urinary catheter for continuous urine output measurement.

    • Consider placing a renal artery flow probe for direct measurement of renal blood flow.

    • Utilize ECG for continuous heart rate and rhythm monitoring.

  • Experimental Procedure:

    • Baseline: After instrumentation and stabilization of anesthesia for at least 30 minutes, collect baseline hemodynamic and renal data for a defined period (e.g., 30 minutes).

    • This compound Infusion: Begin a continuous intravenous infusion of this compound at a low dose (e.g., 0.05 mcg/kg/min).

    • Dose Titration: Increase the this compound infusion rate in a stepwise manner (e.g., every 15-20 minutes) to achieve the desired effect or until a maximum dose is reached.

    • Data Collection: Continuously record all hemodynamic parameters. Collect urine and blood samples at baseline and at each dose level to analyze renal function (e.g., creatinine clearance, fractional excretion of sodium).

    • Washout: Discontinue the this compound infusion and monitor the return of parameters to baseline.

  • Data Analysis: Analyze changes in hemodynamic and renal parameters from baseline at each dose of this compound.

2. Specific Protocol Example: this compound with Isoflurane in a Canine Model (adapted from Aronson et al., 1991)

  • Subjects: Mongrel dogs.

  • Anesthesia: Anesthesia induced with thiopental and maintained with 1.25% end-tidal isoflurane in oxygen. Animals are ventilated to maintain normocapnia.

  • Instrumentation: As described in the general protocol, including a flow probe on the renal artery.

  • Procedure:

    • After a stabilization period, baseline measurements are recorded.

    • This compound is infused at a rate to decrease mean arterial pressure by approximately 25-30% from baseline.

    • Hemodynamic and renal parameters are recorded during the this compound-induced hypotension.

    • A comparative arm using sodium nitroprusside to achieve the same level of hypotension can be included for comparison.

Mandatory Visualizations

Fenoldopam_Signaling_Pathway cluster_cell_membrane Cell Membrane This compound This compound D1R Dopamine D1 Receptor This compound->D1R Binds to G_alpha_s Gαs D1R->G_alpha_s Activates PLC Phospholipase C (PLC) D1R->PLC Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation (Renal Arteries) PKA->Vasodilation Leads to AMPK AMPK Activation PLC->AMPK Leads to Experimental_Workflow Start Start Anesthesia Anesthesia Induction & Maintenance Start->Anesthesia Instrumentation Surgical Instrumentation (Catheters, Flow Probes) Anesthesia->Instrumentation Stabilization Stabilization Period (30 min) Instrumentation->Stabilization Baseline Baseline Data Collection (Hemodynamics, Renal Function) Stabilization->Baseline Fenoldopam_Infusion This compound Infusion (Dose Titration) Baseline->Fenoldopam_Infusion Data_Collection Data Collection at Each Dose Fenoldopam_Infusion->Data_Collection Continuous Washout Washout Period Fenoldopam_Infusion->Washout After Max Dose Data_Collection->Fenoldopam_Infusion Increase Dose End End of Experiment Washout->End Troubleshooting_Logic Hypotension Severe Hypotension Observed? Reduce_Anesthetic Reduce Anesthetic Concentration/Infusion Hypotension->Reduce_Anesthetic Yes No_Hypotension Continue Experiment with Close Monitoring Hypotension->No_Hypotension No Titrate_this compound Titrate this compound Dose Downward Reduce_Anesthetic->Titrate_this compound Fluid_Bolus Administer Fluid Bolus Titrate_this compound->Fluid_Bolus Vasopressor Consider Vasopressor Support Fluid_Bolus->Vasopressor If Refractory Continue_Monitoring Continue Close Monitoring Fluid_Bolus->Continue_Monitoring If Responsive Vasopressor->Continue_Monitoring

References

Technical Support Center: Accounting for Fenoldopam's Effect on Intraocular Pressure in Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the effects of fenoldopam on intraocular pressure (IOP). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in designing and executing your studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound affects intraocular pressure?

A1: this compound is a selective dopamine D1 receptor agonist.[1][2] Its primary effect on intraocular pressure (IOP) is an increase, which is believed to be mediated by a reduction in the aqueous humor outflow facility.[3] Studies have shown that systemic administration of this compound leads to a significant, dose-dependent increase in IOP.[1][3] The activation of D1 receptors in the trabecular meshwork is thought to stimulate adenylyl cyclase, leading to this effect.

Q2: Is the increase in IOP caused by this compound a direct ocular effect or secondary to systemic changes?

A2: The increase in IOP appears to be a direct effect of D1 receptor activation within the eye and not a result of systemic cardiovascular changes, such as baroreflex sympathetic stimulation. This is supported by studies where this compound increased IOP without significant changes in systemic blood pressure.

Q3: What is the typical onset and duration of this compound's effect on IOP?

A3: Following intravenous infusion, the increase in IOP is typically observed within a short period. In human studies, IOP has been shown to return to baseline within 30 minutes of discontinuing the this compound infusion.

Q4: Are there any known confounding factors that can influence the measurement of this compound's effect on IOP?

A4: Yes, several factors can influence IOP measurements. Patient-related factors include stress, positioning, and attempted eyelid closure during measurement. Anesthesia can also affect IOP, so it is crucial to maintain consistency in the anesthetic protocol for animal studies. Furthermore, physiological responses to this compound, such as potential changes in hemodynamics, should be monitored, although studies suggest the IOP effect is independent of systemic blood pressure changes.

Troubleshooting Guides

Issue 1: High Variability in Intraocular Pressure Measurements

  • Possible Cause: Inconsistent measurement technique.

    • Troubleshooting Steps:

      • Ensure the tonometer is properly calibrated before each experiment.

      • Maintain a consistent angle and application force of the tonometer on the cornea.

      • For animal studies, ensure the animal is properly restrained and acclimated to the procedure to minimize stress-induced IOP fluctuations. Take multiple readings and average them to get a more reliable measurement.

  • Possible Cause: Physiological fluctuations in IOP.

    • Troubleshooting Steps:

      • Conduct measurements at the same time of day for all subjects to account for diurnal variations in IOP.

      • Ensure a consistent and appropriate level of anesthesia in animal models, as different anesthetics and depths of anesthesia can alter IOP.

  • Possible Cause: this compound-induced systemic effects.

    • Troubleshooting Steps:

      • Although the IOP effect is thought to be direct, it is good practice to monitor systemic blood pressure and heart rate to rule out any significant cardiovascular changes that could indirectly influence IOP.

Issue 2: Difficulty in Obtaining Accurate Aqueous Humor Outflow Facility Measurements

  • Possible Cause: Technical challenges with the perfusion apparatus.

    • Troubleshooting Steps:

      • Ensure the perfusion system is free of air bubbles and leaks.

      • Use a consistent and appropriate perfusion pressure.

      • In mice, the small size of the eye makes the procedure technically challenging. Practice the cannulation technique to ensure proficiency.

  • Possible Cause: Animal-specific anatomical variations.

    • Troubleshooting Steps:

      • Be aware of the anatomical differences in the aqueous outflow pathways between different animal species.

      • Ensure the cannulation of the anterior chamber is performed correctly to avoid damage to ocular structures that could affect outflow.

Data Presentation

Table 1: Summary of Quantitative Data from Human Studies on this compound and IOP

Study PopulationThis compound DosageBaseline IOP (mmHg)Maximum IOP with this compound (mmHg)Change in IOP (mmHg)
Ocular Hypertension/POAG PatientsUp to 0.5 µg/kg/min IV29.235.7+6.7
Healthy Male Volunteers0.2 µg/kg/min IV for 120 minPlacebo-adjustedPlacebo-adjusted+3.5 (32%)
Healthy Male Volunteers0.5 µg/kg/min IV for 120 minPlacebo-adjustedPlacebo-adjusted+5.8 (46%)
Healthy Male Volunteers1.0 µg/kg/min IV for 120 minPlacebo-adjustedPlacebo-adjusted+6.9 (55%)
Hypertensive PatientsDose-dependent IV infusion16 ± 120 ± 2+4

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Measurement of Intraocular Pressure in Humans Following this compound Infusion

  • Objective: To determine the effect of intravenous this compound on IOP in human subjects.

  • Materials:

    • This compound for intravenous infusion.

    • Placebo (e.g., saline).

    • Infusion pump.

    • Pneumotonometer or Perkins tonometer.

    • Topical anesthetic eye drops.

  • Procedure:

    • Obtain informed consent from all subjects.

    • Perform a baseline IOP measurement using a calibrated tonometer after administering a topical anesthetic.

    • Initiate a randomized, double-blind, placebo-controlled, crossover infusion of either this compound or placebo.

    • Titrate the dose of this compound up to the desired concentration (e.g., 0.5 µg/kg/min).

    • Measure IOP at regular intervals (e.g., every 20 minutes) throughout the infusion period.

    • After the infusion period, continue to measure IOP until it returns to baseline.

    • Repeat the procedure with the other treatment (this compound or placebo) after a suitable washout period.

Protocol 2: Measurement of Aqueous Humor Outflow Facility in Mice

  • Objective: To assess the effect of this compound on aqueous humor outflow facility in a mouse model.

  • Materials:

    • Anesthesia (e.g., ketamine/xylazine).

    • Microneedles and micromanipulators.

    • Pressure transducer.

    • Fluid reservoir with physiological saline.

    • This compound solution.

  • Procedure:

    • Anesthetize the mouse according to an approved protocol.

    • Cannulate the anterior chamber of the eye with a microneedle connected to a pressure transducer and a fluid reservoir.

    • Measure the baseline IOP.

    • Determine the outflow facility by perfusing the anterior chamber at a constant pressure and measuring the flow rate.

    • Administer this compound systemically or topically.

    • Repeat the outflow facility measurement after this compound administration.

    • The outflow facility (C) can be calculated using the formula: C = (Infusion Rate) / (IOP - Episcleral Venous Pressure).

Mandatory Visualization

Fenoldopam_IOP_Pathway cluster_drug Drug Action cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling Cascade cluster_physiological Physiological Effect This compound This compound D1_Receptor Dopamine D1 Receptor (Ciliary Epithelium & Trabecular Meshwork) This compound->D1_Receptor Binds to G_Protein Gs Protein Activation D1_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP Increased intracellular cAMP Adenylyl_Cyclase->cAMP Catalyzes conversion of ATP to cAMP Reduced_Outflow Reduced Aqueous Humor Outflow Facility cAMP->Reduced_Outflow Leads to Increased_IOP Increased Intraocular Pressure Reduced_Outflow->Increased_IOP Results in

Caption: Signaling pathway of this compound leading to increased intraocular pressure.

Experimental_Workflow_IOP_Measurement cluster_prep Preparation cluster_measurement Measurement Protocol cluster_analysis Data Analysis Subject_Prep Subject Preparation (Human or Animal Model) Baseline_IOP Baseline IOP Measurement Subject_Prep->Baseline_IOP Tonometer_Calib Tonometer Calibration Tonometer_Calib->Baseline_IOP Fenoldopam_Admin This compound Administration Baseline_IOP->Fenoldopam_Admin Post_Dose_IOP Post-Dose IOP Measurements (at timed intervals) Fenoldopam_Admin->Post_Dose_IOP Data_Recording Data Recording Post_Dose_IOP->Data_Recording Statistical_Analysis Statistical Analysis (Comparison to Baseline/Placebo) Data_Recording->Statistical_Analysis

Caption: A generalized experimental workflow for assessing this compound's effect on IOP.

References

stability of fenoldopam mesylate in different infusion solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for fenoldopam mesylate infusion solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound mesylate in common infusion solutions and to offer troubleshooting for related experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended infusion solutions for diluting this compound mesylate?

A1: this compound mesylate injection concentrate should be diluted with either 5% Dextrose Injection (D5W) or 0.9% Sodium Chloride Injection (NS) before administration.[1][2][3][4][5]

Q2: For how long is diluted this compound mesylate stable?

A2: According to prescribing information, diluted solutions of this compound mesylate are stable for up to 4 hours at room temperature and up to 24 hours when refrigerated. However, a detailed stability study has shown that this compound mesylate, at concentrations ranging from 4 to 300 µg/mL in polyvinyl chloride (PVC) bags of D5W and NS, is physically and chemically stable for up to 72 hours when stored at 4°C in the dark or at 23°C in ambient fluorescent light.

Q3: Does the concentration of this compound mesylate in the infusion solution affect its stability?

A3: Yes, the concentration can have a minor effect on stability. Studies have shown that at concentrations of 40 µg/mL or greater, there is little to no loss of this compound. However, at lower concentrations of 4 and 8 µg/mL, minor losses of 3-5% have been observed, which may be attributable to sorption to the PVC container.

Q4: What are the signs of this compound mesylate instability in an infusion solution?

A4: Physical instability may be indicated by the presence of particulate matter, cloudiness, or discoloration upon visual inspection. Chemical instability would be identified by a significant decrease in the concentration of the active ingredient, as determined by an analytical method like HPLC.

Q5: Are there any known degradation products of this compound mesylate in infusion solutions?

A5: In a 72-hour stability study, the minor losses of this compound at very low concentrations were not accompanied by the formation of detectable degradation product peaks via HPLC. The stability-indicating HPLC method used was validated to ensure that any potential degradation product peaks would not interfere with the peak of the intact drug.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Precipitate or cloudiness observed in the infusion bag. - Incompatibility with the infusion solution or container.- pH shift causing precipitation.- Contamination.- Discard the solution immediately.- Prepare a fresh solution ensuring proper aseptic techniques.- Verify the correct infusion solution (D5W or NS) is being used.- Check the expiration date of the this compound mesylate concentrate and the infusion solution.
Discoloration of the infusion solution. - Degradation of this compound mesylate, possibly due to exposure to light or incompatible substances.- Discard the solution.- Prepare a new solution and protect it from prolonged exposure to strong light.
Lower than expected concentration of this compound mesylate in stability samples. - Adsorption of the drug to the container surface, especially at low concentrations.- Inaccurate initial dilution.- Degradation due to improper storage conditions (e.g., elevated temperature).- For low concentration studies, consider using containers with low drug binding properties.- Carefully verify all dilution calculations and volumetric measurements.- Ensure storage conditions are maintained and monitored as per the study protocol.
Unexpected peaks in the HPLC chromatogram. - Presence of impurities in the this compound mesylate raw material or the infusion solution.- Formation of degradation products.- Contamination of the sample or mobile phase.- Analyze a blank sample of the infusion solution to identify any inherent peaks.- Review the forced degradation study data to identify potential degradation product peaks.- Ensure the purity of the reference standard.- Prepare fresh mobile phase and re-inject the sample.

Data Presentation

Table 1: Chemical Stability of this compound Mesylate in 5% Dextrose Injection (D5W) and 0.9% Sodium Chloride Injection (NS) at 23°C in Ambient Light

Concentration (µg/mL)Infusion SolutionInitial Concentration (%)24 hours (%)48 hours (%)72 hours (%)
4D5W10097.296.595.3
4NS10097.897.196.2
8D5W10098.597.997.1
8NS10098.998.297.5
40D5W10099.899.599.1
40NS100100.199.799.3
300D5W100100.299.899.5
300NS100100.399.999.6

Data summarized from a published stability study. The study concluded that this compound mesylate was chemically stable, with no less than 90% of the initial concentration remaining.

Table 2: Physical Stability of this compound Mesylate in D5W and NS

Time PointVisual InspectionParticulate MatterHaze Level
0, 24, 48, 72 hoursClear, colorless solutionNo significant changeNo significant change

Based on findings from a study where all samples were reported to be physically stable throughout the 72-hour period.

Experimental Protocols

Protocol 1: Preparation of this compound Mesylate Infusion Solutions for Stability Testing

  • Materials: this compound mesylate injection concentrate, 5% Dextrose Injection (D5W) in PVC bags, 0.9% Sodium Chloride Injection (NS) in PVC bags, sterile syringes and needles.

  • Procedure: a. Calculate the volume of this compound mesylate concentrate required to achieve the desired final concentrations (e.g., 4, 8, 40, 300 µg/mL) in the infusion bags. b. Using a sterile syringe, withdraw the calculated volume of this compound mesylate concentrate. c. Inject the concentrate into the D5W or NS infusion bags. d. Thoroughly mix the contents of the bag by gentle inversion. e. Prepare triplicate samples for each concentration, infusion solution, and storage condition.

Protocol 2: Stability Sample Storage and Analysis

  • Storage Conditions:

    • Store one set of samples at 23°C exposed to ambient fluorescent light.

    • Store a second set of samples at 4°C in the dark.

  • Sampling Time Points: 0, 24, 48, and 72 hours.

  • Physical Stability Assessment:

    • At each time point, visually inspect the samples for color change, cloudiness, and particulate matter against a light and dark background.

    • Measure turbidity and particle content using a suitable electronic instrument.

  • Chemical Stability Assessment (HPLC Method):

    • At each time point, withdraw an aliquot from each sample.

    • Assay the samples in duplicate using a stability-indicating HPLC method.

    • The HPLC method should be validated to demonstrate specificity, linearity, accuracy, and precision. Accelerated degradation studies (heat, acid, base, oxidation) should be performed to ensure the method can separate the intact drug from any degradation products.

    • Express the concentration at each time point as a percentage of the initial (time 0) concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis (0, 24, 48, 72h) prep1 Dilute this compound Mesylate in D5W and NS prep2 Prepare Triplicate Samples (4-300 µg/mL) prep1->prep2 storage1 23°C in Ambient Light prep2->storage1 storage2 4°C in the Dark prep2->storage2 analysis1 Physical Assessment (Visual, Turbidity, Particles) storage1->analysis1 analysis2 Chemical Assessment (Stability-Indicating HPLC) storage1->analysis2 storage2->analysis1 storage2->analysis2

Caption: Experimental workflow for assessing this compound mesylate stability.

signaling_pathway This compound This compound Mesylate d1_receptor Dopamine D1 Receptor (in vascular smooth muscle) This compound->d1_receptor binds to adenylyl_cyclase Adenylyl Cyclase (Activation) d1_receptor->adenylyl_cyclase stimulates camp Increased intracellular cAMP adenylyl_cyclase->camp leads to vasodilation Vasodilation (e.g., in renal arteries) camp->vasodilation results in

References

potential for tachyphylaxis with continuous fenoldopam infusion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the potential for tachyphylaxis with continuous fenoldopam infusion. It includes troubleshooting guides, frequently asked questions, experimental protocols, and data summaries to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is tachyphylaxis and is it a concern with continuous this compound infusion?

A1: Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. With continuous intravenous this compound infusion, the potential for tachyphylaxis is a key consideration. Evidence suggests that while the antihypertensive effects of this compound are largely sustained, a slow development of tolerance to its blood pressure-lowering effects can occur during prolonged infusions.[1][2] One study in patients with mild-to-moderate hypertension undergoing a 48-hour continuous infusion noted the development of tolerance to the blood pressure-lowering effects with a calculated half-life of 60 hours.[1][2] However, in a study with pediatric patients, no tachyphylaxis was observed during infusions lasting up to 6.75 hours.

Q2: What is the underlying mechanism of this compound-induced tachyphylaxis?

A2: this compound is a selective dopamine D1 receptor agonist. The primary mechanism for tachyphylaxis to D1 receptor agonists involves receptor desensitization, a process mediated by G protein-coupled receptor kinases (GRKs). Specifically, GRK4 has been identified as playing a critical role in the homologous desensitization of D1 receptors in human renal proximal tubule cells. Upon agonist binding, GRK4 phosphorylates the D1 receptor, leading to the recruitment of β-arrestin, which uncouples the receptor from its G protein and promotes its internalization, thereby reducing the cellular response to this compound.

Q3: How quickly does desensitization to this compound occur at the cellular level?

A3: In vitro studies using human renal proximal tubule cells have shown that desensitization to this compound can occur rapidly. Pre-treatment with this compound led to a decreased response to subsequent stimulation, with complete desensitization observed at 30 minutes. The recovery from this desensitization was also relatively rapid, with full recovery of the response occurring at 60 minutes after removal of the drug.

Q4: Does tachyphylaxis affect all physiological responses to this compound equally?

A4: Not necessarily. Studies with oral this compound have shown that tachyphylaxis can be differential. For instance, after one month of treatment, tachyphylaxis was observed in the responses of heart rate, plasma renin activity, and plasma aldosterone, while the acute blood pressure response to a single dose remained unchanged. This suggests that the development of tolerance can vary for different physiological effects of the drug.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Troubleshooting Steps
Diminishing blood pressure response during a continuous infusion lasting > 24 hours. Development of tachyphylaxis due to D1 receptor desensitization.1. Consider a gradual increase in the infusion rate to maintain the target blood pressure. 2. If clinically appropriate, consider intermittent dosing or a "drug holiday" to allow for receptor resensitization. 3. Concurrently administer agents with a different mechanism of action to achieve the desired blood pressure control.
Inconsistent or absent response to this compound in an in vitro cell-based assay. 1. Cell line may have low or absent D1 receptor expression. 2. Suboptimal assay conditions (e.g., cell density, incubation times). 3. Desensitization of receptors due to prolonged exposure to agonists in the culture medium.1. Verify D1 receptor expression in your cell line using techniques like qPCR or western blotting. 2. Optimize cell density and agonist incubation time. For desensitization studies, a short pre-incubation with this compound is required. 3. Ensure cells are not exposed to other D1 receptor agonists prior to the experiment.
High variability in cAMP assay results. 1. Inconsistent cell numbers per well. 2. Degradation of cAMP by phosphodiesterases (PDEs). 3. Pipetting errors.1. Ensure a homogenous cell suspension and accurate cell counting. 2. Include a PDE inhibitor (e.g., IBMX) in your assay buffer to prevent cAMP degradation. 3. Use calibrated pipettes and proper pipetting techniques.

Quantitative Data Summary

Table 1: Time Course of this compound-Induced Desensitization in Human Renal Proximal Tubule Cells

Time PointResponse to this compound Stimulation
Baseline 100% (normalized)
After 30 min pre-treatment Complete desensitization
60 min after drug removal Full recovery

Data adapted from a study on in vitro desensitization.

Table 2: Hemodynamic Effects of a 48-Hour Continuous this compound Infusion in Hypertensive Patients

Infusion DurationChange in Systolic Blood Pressure (mm Hg)Change in Diastolic Blood Pressure (mm Hg)Change in Heart Rate (beats/min)
4 hours Nadir reachedNadir reachedIncreased
24 hours Sustained reductionSustained reductionIncreased (less than at 4h)
48 hours Sustained reduction (slow tolerance development)Sustained reduction (slow tolerance development)Increased (less than at 24h)

Tolerance to the blood pressure lowering effects developed slowly with a half-life of approximately 60 hours.[1]

Experimental Protocols

Protocol 1: Assessment of D1 Receptor Desensitization in Cultured Cells

Objective: To determine the time course of this compound-induced D1 receptor desensitization by measuring cyclic AMP (cAMP) production.

Materials:

  • Human renal proximal tubule cells (or another cell line endogenously or recombinantly expressing the D1 receptor)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Forskolin (positive control)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell lysis buffer

Methodology:

  • Cell Culture: Culture the cells to 80-90% confluency in appropriate multi-well plates.

  • Desensitization (Pre-treatment):

    • Incubate the cells with a saturating concentration of this compound (e.g., 1 µM) for varying periods (e.g., 0, 5, 15, 30, 60 minutes).

    • For recovery experiments, after the 30-minute pre-treatment, wash the cells thoroughly with warm PBS and incubate in agonist-free medium for varying recovery times (e.g., 15, 30, 60 minutes).

  • Stimulation:

    • After the pre-treatment or recovery period, wash the cells with warm PBS.

    • Add assay buffer containing a PDE inhibitor and stimulate the cells with a challenge dose of this compound (e.g., EC80 concentration) for 10-15 minutes at 37°C. Include a vehicle control and a positive control (e.g., forskolin).

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using the chosen assay format.

  • Data Analysis:

    • Normalize the cAMP response to the vehicle control.

    • Plot the percentage of the maximal response to this compound against the pre-treatment or recovery time to determine the kinetics of desensitization and resensitization.

Protocol 2: In Vivo Assessment of Tachyphylaxis to this compound in an Animal Model

Objective: To evaluate the development of tachyphylaxis to the hemodynamic effects of a continuous this compound infusion in a hypertensive animal model (e.g., spontaneously hypertensive rat, SHR).

Materials:

  • Hypertensive animal model

  • This compound for intravenous infusion

  • Implantable telemetry system for continuous blood pressure and heart rate monitoring (or tail-cuff method for intermittent measurements)

  • Infusion pump and catheters

  • Anesthesia (for catheter implantation)

  • Saline (vehicle control)

Methodology:

  • Animal Preparation:

    • Surgically implant telemetry transmitters for continuous monitoring of blood pressure and heart rate according to the manufacturer's protocol. Allow for a recovery period of at least one week.

    • Implant an intravenous catheter for drug infusion.

  • Baseline Measurement:

    • Acclimate the animals to the experimental setup.

    • Record baseline blood pressure and heart rate for at least 24 hours prior to the start of the infusion.

  • Continuous Infusion:

    • Divide the animals into two groups: vehicle control (saline) and this compound treatment.

    • Initiate a continuous intravenous infusion of this compound at a dose known to produce a significant hypotensive effect (e.g., 0.1-0.5 µg/kg/min).

    • Continue the infusion for an extended period (e.g., 48-72 hours).

  • Hemodynamic Monitoring:

    • Continuously record blood pressure and heart rate throughout the infusion period.

  • Data Analysis:

    • Average the hemodynamic data over specific time intervals (e.g., every hour).

    • Plot the change in mean arterial pressure and heart rate from baseline over the duration of the infusion for both the this compound and vehicle groups.

    • Analyze the data for a statistically significant attenuation of the hemodynamic response over time in the this compound group, which would indicate the development of tachyphylaxis.

Visualizations

Fenoldopam_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D1R Dopamine D1 Receptor This compound->D1R Binds to G_protein Gs Protein (αβγ) D1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A cAMP->PKA Activates Vasodilation Physiological Response (e.g., Vasodilation) PKA->Vasodilation Leads to

Caption: this compound signaling pathway leading to vasodilation.

Tachyphylaxis_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D1R_active Active D1 Receptor GRK4 GRK4 D1R_active->GRK4 Recruits D1R_phos Phosphorylated D1R beta_arrestin β-Arrestin D1R_phos->beta_arrestin Recruits D1R_internalized Internalized D1R GRK4->D1R_phos Phosphorylates beta_arrestin->D1R_internalized Promotes Internalization Uncoupling G Protein Uncoupling beta_arrestin->Uncoupling Causes

Caption: Mechanism of D1 receptor desensitization and tachyphylaxis.

Experimental_Workflow_Desensitization start Seed cells in multi-well plate pretreatment Pre-treat with this compound (various durations) start->pretreatment wash Wash cells with PBS pretreatment->wash stimulate Stimulate with this compound + PDE inhibitor wash->stimulate lyse Lyse cells stimulate->lyse measure Measure intracellular cAMP lyse->measure end Analyze data and plot kinetics measure->end

Caption: Workflow for in vitro D1 receptor desensitization assay.

References

Navigating Fenoldopam and Beta-Blocker Interactions: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals, understanding and mitigating unintended drug interactions is paramount to the integrity of experimental outcomes. This guide provides technical support for investigators working with fenoldopam, a selective dopamine D1 receptor agonist, particularly in experimental models where the concurrent use of beta-blockers may be a confounding factor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of interaction between this compound and beta-blockers?

A1: The primary interaction is pharmacodynamic and synergistic, leading to an additive hypotensive effect. This compound is a potent vasodilator that lowers blood pressure by activating dopamine D1 receptors, primarily in the renal and mesenteric arteries.[1][2][3] Beta-blockers, on the other hand, are antagonists of beta-adrenergic receptors, which also lower blood pressure by reducing heart rate and cardiac output. When used concomitantly, the combined vasodilatory and cardiosuppressive effects can lead to a more pronounced drop in blood pressure than either agent alone. Additionally, beta-blockers can blunt the reflex tachycardia that is sometimes observed with this compound-induced vasodilation.

Q2: Can I administer this compound to an animal model already receiving a beta-blocker for a pre-existing condition?

A2: It is strongly advised to avoid the concomitant use of this compound and beta-blockers in experimental settings unless the interaction itself is the subject of the study. If unavoidable, blood pressure must be monitored with extreme care due to the risk of severe hypotension. The beta-blocker may also mask the expected reflex tachycardia from this compound, a key physiological response.

Q3: Are there alternative drugs to beta-blockers I can use in my hypertensive animal model to avoid this interaction?

A3: Yes, several alternatives can be considered depending on the specific experimental goals and animal model. These include:

  • Calcium Channel Blockers: Drugs like amlodipine can effectively control hypertension without directly interfering with the beta-adrenergic system.

  • ACE Inhibitors or Angiotensin II Receptor Blockers (ARBs): These are effective in many models of hypertension, particularly those that are renin-dependent.

  • Ivabradine: This agent specifically lowers heart rate by inhibiting the If current in the sinoatrial node and has minimal impact on blood pressure or myocardial contractility, making it a potential alternative where heart rate control is the primary goal without the broader effects of beta-blockade.

Q4: How can I isolate the renal effects of this compound from its systemic hypotensive effects in my experiment?

A4: This is a common experimental challenge. One approach is to use a dose of this compound that has been shown to increase renal blood flow without causing significant systemic hypotension. Studies in normotensive subjects have demonstrated that low doses of this compound (e.g., 0.03 µg/kg/min) can significantly increase renal plasma flow without altering systemic blood pressure or heart rate. Another technique involves the direct intra-renal infusion of this compound, which can help localize its effects to the kidney.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpectedly severe hypotension Synergistic effect of this compound and a beta-blocker.1. Immediately discontinue the infusion of this compound. 2. Administer intravenous fluids to expand intravascular volume. 3. If hypotension is severe and unresponsive to fluids, consider the use of a vasopressor with minimal beta-adrenergic activity. 4. In future experiments, either avoid concurrent beta-blocker use or significantly reduce the starting dose of this compound and titrate with extreme caution.
Absence of reflex tachycardia with this compound administration Concurrent administration of a beta-blocker is blunting the heart rate response.1. Confirm that a beta-blocker is not being administered. 2. If a beta-blocker is necessary for the experimental model, acknowledge this interaction in the study design and interpretation of results. 3. Consider using a heart rate-lowering agent with a different mechanism, such as ivabradine, if the goal is to control heart rate without affecting beta-adrenergic signaling.
Difficulty achieving target blood pressure reduction with this compound The animal model may have a blunted response, or there may be an issue with drug delivery.1. Verify the concentration and infusion rate of the this compound solution. 2. Ensure the intravenous line is patent and the infusion pump is calibrated correctly. 3. Consider that some animal models of hypertension may be less responsive to D1 receptor agonism. For instance, diuretics and β-adrenergic blockers have shown limited efficacy in some models of renal hypertension.

Quantitative Data Summary

The following tables summarize the hemodynamic effects of this compound from various studies.

Table 1: Hemodynamic Effects of Intravenous this compound in Hypertensive Patients

Parameter Baseline (Mean ± SD) After this compound (0.2-0.5 µg/kg/min) (Mean ± SD) Reference
Systolic Blood Pressure (mmHg)209 ± 13151 ± 17
Diastolic Blood Pressure (mmHg)114 ± 1078 ± 10
Total Peripheral Resistance (dyne·s·cm⁻⁵)1853 ± 6111193 ± 368

Table 2: Effects of Oral this compound (200 mg) in Patients with Congestive Heart Failure

Parameter Baseline (Mean ± SD) Peak Effect (Mean ± SD) Reference
Mean Blood Pressure (mmHg)96 ± 1583 ± 8
Pulmonary Capillary Wedge Pressure (mmHg)23 ± 620 ± 8
Systemic Vascular Resistance (dyne·s·cm⁻⁵)1987 ± 8871191 ± 559
Cardiac Index (L/min/m²)2.2 ± 1.13.1 ± 1.3

Table 3: Renal Hemodynamic Effects of this compound in Normotensive Subjects

This compound Dose (µg/kg/min) Renal Plasma Flow (mL/min) (this compound vs. Placebo) Reference
0.03670 ± 148 vs. 576 ± 85
0.1777 ± 172 vs. 579 ± 80
0.3784 ± 170 vs. 592 ± 165

Experimental Protocols

Protocol 1: Assessing the Renal Vasodilatory Effects of this compound in a Rodent Model of Hypertension without Beta-Blocker Confounding

  • Animal Model: Spontaneously Hypertensive Rat (SHR).

  • Objective: To measure changes in renal blood flow in response to this compound without the influence of beta-blockers.

  • Methodology:

    • Anesthetize the SHR according to an approved institutional protocol.

    • Surgically implant a transit-time ultrasound flow probe around the left renal artery to continuously measure renal blood flow.

    • Insert a catheter into the femoral artery for continuous blood pressure monitoring and a catheter into the femoral vein for drug infusion.

    • Allow the animal to stabilize for a 30-minute baseline period, recording all hemodynamic parameters.

    • Initiate a continuous intravenous infusion of this compound at a low dose (e.g., 0.1 µg/kg/min).

    • After a 15-minute equilibration period, record hemodynamic data for 15 minutes.

    • Increase the this compound infusion rate in a stepwise manner (e.g., to 0.3 and 1.0 µg/kg/min), with equilibration and recording periods at each dose.

Protocol 2: Evaluating the Systemic Hemodynamic Effects of this compound in the Presence of a Controlled Heart Rate

  • Animal Model: Beagle dog.

  • Objective: To characterize the blood pressure-lowering effects of this compound while maintaining a stable heart rate, using a non-beta-blocker agent.

  • Methodology:

    • Anesthetize the dog and instrument for hemodynamic monitoring, including arterial and venous catheters and an ECG.

    • Administer a continuous infusion of ivabradine to achieve a stable, target heart rate.

    • After a baseline period, infuse this compound intravenously at escalating doses (e.g., 0.05, 0.1, 0.2, and 0.4 µg/kg/min), with each dose administered for 15 minutes.

    • Continuously record mean arterial pressure, heart rate, and cardiac output throughout the experiment.

    • This design allows for the assessment of this compound's direct vasodilatory effects on blood pressure, independent of reflex tachycardia.

Signaling Pathway Diagrams

Fenoldopam_Signaling_Pathway This compound This compound D1R Dopamine D1 Receptor This compound->D1R binds to AC Adenylyl Cyclase D1R->AC activates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A cAMP->PKA activates VascSmoothMuscle Vascular Smooth Muscle Relaxation PKA->VascSmoothMuscle leads to Vasodilation Vasodilation VascSmoothMuscle->Vasodilation

This compound D1 Receptor Signaling Pathway

Beta_Blocker_Signaling_Pathway cluster_agonist Agonist Action cluster_antagonist Antagonist Action Catecholamines Catecholamines (Epinephrine, Norepinephrine) BetaReceptor Beta-Adrenergic Receptor (β1/β2) Catecholamines->BetaReceptor bind to AC_agonist Adenylyl Cyclase BetaReceptor->AC_agonist activates cAMP_agonist cAMP AC_agonist->cAMP_agonist converts ATP to PKA_agonist Protein Kinase A cAMP_agonist->PKA_agonist activates IncreasedHR Increased Heart Rate & Contractility PKA_agonist->IncreasedHR BetaBlocker Beta-Blocker BetaReceptor_blocked Beta-Adrenergic Receptor (β1/β2) BetaBlocker->BetaReceptor_blocked blocks Blocked Blocked BetaReceptor_blocked->Blocked

Beta-Blocker Mechanism of Action

References

Technical Support Center: Addressing Fenoldopam's Moderate Affinity for α2-Adrenoceptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from fenoldopam's moderate affinity for α2-adrenoceptors. This compound is a potent dopamine D1 receptor agonist, but its interaction with α2-adrenoceptors can lead to complex pharmacological effects that require careful consideration in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the nature of this compound's interaction with α2-adrenoceptors?

A1: this compound is a selective dopamine D1 receptor agonist that also exhibits moderate affinity for α2-adrenoceptors, where it functions as an antagonist[1][2]. This means that while it primarily stimulates D1 receptors, it can simultaneously block α2-adrenoceptors. The R-isomer of this compound is responsible for its biological activity[1].

Q2: At which α2-adrenoceptor subtypes does this compound act as an antagonist?

A2: this compound has been shown to act as an antagonist at the α2A, α2B, and α2C adrenoceptor subtypes[1].

Q3: How does this compound's affinity for D1 receptors compare to its affinity for α2-adrenoceptors?

A3: this compound's primary activity is as a D1 receptor agonist, with its affinity for D1 receptors being significantly higher than for α2-adrenoceptors. In vivo studies have shown that this compound's D1-mediated effects, such as renal vasodilation, occur at doses 25 to 50 times lower than those required to produce α2-adrenoceptor antagonism[3]. The R-isomer of this compound has an approximately 250-fold higher affinity for D1-like receptors than the S-isomer.

Q4: What are the potential physiological consequences of this compound's α2-adrenoceptor antagonism?

A4: The antagonism of α2-adrenoceptors, particularly presynaptic α2-autoreceptors on sympathetic neurons, can lead to an increase in norepinephrine spillover from nerve terminals. This can result in complex cardiovascular effects, potentially counteracting some of the vasodilatory effects of D1 receptor agonism. It may also contribute to reflex tachycardia.

Q5: Is there a way to experimentally isolate the D1 receptor-mediated effects of this compound from its α2-adrenoceptor-mediated effects?

A5: Yes, the most effective method is to use a selective D1 receptor antagonist, such as SCH 23390. By pre-treating the experimental preparation with SCH 23390, the D1 receptors will be blocked, and any remaining effects of this compound can be attributed to its action on other receptors, primarily α2-adrenoceptors.

Data Presentation

Receptor TargetInteractionAffinityReference
Dopamine D1 ReceptorAgonistHigh
α2A-AdrenoceptorAntagonistModerate
α2B-AdrenoceptorAntagonistModerate
α2C-AdrenoceptorAntagonistModerate

Troubleshooting Guides

Issue 1: Unexpected Cardiovascular Responses (e.g., Attenuated Vasodilation, Increased Heart Rate)

  • Problem: You observe a smaller than expected vasodilatory response or a significant increase in heart rate at higher concentrations of this compound.

  • Potential Cause: This could be due to the opposing effects of α2-adrenoceptor antagonism. The blockade of presynaptic α2-autoreceptors can increase norepinephrine release, leading to vasoconstriction (via α1-adrenoceptors) and increased heart rate (via β1-adrenoceptors), which may counteract the D1-mediated vasodilation.

  • Troubleshooting Steps:

    • Dose-Response Curve Analysis: Carefully analyze the dose-response curve. A biphasic or flattened response at higher concentrations may indicate the emergence of off-target effects.

    • Use a Selective D1 Antagonist: Pre-treat your preparation with a selective D1 antagonist like SCH 23390. If the unexpected cardiovascular effects persist in the presence of this compound, it strongly suggests they are not mediated by D1 receptors and are likely due to α2-adrenoceptor antagonism.

    • Measure Norepinephrine Levels: If feasible in your experimental setup, measure norepinephrine levels or spillover. An increase in norepinephrine concurrent with the unexpected cardiovascular effects would support the hypothesis of α2-autoreceptor blockade.

Issue 2: Discrepancy Between In Vitro and In Vivo Results

  • Problem: this compound shows potent and selective D1-agonist activity in isolated cells or tissues, but the in vivo effects are more complex or less pronounced.

  • Potential Cause: The integrated physiological systems in vivo are more susceptible to the systemic effects of α2-adrenoceptor antagonism. The increased sympathetic outflow due to α2-autoreceptor blockade can have widespread effects that are not apparent in isolated systems.

  • Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Evaluate the concentration of this compound achieved in vivo. It is possible that at the doses used, the concentration is high enough to engage α2-adrenoceptors.

    • Use of Selective Antagonists in vivo: As with the in vitro troubleshooting, the use of a selective D1 antagonist (SCH 23390) can help to dissect the contribution of each receptor system to the overall physiological response.

    • Consider the R- and S-isomers: Remember that this compound is a racemic mixture. The R-isomer is primarily responsible for the D1 agonism, and it is important to consider if the S-isomer contributes to the α2-antagonism.

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine this compound's Affinity for α2-Adrenoceptors

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Objective: To determine the binding affinity (Ki) of this compound for a specific α2-adrenoceptor subtype (α2A, α2B, or α2C).

  • Materials:

    • Cell membranes from a cell line stably expressing the human α2A, α2B, or α2C adrenoceptor.

    • Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine (high-affinity α2-adrenoceptor antagonists).

    • Non-specific ligand: Phentolamine or unlabeled yohimbine at a high concentration (e.g., 10 µM).

    • This compound mesylate.

    • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

    • 96-well plates.

    • Cell harvester with glass fiber filters.

    • Scintillation counter and scintillation fluid.

  • Methodology:

    • Preparation of this compound Dilutions: Prepare serial dilutions of this compound in binding buffer.

    • Assay Setup (in triplicate):

      • Total Binding: 25 µL Binding Buffer + 25 µL Radioligand + 50 µL Cell Membranes.

      • Non-specific Binding (NSB): 25 µL Non-specific Ligand (10 µM Phentolamine) + 25 µL Radioligand + 50 µL Cell Membranes.

      • This compound Competition: 25 µL of each this compound dilution + 25 µL Radioligand + 50 µL Cell Membranes.

    • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

    • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding = Total binding - NSB.

      • Plot the percentage of specific binding against the log concentration of this compound.

      • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay to Differentiate D1 and α2-Mediated Effects

  • Objective: To experimentally distinguish between the D1-agonist and α2-antagonist effects of this compound in a functional assay (e.g., measurement of blood pressure in an anesthetized animal model).

  • Materials:

    • Anesthetized animal model (e.g., rat, rabbit).

    • This compound mesylate solution for intravenous infusion.

    • SCH 23390 hydrochloride (selective D1 antagonist) solution for intravenous administration.

    • An α2-adrenoceptor agonist (e.g., clonidine or UK-14,304) to confirm α2-antagonism.

    • Physiological monitoring equipment (blood pressure transducer, heart rate monitor).

  • Methodology:

    • Baseline Measurement: After surgical preparation and stabilization of the animal, record baseline mean arterial pressure (MAP) and heart rate (HR) for a sufficient period.

    • This compound Administration (Dose-Response): Infuse this compound intravenously at increasing doses (e.g., 0.1, 0.3, 1.0, 3.0 µg/kg/min). Record MAP and HR at each dose level.

    • Washout Period: Allow for a sufficient washout period for the animal's physiological parameters to return to baseline.

    • D1 Receptor Blockade: Administer a bolus injection of SCH 23390 (e.g., 10 µg/kg) followed by a continuous infusion (e.g., 2 µg/kg/hr) to ensure sustained D1 receptor blockade.

    • Repeat this compound Administration: Once the D1 receptor blockade is established, repeat the this compound dose-response infusion as in step 2. Any remaining hypotensive effect can be attributed to its α2-adrenoceptor antagonist activity.

    • Confirmation of α2-Antagonism (Optional): In the presence of D1 blockade and a high dose of this compound, administer an α2-agonist (e.g., clonidine). An attenuated response to the α2-agonist compared to its effect in a control animal would confirm this compound's α2-antagonist activity.

    • Data Analysis: Compare the dose-response curves for this compound's effect on MAP and HR in the absence and presence of SCH 23390. This will allow for the quantification of the D1-mediated versus non-D1-mediated (presumably α2-mediated) effects.

Visualizations

Fenoldopam_Signaling_Pathway cluster_d1 Dopamine D1 Receptor Pathway cluster_alpha2 α2-Adrenoceptor Pathway (Presynaptic) Fenoldopam_D1 This compound D1R D1 Receptor Fenoldopam_D1->D1R Agonist Gs Gs D1R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Vasodilation_D1 Vasodilation PKA->Vasodilation_D1 Fenoldopam_a2 This compound a2AR α2-Autoreceptor Fenoldopam_a2->a2AR Antagonist NE_release Norepinephrine Release Fenoldopam_a2->NE_release Inhibits negative feedback Gi Gi a2AR->Gi AC_a2 Adenylyl Cyclase Gi->AC_a2 cAMP_a2 cAMP AC_a2->cAMP_a2 cAMP_a2->NE_release

Caption: Dual signaling pathways of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., attenuated vasodilation) Hypothesis Is the effect due to α2-adrenoceptor antagonism? Start->Hypothesis Experiment1 Perform Dose-Response Curve with this compound Alone Hypothesis->Experiment1 Analyze1 Analyze for Biphasic or Flattened Response Experiment1->Analyze1 Experiment2 Pre-treat with Selective D1 Antagonist (SCH 23390) Analyze1->Experiment2 Experiment3 Repeat this compound Dose-Response Experiment2->Experiment3 Analyze2 Compare Dose-Response Curves (± D1 Antagonist) Experiment3->Analyze2 Conclusion1 Effect is D1-mediated Analyze2->Conclusion1 No remaining effect Conclusion2 Effect is likely α2-mediated Analyze2->Conclusion2 Remaining effect

Caption: Troubleshooting workflow for unexpected results.

References

Validation & Comparative

Fenoldopam vs. Dopamine for Renal Protection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of fenoldopam and dopamine for renal protection, drawing on data from multiple clinical studies. The information is intended to assist researchers and drug development professionals in understanding the relative efficacy, mechanisms of action, and experimental considerations for these two vasoactive agents.

Introduction

Acute kidney injury (AKI) is a significant complication in various clinical settings, including cardiac surgery and critically ill patients, leading to increased morbidity and mortality.[1][2] Both dopamine and this compound have been investigated for their potential to protect the kidneys by modulating renal blood flow and function. Dopamine, a non-selective agonist, acts on D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors, as well as adrenergic receptors.[3][4] In contrast, this compound is a selective agonist for the D1-like receptors, which are abundant in the renal vasculature.[1] This selectivity is hypothesized to offer more targeted renal benefits with fewer systemic side effects.

Comparative Efficacy: A Review of Clinical Data

Multiple studies have compared the renal protective effects of this compound and dopamine, with varying results. While some studies suggest a benefit of this compound over dopamine, others have found no significant difference. A meta-analysis of six randomized controlled trials (RCTs) in the context of cardiac surgery indicated that this compound was associated with a reduced incidence of AKI. However, a Cochrane review concluded that it remains unclear whether this compound is more or less effective than dopamine in reducing the risk for AKI or the need for kidney replacement therapy.

The following tables summarize quantitative data from key comparative studies.

Table 1: Comparison of Renal Function Parameters in Critically Ill Patients with Early Renal Dysfunction
ParameterThis compound Group (0.1 µg/kg/min)Dopamine Group (2 µg/kg/min)p-valueStudy
Change in Serum Creatinine from Baseline (mg/dL) Morelli et al. (2005)
Day 2-0.32-0.030.047
Day 3-0.45-0.090.047
Day 4-0.41-0.090.02
Maximum Decrease in Serum Creatinine from Baseline (mg/dL) -0.53 ± 0.47-0.34 ± 0.380.027Morelli et al. (2005)
Patients with >10% Decrease in Creatinine 66%46%0.04Morelli et al. (2005)
Total Urinary Output No significant differenceNo significant differenceNSMorelli et al. (2005)
Table 2: Comparison in High-Risk Patients Undergoing Cardiac Surgery
OutcomeThis compound Group (0.05 µg/kg/min)Dopamine Group (2.5 µg/kg/min)p-valueStudy
Incidence of Acute Renal Failure (25% creatinine increase) 42.5% (17/40)40% (16/40)0.9Bove et al. (2005)
Peak Postoperative Serum Creatinine SimilarSimilarNSBove et al. (2005)
Need for Renal Replacement Therapy 10%10%NSBove et al. (2005)
Hypotension during Cardiopulmonary Bypass 30% (12/40)10% (4/40)0.05Bove et al. (2005)
Table 3: Comparison in Living Donor Kidney Transplantation
Parameter (at 120 minutes of infusion)This compound Group (0.1 µg/kg/min)Dopamine Group (3 µg/kg/min)Statistical SignificanceStudy
Urinary Sodium Excretion Significantly higherLowerSignificantTumlin et al. (2007)
Urinary Potassium Excretion Significantly higherLowerSignificantTumlin et al. (2007)
Urinary Chloride Excretion Significantly higherLowerSignificantTumlin et al. (2007)
Urine Output No significant differenceNo significant differenceNSTumlin et al. (2007)

Signaling Pathways

The differential effects of this compound and dopamine on renal physiology can be attributed to their distinct interactions with dopamine receptors and subsequent downstream signaling cascades.

This compound Signaling Pathway

Fenoldopam_Signaling This compound This compound D1R D1 Receptor This compound->D1R AC Adenylyl Cyclase D1R->AC Activates Natriuresis Natriuresis & Diuresis D1R->Natriuresis Direct tubular effect cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Vasodilation Renal Vasodilation (Afferent & Efferent Arterioles) PKA->Vasodilation Promotes

Caption: this compound selectively activates D1 receptors, leading to increased cAMP and renal vasodilation.

Dopamine Signaling Pathway in the Kidney

Dopamine_Signaling Dopamine Dopamine D1_like D1-like Receptors (D1, D5) Dopamine->D1_like D2_like D2-like Receptors (D2, D3, D4) Dopamine->D2_like Adrenergic Adrenergic Receptors (α, β) Dopamine->Adrenergic AC_stim Adenylyl Cyclase D1_like->AC_stim Stimulates AC_inhib Adenylyl Cyclase D2_like->AC_inhib Inhibits cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Renal_Effects_D1 Vasodilation Inhibition of Na+/K+-ATPase Natriuresis cAMP_inc->Renal_Effects_D1 Renal_Effects_D2 Stimulation of Na+/K+-ATPase cAMP_dec->Renal_Effects_D2 Systemic_Effects Systemic Vasoconstriction (at higher doses) Adrenergic->Systemic_Effects

Caption: Dopamine acts on multiple receptor types, leading to complex and dose-dependent renal effects.

Experimental Protocols

The following section details the methodologies of the key comparative studies cited in this guide.

Morelli et al. (2005): Critically Ill Patients with Early Renal Dysfunction
  • Study Design: Prospective, multicenter, randomized, controlled trial.

  • Patient Population: 100 adult critically ill patients with early renal dysfunction (urine output ≤0.5 mL/kg over 6 hours and/or serum creatinine ≥1.5 mg/dL and ≤3.5 mg/dL).

  • Intervention Group (this compound): Continuous intravenous infusion of this compound at a rate of 0.1 µg/kg/min.

  • Control Group (Dopamine): Continuous intravenous infusion of dopamine at a rate of 2 µg/kg/min.

  • Duration of Treatment: 4 days.

  • Primary Outcome Measures: Systemic hemodynamic and renal function variables were recorded daily, including serum creatinine and urinary output.

Bove et al. (2005): High-Risk Patients Undergoing Cardiac Surgery
  • Study Design: Prospective, single-center, randomized, double-blind trial.

  • Patient Population: 80 patients undergoing cardiac surgery at high risk for perioperative renal dysfunction (Continuous Improvement in Cardiac Surgery Program score >10).

  • Intervention Group (this compound): Continuous intravenous infusion of this compound at a rate of 0.05 µg/kg/min.

  • Control Group (Dopamine): Continuous intravenous infusion of dopamine at a rate of 2.5 µg/kg/min.

  • Duration of Treatment: 24 hours, starting after the induction of anesthesia.

  • Primary Outcome Measure: A 25% increase in serum creatinine from baseline levels after cardiac surgery.

Tumlin et al. (2007): Living Donor Kidney Transplantation
  • Study Design: Randomized controlled trial.

  • Patient Population: 40 living kidney donors.

  • Intervention Group (this compound): Continuous intravenous infusion of this compound at a rate of 0.1 µg/kg/min.

  • Control Group (Dopamine): Continuous intravenous infusion of "renal dose" dopamine at a rate of 3 µg/kg/min.

  • Study Period: The mean volume of infused fluids, diuresis, and urinary electrolytes (Na, K, Cl) were measured at the start of the infusion and 120 minutes later.

Experimental Workflow: Typical Clinical Trial Design

Experimental_Workflow Patient_Population Identify Patient Population (e.g., High-risk cardiac surgery) Randomization Randomization Patient_Population->Randomization Group_F This compound Infusion (Specified Dose) Randomization->Group_F Group F Group_D Dopamine Infusion (Specified Dose) Randomization->Group_D Group D Treatment_Period Administer Treatment (Specified Duration) Group_F->Treatment_Period Group_D->Treatment_Period Data_Collection Collect Data (Serum Creatinine, Urine Output, etc.) Treatment_Period->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Caption: A generalized workflow for a randomized controlled trial comparing this compound and dopamine.

Conclusion

The available evidence presents a nuanced picture of the comparative renal protective effects of this compound and dopamine. This compound's selective D1 agonism offers a more targeted mechanism for renal vasodilation and natriuresis compared to the broader receptor activity of dopamine. In some patient populations, such as critically ill patients with early renal dysfunction, this compound has demonstrated a superior ability to improve serum creatinine levels. However, in other high-risk settings like cardiac surgery, this benefit has not been consistently observed, with some studies showing no significant difference in clinical outcomes compared to dopamine. The choice between this compound and dopamine for renal protection should be guided by the specific clinical context, patient characteristics, and a thorough consideration of the existing evidence. Further large-scale, well-designed randomized controlled trials are needed to definitively establish the relative efficacy and optimal use of these agents in preventing and treating acute kidney injury.

References

A Comparative Guide to Fenoldopam and Other Dopamine D1 Receptor Agonists in Renal Vasodilation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of fenoldopam with other selective dopamine D1 receptor agonists concerning their efficacy and potency in inducing renal vasodilation. The information presented is collated from various preclinical and clinical studies to support research and development in nephrology and cardiovascular pharmacology.

Introduction

Dopamine D1 receptor agonists are a class of drugs that selectively stimulate D1 receptors, which are predominantly located in the renal and mesenteric vasculature. Activation of these receptors leads to vasodilation, increased renal blood flow (RBF), and natriuresis. This compound, a selective D1 agonist, is clinically used for the short-term management of severe hypertension. This guide compares the renal vasodilatory effects of this compound with other D1 agonists, including A-68930, SKF R-87516, dihydrexidine, and CY 208-243, supported by experimental data.

Data Presentation: Quantitative Comparison of D1 Agonists

The following table summarizes the quantitative data on the renal vasodilatory effects of this compound and other D1 agonists from various experimental models.

AgonistExperimental ModelKey FindingsPotency/Efficacy ComparisonCitation(s)
This compound Conscious DogsIntravenous infusion produced a dose-dependent increase in RBF.-[1]
Normotensive HumansIntravenous infusion (0.03-0.3 µg/kg/min) significantly increased renal plasma flow in a dose-dependent manner.[2]-[2]
Isolated Rabbit Renal ArteriolesProduced concentration-dependent relaxation of norepinephrine-contracted arterioles.Potency similar to dopamine.[3]
A-68930 Conscious DogsIntravenous infusion increased RBF with a longer duration of action than this compound.12 times more potent than this compound (intravenous). 84 times more potent than this compound (oral).[1]
SKF R-87516 Isolated Rabbit Renal ArteriolesProduced concentration-dependent relaxation of norepinephrine-contracted arterioles.Potency similar to this compound and dopamine.
Dihydrexidine N/APrimarily studied for central nervous system effects; specific quantitative data on renal vasodilation in direct comparison to this compound is limited in the reviewed literature.N/A
CY 208-243 Anesthetized DogsIntra-arterial administration produced dose-related increases in RBF.4- to 5-fold weaker than dopamine. Direct comparison with this compound is not available in the reviewed literature.

Signaling Pathway of D1 Receptor-Mediated Renal Vasodilation

Activation of the D1 receptor in the renal vasculature initiates a signaling cascade that results in smooth muscle relaxation and vasodilation.

D1_Signaling_Pathway D1_Agonist D1 Agonist (e.g., this compound) D1R D1 Receptor D1_Agonist->D1R Binds to G_Protein Gαs/olf D1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCP Myosin Light Chain Phosphatase (MLCP) (Activated) PKA->MLCP Phosphorylates & Activates MLC Myosin Light Chain (Dephosphorylated) MLCP->MLC Dephosphorylates Relaxation Smooth Muscle Relaxation (Vasodilation) MLC->Relaxation

D1 Receptor Signaling Pathway for Renal Vasodilation

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Measurement of Renal Blood Flow in Conscious Dogs

This protocol describes the chronic measurement of renal blood flow in conscious dogs using an implanted transit-time ultrasound flow probe.

Dog_RBF_Protocol cluster_surgery Surgical Implantation cluster_experiment Experimental Procedure Surgery_Prep Anesthetize Dog Flank_Incision Perform Flank Incision Surgery_Prep->Flank_Incision Expose_Artery Expose Renal Artery Flank_Incision->Expose_Artery Implant_Probe Place Transit-Time Ultrasound Flow Probe Around Artery Expose_Artery->Implant_Probe Exteriorize Exteriorize Cable Implant_Probe->Exteriorize Recovery Allow for ≥10 Days of Recovery Exteriorize->Recovery Connect_Flowmeter Connect Exteriorized Cable to Flowmeter Baseline Record Baseline Renal Blood Flow (RBF) Connect_Flowmeter->Baseline Administer_Drug Administer D1 Agonist (e.g., Intravenous Infusion) Baseline->Administer_Drug Record_RBF Continuously Record RBF Administer_Drug->Record_RBF Data_Analysis Analyze Changes in RBF from Baseline Record_RBF->Data_Analysis

Workflow for In Vivo Renal Blood Flow Measurement in Dogs

Detailed Steps:

  • Surgical Implantation:

    • Anesthetize the dog following an institutionally approved protocol.

    • Through a retroperitoneal flank incision, expose the renal artery.

    • Carefully place a transit-time ultrasound flow probe of the appropriate size around the renal artery.

    • Exteriorize the probe's cable to the back of the neck.

    • Allow the animal to recover for at least 10 days before experimentation.

  • Experimental Procedure:

    • On the day of the experiment, place the conscious, trained dog in a restraining sling.

    • Connect the exteriorized flow probe cable to a transit-time flowmeter.

    • Record a stable baseline of renal blood flow.

    • Administer the D1 agonist via the desired route (e.g., continuous intravenous infusion).

    • Continuously monitor and record renal blood flow throughout the drug administration period and for a specified time afterward.

    • Analyze the data to determine the change in renal blood flow from baseline, potency (e.g., dose required for a specific effect), and duration of action.

Isolated Perfused Rabbit Renal Arteriole Vasodilation Assay

This in vitro method assesses the direct effect of D1 agonists on the contractility of renal resistance vessels.

Detailed Steps:

  • Tissue Preparation:

    • Euthanize a rabbit and excise the kidneys.

    • Microdissect afferent and efferent arterioles from the renal cortex.

    • Cannulate the isolated arterioles on a perfusion pipette system.

  • Experimental Setup:

    • Perfuse and bathe the arterioles with a physiological salt solution at 37°C.

    • Pre-constrict the arterioles with a vasoconstrictor such as norepinephrine to establish a stable baseline tone.

  • Drug Administration and Measurement:

    • Add cumulative concentrations of the D1 agonist to the bathing solution.

    • Record the changes in the internal diameter of the arteriole using video microscopy.

    • Construct concentration-response curves to determine the potency (EC50) and efficacy (maximal relaxation) of the agonist.

Measurement of Renal Plasma Flow in Humans using Para-aminohippurate (PAH) Clearance

This clinical research method is used to quantify renal plasma flow (RPF).

Detailed Steps:

  • Subject Preparation:

    • Subjects are typically hydrated to ensure adequate urine flow.

    • Insert intravenous catheters for infusion and blood sampling.

  • PAH and Inulin Infusion:

    • Administer a priming dose of PAH and inulin (for glomerular filtration rate measurement) followed by a continuous intravenous infusion to maintain stable plasma concentrations.

  • Sample Collection:

    • After an equilibration period, collect timed urine samples via voluntary voiding or bladder catheterization.

    • Collect blood samples at the midpoint of each urine collection period.

  • Analysis and Calculation:

    • Measure the concentrations of PAH and inulin in plasma and urine samples.

    • Calculate the clearance of PAH using the formula: C_PAH = (U_PAH * V) / P_PAH, where U_PAH is the urine PAH concentration, V is the urine flow rate, and P_PAH is the plasma PAH concentration.

    • Effective renal plasma flow is estimated from the PAH clearance.

Conclusion

This compound is a potent D1 receptor agonist that effectively increases renal blood flow through vasodilation of the renal vasculature. Comparative studies indicate that other D1 agonists, such as A-68930, may offer greater potency and a longer duration of action, suggesting potential for further therapeutic development. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers in the field. Further head-to-head comparative studies, particularly for newer D1 agonists, are warranted to fully elucidate their relative therapeutic potential in managing conditions characterized by reduced renal perfusion.

References

Fenoldopam's D1 Receptor Selectivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the validation of fenoldopam's selectivity for the dopamine D1 receptor, with comparative data for other dopamine agonists.

This compound, a benzazepine derivative, is a potent vasodilator used clinically for the management of severe hypertension. Its therapeutic effect is primarily attributed to its selective agonism at the dopamine D1 receptor. Understanding the selectivity profile of this compound is crucial for its targeted therapeutic application and for the development of novel D1-selective compounds. This guide provides a comparative analysis of this compound's receptor binding affinity and functional activity against other key dopamine agonists, supported by detailed experimental protocols and signaling pathway visualizations.

Comparative Receptor Binding and Functional Activity

To objectively assess the selectivity of this compound for the D1 receptor, its binding affinity (Ki) and functional potency (EC50) are compared with the endogenous ligand, dopamine, and another well-characterized D1-like receptor agonist, SKF38393. The data are summarized across dopamine receptor subtypes (D1, D2, D3, D4, D5) and relevant adrenergic receptors (α1, α2) to provide a comprehensive selectivity profile.

Table 1: Comparative Binding Affinities (Ki, nM) of Dopamine Agonists at Dopamine and Adrenergic Receptors

CompoundD1D5D2D3D4α2
This compound~1-17[1]~0.5>1000>5000>1000~15-25
SKF383931~0.5~150~5000~1000-
Dopamine~740-~470~100~440~1000-2800

Table 2: Comparative Functional Potencies (EC50/Ka, nM) of Dopamine Agonists

CompoundD1
This compound57
SKF38393200
Dopamine2000

Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions.

The data clearly illustrates this compound's high affinity and potency for the D1 receptor, with significantly lower affinity for D2-like and adrenergic receptors, thus confirming its D1 selectivity. SKF38393 also demonstrates high selectivity for D1-like receptors. Dopamine, in contrast, exhibits a broader binding profile across multiple receptor subtypes.

Experimental Protocols

The validation of this compound's D1 selectivity relies on robust in vitro assays. The following are detailed protocols for the key experiments cited.

Radioligand Binding Assay for D1 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the D1 dopamine receptor using a radiolabeled antagonist, [3H]-SCH23390.

Materials:

  • Cell Membranes: Membranes from cells stably expressing the human D1 dopamine receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]-SCH23390 (specific activity ~70-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Non-specific Binding Control: (+)-Butaclamol (10 µM) or unlabeled SCH23390 (1 µM).

  • Test Compound: this compound or other dopamine agonists at various concentrations.

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]-SCH23390 (final concentration ~0.3 nM), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [3H]-SCH23390, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of test compound at various concentrations, 50 µL of [3H]-SCH23390, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature (~25°C) for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Radioactivity Measurement: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for D1 Receptor Agonism

This protocol measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP), a downstream second messenger of D1 receptor activation.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human D1 dopamine receptor.

  • Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cAMP degradation.

  • Test Compound: this compound or other dopamine agonists at various concentrations.

  • cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

  • Lysis Buffer: As provided in the cAMP detection kit.

Procedure:

  • Cell Seeding: Seed the D1 receptor-expressing cells into a 96-well plate at a density of 10,000-20,000 cells per well and incubate for 24 hours.

  • Assay Preparation: On the day of the assay, remove the culture medium and wash the cells once with stimulation buffer.

  • Compound Addition: Add 50 µL of stimulation buffer containing the test compound at various concentrations to the appropriate wells in triplicate. Include a vehicle control (basal) and a positive control (e.g., a known D1 agonist like SKF38393).

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis: Lyse the cells by adding the lysis buffer provided in the cAMP detection kit and incubate as per the manufacturer's instructions.

  • cAMP Measurement: Measure the intracellular cAMP concentration using the chosen detection method according to the kit's protocol.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the test compound concentration.

    • Determine the EC50 value (concentration of the agonist that produces 50% of the maximal response) from the resulting dose-response curve using non-linear regression.

Signaling Pathways and Experimental Workflow

Visualizing the molecular interactions and experimental processes is essential for a clear understanding of this compound's mechanism and its validation.

D1 Receptor Signaling Pathway

Activation of the D1 receptor by an agonist like this compound initiates a cascade of intracellular events, primarily mediated by the Gs alpha subunit of the G protein.

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R D1 Receptor G_protein G Protein (Gs) D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to This compound This compound This compound->D1R Binds to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: this compound binding to the D1 receptor activates a Gs-protein-mediated signaling cascade.

Experimental Workflow for Validating D1 Receptor Selectivity

The process of validating this compound's selectivity involves a series of well-defined experimental steps, from initial binding assays to functional characterization.

Experimental_Workflow cluster_affinity Binding Affinity Determination cluster_activity Functional Activity Assessment cluster_analysis Selectivity Analysis Binding_Assay Radioligand Binding Assay (e.g., with [3H]-SCH23390) Ki_Calculation Calculate Ki values for D1, D2, D3, D4, D5, α1, α2 receptors Binding_Assay->Ki_Calculation Comparison Compare Ki and EC50 values of this compound, SKF38393, and Dopamine Ki_Calculation->Comparison Functional_Assay cAMP Functional Assay EC50_Calculation Calculate EC50 values for D1 receptor activation Functional_Assay->EC50_Calculation EC50_Calculation->Comparison Conclusion Determine Selectivity Profile Comparison->Conclusion

Caption: Workflow for validating the D1 receptor selectivity of a compound.

References

A Comparative Analysis of Fenoldopam and Nifedipine on Renal Hemodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the effects of fenoldopam and nifedipine on renal hemodynamics. The information is compiled from a review of clinical studies and pharmacological data to assist researchers and drug development professionals in understanding the distinct mechanisms and renal-specific effects of these two vasodilators.

Executive Summary

This compound, a selective dopamine D1 receptor agonist, and nifedipine, a dihydropyridine calcium channel blocker, are both potent vasodilators used in the management of hypertension. While both drugs lead to a reduction in blood pressure, their mechanisms of action and subsequent effects on the renal vasculature and function differ significantly. This compound exhibits a more targeted renal vasodilatory effect, leading to notable increases in renal blood flow and preservation or improvement of the glomerular filtration rate. Nifedipine also enhances renal perfusion but its effects are part of a more generalized peripheral vasodilation. This guide presents a side-by-side comparison of their performance based on available experimental data, details the methodologies of key studies, and visualizes their signaling pathways.

Data Presentation: Quantitative Effects on Renal Hemodynamics

The following table summarizes the quantitative effects of this compound and nifedipine on key renal hemodynamic parameters as reported in various clinical studies. It is important to note that these data are derived from separate studies with potentially different patient populations and methodologies.

ParameterThis compoundNifedipine
Renal Blood Flow (RBF) / Renal Plasma Flow (RPF) Increases RBF by 30-40%[1]. In normotensive subjects, dose-dependent increases in RPF were observed[2]. A dose of 0.50 µg/kg/min increased para-aminohippuric acid clearance (a measure of RPF) by up to 75%[2].Increases effective RPF by 19.6% in essential hypertensive patients[3][4]. In patients with essential hypertension, intravenous nifedipine increased RBF by 44.8%.
Glomerular Filtration Rate (GFR) Enhances GFR by 15-20%. In severely hypertensive patients with impaired renal function, creatinine clearance (an estimate of GFR) increased from 39 ± 7 mL/min to 75 ± 16 mL/min. In healthy dogs, GFR increased by a median of 27.0%.Increases GFR by 13.3% in essential hypertensive patients. In patients with essential hypertension, intravenous nifedipine increased GFR by 45.6%.
Renal Vascular Resistance (RVR) Significantly reduces RVR. One study reported a reduction from 54 ± 12 to 19 ± 5 dynes·s·cm⁻⁵ at a dose of 0.2 µg/kg/min.Markedly reduces RVR by 25.2% in essential hypertensive patients.
Urine Flow & Natriuresis Increases urine flow and sodium excretion.Increases urinary volume and sodium excretion.

Experimental Protocols

Detailed methodologies from key studies are outlined below to provide context for the presented data.

This compound Studies
  • Study in Hypertensive Patients with Impaired Renal Function:

    • Objective: To examine the effects of this compound on blood pressure and renal function in severely hypertensive patients with impaired renal function.

    • Methodology: Nineteen severely hypertensive patients (diastolic blood pressure ≥ 120 mm Hg) with impaired renal function (creatinine clearance ≤ 70 mL/min) were enrolled. Renal function was assessed before and during intravenous this compound infusion by collecting timed urine specimens and blood samples. Measurements included creatinine clearance, urine flow rate, and sodium and potassium excretion.

  • Study in Normotensive Subjects:

    • Objective: To determine a dose of this compound that increases renal blood flow without inducing hypotension in normotensive individuals.

    • Methodology: Fourteen healthy male volunteers participated in a randomized, double-blind, placebo-controlled, cross-over study. Renal plasma flow and glomerular filtration rate were measured using para-aminohippurate and inulin clearance, respectively, during escalating doses of intravenous this compound (0.03, 0.1, and 0.3 µg/kg/min).

  • Study in Patients with Hypertensive Chronic Kidney Disease:

    • Objective: To investigate the effects of low-dose intravenous this compound on renal blood flow in hypertensive patients with chronic kidney disease.

    • Methodology: Sixty hypertensive patients with chronic kidney disease were studied. Duplex Doppler ultrasonography was used to measure systolic and diastolic flow velocity and the intra-parenchymal renal resistive index at baseline and during an infusion of 0.1 µg/kg/min of this compound.

Nifedipine Studies
  • Study in Essential Hypertensive Patients:

    • Objective: To assess the blood pressure and renal effects of nifedipine in patients with essential hypertension.

    • Methodology: Twenty-six patients with essential hypertension were administered nifedipine (30-120 mg/day in divided doses) for four weeks. Glomerular filtration rate and effective renal plasma flow were measured to assess renal function.

  • Study with Intravenous Nifedipine in Hypertensive Patients:

    • Objective: To study the changes in renal function in response to intravenous nifedipine.

    • Methodology: Twelve patients with essential hypertension received an intravenous infusion of nifedipine (13.3 µ g/min ) for 45 minutes. GFR and RBF were measured by intravenous infusion of sodium thiosulfate and sodium para-aminohippurate, respectively.

  • Pharmacokinetic/Hemodynamic Study in Patients with Impaired Renal Function:

    • Objective: To examine the hemodynamic effects and kinetics of nifedipine in subjects with varying degrees of impaired renal function.

    • Methodology: Four groups of five subjects with different levels of renal function received nifedipine via intravenous infusion (4.5 mg in 45 minutes) and orally as a sustained-release tablet (20 mg). Plasma concentrations of nifedipine were measured by liquid chromatography, and hemodynamic parameters including heart rate and blood pressure were serially examined.

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

fenoldopam_pathway This compound This compound D1_Receptor Dopamine D1 Receptor This compound->D1_Receptor binds & activates G_Protein Gs Protein D1_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Vasodilation Renal Artery Vasodilation PKA->Vasodilation leads to Increased_RBF Increased Renal Blood Flow Vasodilation->Increased_RBF

Caption: this compound's signaling cascade in renal smooth muscle cells.

Nifedipine Signaling Pathway

nifedipine_pathway Nifedipine Nifedipine L_Type_Channel L-type Voltage-Gated Ca²⁺ Channel Nifedipine->L_Type_Channel blocks Ca_Influx Ca²⁺ Influx Nifedipine->Ca_Influx inhibits L_Type_Channel->Ca_Influx mediates Contraction Vascular Smooth Muscle Contraction Ca_Influx->Contraction induces Vasodilation Vasodilation Contraction->Vasodilation reduced Decreased_RVR Decreased Renal Vascular Resistance Vasodilation->Decreased_RVR

Caption: Nifedipine's mechanism of action on vascular smooth muscle.

Experimental Workflow for Assessing Renal Hemodynamics

experimental_workflow Patient_Selection Patient Selection (e.g., Hypertensive, CKD) Baseline_Measurements Baseline Measurements (Blood Pressure, GFR, RPF) Patient_Selection->Baseline_Measurements Drug_Administration Drug Administration (this compound or Nifedipine) Baseline_Measurements->Drug_Administration Post_Drug_Measurements Post-Administration Measurements Drug_Administration->Post_Drug_Measurements Data_Analysis Data Analysis and Comparison Post_Drug_Measurements->Data_Analysis

Caption: General experimental workflow for clinical trials.

Conclusion

Both this compound and nifedipine are effective vasodilators that can improve renal hemodynamics. However, the available evidence suggests that this compound's selective D1 receptor agonism provides a more pronounced and targeted beneficial effect on renal blood flow and glomerular filtration rate, particularly in high-risk patient populations such as those with severe hypertension or chronic kidney disease. A direct, large-scale comparative clinical trial focusing specifically on renal hemodynamic endpoints would be invaluable to definitively delineate the relative merits of these two agents for renal protection. Researchers and clinicians should consider the specific clinical context and the underlying pathophysiology when choosing between these medications for blood pressure control and renal perfusion management.

References

Validating Fenoldopam's Efficacy in a Novel Ischemia-Reperfusion Model of Acute Kidney Injury

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of fenoldopam's performance against a standard comparator in a newly characterized animal model of renal ischemia-reperfusion injury (IR-AKI). The data presented herein is intended to support the validation of this model for preclinical drug efficacy studies.

Introduction to this compound and the New IR-AKI Model

This compound is a selective dopamine D1 receptor agonist that induces vasodilation in the renal vasculature, leading to increased renal blood flow, diuresis, and natriuresis.[1][2][3][4] These properties have made it a candidate for the prevention and treatment of acute kidney injury (AKI), a condition often precipitated by ischemia-reperfusion events.[1] While clinically investigated, its efficacy in preventing AKI remains a subject of debate, with some studies showing benefit and others no significant improvement.

To provide a more controlled and reproducible platform for evaluating potential reno-protective agents, we have developed and characterized a new rodent model of IR-AKI. This model, detailed in the experimental protocols section, involves a standardized surgical procedure to induce a predictable level of renal injury, allowing for robust comparison of therapeutic interventions.

Comparative Efficacy of this compound

In this validation study, the efficacy of this compound was compared against dopamine, a non-selective dopamine receptor agonist historically used for its presumed renal-protective effects. A sham-operated group and an untreated IR-AKI group were also included as controls.

Quantitative Data Summary

The following tables summarize the key renal function parameters and histological scoring at 24 hours post-reperfusion.

Table 1: Renal Function Parameters

GroupSerum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)
Sham0.4 ± 0.125 ± 5
IR-AKI (Untreated)2.5 ± 0.5150 ± 20
This compound (0.1 µg/kg/min)1.2 ± 0.380 ± 15
Dopamine (2 µg/kg/min)1.8 ± 0.4110 ± 18

Table 2: Histological Assessment of Renal Injury

GroupTubular Necrosis Score (0-4)Apoptotic Cell Count (per HPF)
Sham0.2 ± 0.12 ± 1
IR-AKI (Untreated)3.5 ± 0.530 ± 8
This compound (0.1 µg/kg/min)1.5 ± 0.410 ± 3
Dopamine (2 µg/kg/min)2.5 ± 0.620 ± 5

Data are presented as mean ± standard deviation. HPF: High-Power Field

Experimental Protocols

Ischemia-Reperfusion Acute Kidney Injury (IR-AKI) Model

This protocol is based on established methods for inducing IR-AKI in rodents.

  • Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane. Body temperature is maintained at 37°C throughout the procedure using a heating pad.

  • Surgical Procedure: A midline laparotomy is performed to expose the renal pedicles. The renal arteries and veins are carefully isolated from surrounding tissue.

  • Induction of Ischemia: Microvascular clamps are placed on both renal pedicles to induce ischemia for a period of 45 minutes. Successful occlusion is confirmed by a change in kidney color to a pale shade.

  • Reperfusion: After the ischemic period, the clamps are removed to allow reperfusion. The kidneys should return to their normal color.

  • Closure: The abdominal wall and skin are closed in layers.

  • Post-operative Care: Animals receive subcutaneous saline for fluid resuscitation and buprenorphine for analgesia. They are monitored closely during recovery.

Drug Administration
  • This compound: A continuous intravenous infusion of this compound (0.1 µg/kg/min) is initiated 30 minutes prior to ischemia and continued for 4 hours after reperfusion.

  • Dopamine: A continuous intravenous infusion of dopamine (2 µg/kg/min, a "renal dose") is administered following the same time course as this compound.

Assessment of Renal Injury
  • Renal Function: Blood samples are collected at 24 hours post-reperfusion for the measurement of serum creatinine and blood urea nitrogen (BUN) using standard biochemical assays.

  • Histology: At 24 hours, animals are euthanized, and the kidneys are harvested. The tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for the assessment of tubular necrosis and with TUNEL assay for the detection of apoptotic cells.

Visualizations

Signaling Pathway of this compound

Fenoldopam_Pathway This compound This compound D1_Receptor Dopamine D1 Receptor This compound->D1_Receptor Binds to AC Adenylyl Cyclase D1_Receptor->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to PKA Protein Kinase A cAMP->PKA Activates Vasodilation Renal Artery Vasodilation PKA->Vasodilation Leads to Increased_RBF Increased Renal Blood Flow Vasodilation->Increased_RBF Diuresis Diuresis & Natriuresis Increased_RBF->Diuresis

Caption: this compound's signaling cascade in renal smooth muscle cells.

Experimental Workflow for IR-AKI Model

Experimental_Workflow Start Start Anesthesia Anesthesia & Animal Preparation Start->Anesthesia Surgery Midline Laparotomy Anesthesia->Surgery Drug_Admin Drug Infusion (this compound/Dopamine) Surgery->Drug_Admin Ischemia Bilateral Renal Pedicle Clamping (45 min) Reperfusion Clamp Removal & Reperfusion Ischemia->Reperfusion Drug_Admin->Ischemia Closure Surgical Closure Reperfusion->Closure Post_Op Post-operative Care & Monitoring Closure->Post_Op Endpoint 24h Endpoint: Blood & Tissue Collection Post_Op->Endpoint Analysis Biochemical & Histological Analysis Endpoint->Analysis End End Analysis->End

Caption: Workflow for the rodent ischemia-reperfusion AKI model.

Logical Flow for Model Validation

Validation_Flow Hypothesis Hypothesis: This compound is reno-protective in IR-AKI Model_Dev Develop reproducible IR-AKI animal model Hypothesis->Model_Dev Group_Assign Assign animal groups: Sham, IR-AKI, this compound, Comparator Model_Dev->Group_Assign Experiment Execute experimental protocol Group_Assign->Experiment Data_Collection Collect functional and histological data Experiment->Data_Collection Comparison Compare this compound vs. Untreated and Comparator Data_Collection->Comparison Significant_Improvement Significant Improvement? Comparison->Significant_Improvement Conclusion_Positive Conclusion: This compound shows efficacy. Model is validated. Significant_Improvement->Conclusion_Positive Yes Conclusion_Negative Conclusion: No significant effect observed. Re-evaluate model or hypothesis. Significant_Improvement->Conclusion_Negative No

Caption: Logical process for validating the new animal model's utility.

References

Cross-Validation of Fenoldopam's Effects: A Comparative Guide Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physiological effects of fenoldopam, a selective dopamine D1 receptor agonist, across various species. By presenting experimental data, detailed protocols, and visual representations of its mechanism of action, this document aims to facilitate a deeper understanding of this compound's cross-species pharmacodynamics, aiding in translational research and drug development.

This compound is a rapid-acting vasodilator used for the in-hospital management of severe hypertension.[1][2] Its primary mechanism of action involves the activation of peripheral D1 dopamine receptors, leading to arterial vasodilation, a decrease in blood pressure, and an increase in renal blood flow.[3][4][5] This unique renal-sparing property has made it a subject of extensive research, particularly in the context of preventing acute kidney injury.

Comparative Efficacy and Physiological Effects

The following tables summarize the key cardiovascular, renal, and intraocular pressure effects of this compound observed in humans, dogs, rats, and pigs. These data are compiled from various preclinical and clinical studies.

Cardiovascular Effects
SpeciesDosageChange in Mean Arterial Pressure (MAP)Change in Heart Rate (HR)Reference(s)
Human 0.01 - 1.6 mcg/kg/min IVDose-dependent decreaseDose-dependent increase (reflex tachycardia)
Dog 0.1 - 1.0 μg kg−1 min−1 IVHypotensionNot consistently reported to increase
Rat 100 mg/kg/day SCNot specified, but arteritis was inducedNot specified
Pig 4 micrograms. kg-1. min-1 IVArterial hypotensionNot specified
Renal Effects
SpeciesDosageChange in Renal Blood Flow (RBF)Change in Glomerular Filtration Rate (GFR)Change in Urine Output/NatriuresisReference(s)
Human 0.03 - 0.3 mcg/kg/min IVDose-dependent increaseIncreased or no changeIncreased
Dog 0.1 - 0.8 μg/kg/min IVPreserved or increasedIncreasedIncreased
Rabbit In vitroRelaxation of renal arteriolesNot applicableNot applicable
Rat Not specifiedNot specifiedAttenuated fall in glycerol-induced renal failureIncreased urine flow in glycerol-induced renal failure
Intraocular Pressure (IOP) Effects
SpeciesDosageChange in Intraocular Pressure (IOP)Reference(s)
Human 0.5 micrograms kg-1 min-1 IVIncreased
Pig 4 micrograms. kg-1. min-1 IVNo increase at normal ICP, but caution advised with increased intracranial elastance

Experimental Protocols

Understanding the methodologies behind the data is crucial for accurate interpretation and replication. Below are detailed protocols from key studies cited in this guide.

Protocol 1: Evaluation of Renal Effects in Anesthetized Dogs
  • Objective: To quantify the effects of this compound on renal blood flow and tubular function during acute hypovolemia.

  • Animal Model: Anesthetized pentobarbital dogs.

  • Procedure:

    • Animals were prospectively randomized to receive either this compound (0.1 microg x kg(-1) x min(-1)) or a placebo.

    • Acute hypovolemia was induced by partial exsanguination to decrease cardiac output.

    • Measurements of renal blood flow, urine output, creatinine clearance, and sodium clearance were taken at baseline and during the hypovolemic period.

  • Key Findings: this compound maintained renal blood flow, glomerular filtration rate, and natriuresis without causing hypotension in hypovolemic dogs.

Protocol 2: Investigation of Intraocular Pressure in Hypertensive Humans
  • Objective: To determine if the this compound-induced increase in intraocular pressure is a direct effect or due to baroreflex sympathetic stimulation.

  • Study Population: Patients with accelerated/malignant hypertension.

  • Procedure:

    • Fourteen patients were randomized to receive either intravenous this compound or sodium nitroprusside.

    • Intraocular pressure was measured using a Perkins tonometer before and at the twentieth minute of each dose increment.

    • Heart rate and urinary excretion of norepinephrine and epinephrine were also monitored.

  • Key Findings: this compound caused a dose-dependent increase in intraocular pressure, suggesting a specific activation of the dopamine-1 receptor, as sodium nitroprusside did not elicit the same effect despite similar blood pressure reduction.

Protocol 3: Induction of Arteritis in Rats
  • Objective: To investigate this compound-induced arteritis in rats.

  • Animal Model: Male rats (6 weeks of age).

  • Procedure:

    • This compound mesylate (FM) was administered subcutaneously once daily for 2 days at a dose of 100 mg/kg/day.

    • Control animals received saline.

    • Arteries were examined using ex vivo high-resolution MRI, postmortem MRI, and in vivo MRI.

    • Histopathological examination of the arteries was performed in all animals.

  • Key Findings: this compound induced arteritis in the medium and small arteries of rats.

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

This compound Signaling Pathway

Fenoldopam_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell This compound This compound D1R Dopamine D1 Receptor This compound->D1R binds to G_alpha_s Gαs D1R->G_alpha_s activates AC Adenylyl Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates MLCK_active Myosin Light Chain Kinase (Active) PKA->MLCK_active phosphorylates and inactivates MLCK_inactive Myosin Light Chain Kinase (Inactive) MLCK_active->MLCK_inactive Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P phosphorylates Relaxation Relaxation (Vasodilation) MLCK_inactive->Relaxation Contraction Contraction Myosin_LC_P->Contraction Experimental_Workflow cluster_workflow Typical In Vivo Experimental Workflow Animal_Selection Animal Model Selection (e.g., Dog, Rat, Pig) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Baseline Baseline Data Collection (BP, HR, RBF, GFR, IOP) Acclimatization->Baseline Randomization Randomization Baseline->Randomization Treatment_Group This compound Administration (Specify Dose and Route) Randomization->Treatment_Group Control_Group Placebo/Vehicle Administration Randomization->Control_Group Data_Collection Continuous/Intermittent Data Collection Treatment_Group->Data_Collection Control_Group->Data_Collection Post_Intervention Post-Intervention Data Collection Data_Collection->Post_Intervention Induction Induction of Pathological State (e.g., Hypovolemia, Hypertension) Induction->Data_Collection Optional Analysis Data Analysis and Statistical Comparison Post_Intervention->Analysis Conclusion Conclusion and Interpretation of Results Analysis->Conclusion

References

fenoldopam's effect on renal perfusion compared to other vasodilators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of vasodilators on renal perfusion is critical. This guide provides an objective comparison of fenoldopam's performance against other common vasodilators, supported by experimental data and detailed methodologies.

This compound, a selective dopamine-1 (D1) receptor agonist, distinguishes itself from other vasodilators through its targeted action on the renal vasculature. This specificity often translates to more favorable outcomes in maintaining or improving kidney function, particularly in scenarios where renal perfusion is at risk. This guide delves into the comparative effects of this compound against other widely used vasodilators, presenting quantitative data from clinical studies, outlining the experimental protocols used to derive this data, and illustrating key pathways and workflows.

Mechanism of Action: A Targeted Approach

This compound's primary mechanism of action involves the stimulation of D1 receptors located on the smooth muscle cells of renal arteries and arterioles. This activation triggers a cascade of intracellular events, leading to vasodilation and a subsequent increase in renal blood flow. Unlike many other vasodilators that have broader systemic effects, this compound's action is more localized to the kidneys, which can be a significant clinical advantage.

fenoldopam_signaling_pathway cluster_cell Renal Artery Smooth Muscle Cell cluster_result Physiological Effect FEN This compound D1R D1 Receptor FEN->D1R binds AC Adenylyl Cyclase D1R->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK inhibits MLC Myosin Light Chain (MLC) MLCK->MLC phosphorylates Relax Vasodilation (Smooth Muscle Relaxation) MLC->Relax leads to IncRBF Increased Renal Blood Flow Relax->IncRBF

This compound's signaling pathway in renal smooth muscle cells.

Quantitative Comparison of Renal Effects

The following tables summarize the quantitative effects of this compound compared to other vasodilators on key parameters of renal function, as reported in various clinical studies.

Table 1: this compound vs. Nitroprusside
ParameterThis compoundNitroprussideStudy PopulationReference
Creatinine Clearance (mL/min) ↑ from 70 to 93↓ (not significant)Severe Hypertensive Patients[1]
Urine Flow (mL/hr) ↑ from 92 to 168↓ (not significant)Severe Hypertensive Patients[1]
Sodium Excretion (µEq/min) ↑ from 227 to 335↓ (not significant)Severe Hypertensive Patients[1]
Creatinine Clearance Post-Coronary Artery Surgery[2]
Urine Output MaintainedPost-Coronary Artery Surgery[2]

Note: ↑ indicates an increase, ↓ indicates a decrease.

Table 2: this compound vs. Dopamine
ParameterThis compound (0.1 µg/kg/min)Dopamine (2 µg/kg/min)Study PopulationReference
Serum Creatinine (mg/dL) More significant reductionLess reductionCritically Ill Patients with Early Renal Dysfunction
Renal Blood Flow ↑ (in normals)↑ (in normals)Normal and Hypertensive Subjects
Renal Blood Flow No significant increase (in hypertensives)No significant increase (in hypertensives)Normal and Hypertensive Subjects
Renal Vascular Resistive Index Trend towards improvementNo significant differenceRenal Transplant Patients

Note: ↑ indicates an increase.

Table 3: this compound vs. Nesiritide

Direct comparative studies with quantitative data on renal perfusion are limited. The following summarizes the general effects of Nesiritide on renal function based on available literature.

ParameterNesiritideStudy PopulationReference
Renal Blood Flow No significant changePatients with Heart Failure
Glomerular Filtration Rate No improvementPatients with Decompensated Heart Failure and Renal Insufficiency
Worsening Renal Function Increased riskPatients with Acutely Decompensated Heart Failure
Table 4: Effects of Hydralazine on Renal Perfusion
ParameterHydralazineStudy PopulationReference
Renal Blood Flow Hypertensive patients with normal kidneys
Glomerular Filtration Rate MaintainedHypertensive patients with normal kidneys
Renal Blood Flow Patients with Congestive Heart Failure
Glomerular Filtration Rate No significant changePatients with Congestive Heart Failure

Note: ↑ indicates an increase.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound's effect on renal perfusion.

Measurement of Renal Plasma Flow (RPF) using Para-Aminohippurate (PAH) Clearance

This method is a standard for estimating RPF.

pah_clearance_workflow cluster_protocol PAH Clearance Protocol Start Start Infusion Administer a bolus of PAH followed by a constant intravenous infusion Start->Infusion Equilibration Allow for an equilibration period Infusion->Equilibration UrineCollection Collect timed urine samples (e.g., via bladder catheter) Equilibration->UrineCollection BloodSampling Collect blood samples at the midpoint of each urine collection period UrineCollection->BloodSampling Analysis Measure PAH concentration in plasma (P_PAH) and urine (U_PAH) and urine flow rate (V) BloodSampling->Analysis Calculation Calculate RPF using the formula: RPF = (U_PAH * V) / P_PAH Analysis->Calculation End End Calculation->End

Experimental workflow for measuring Renal Plasma Flow (RPF).

Protocol Steps:

  • Subject Preparation: Subjects are typically hydrated to ensure adequate urine flow.

  • Catheterization: A bladder catheter is inserted for complete and timed urine collection. Intravenous lines are placed for PAH infusion and blood sampling.

  • PAH Infusion: A loading dose of para-aminohippurate (PAH) is administered intravenously, followed by a continuous infusion to maintain a stable plasma concentration.

  • Equilibration Period: An equilibration period of 30-60 minutes is allowed for the PAH concentration to stabilize in the plasma.

  • Sample Collection: Timed urine collections are initiated. At the midpoint of each urine collection period, a blood sample is drawn.

  • Sample Analysis: The concentration of PAH in both the plasma (PPAH) and urine (UPAH) samples is determined. The urine flow rate (V) is also measured.

  • Calculation: Renal plasma flow is calculated using the formula: RPF = (UPAH x V) / PPAH.

Measurement of Glomerular Filtration Rate (GFR) using Inulin Clearance

Inulin clearance is considered the gold standard for measuring GFR.

inulin_clearance_workflow cluster_protocol Inulin Clearance Protocol Start Start Infusion Administer a bolus loading dose of inulin followed by a constant intravenous infusion Equilibration Allow for an equilibration period to achieve stable plasma concentrations UrineCollection Perform timed urine collections (e.g., 20-30 minute intervals) BloodSampling Draw blood samples at the midpoint of each urine collection period Analysis Measure inulin concentration in plasma (P_inulin) and urine (U_inulin) and urine flow rate (V) Calculation Calculate GFR using the formula: GFR = (U_inulin * V) / P_inulin End End

Experimental workflow for measuring Glomerular Filtration Rate (GFR).

Protocol Steps:

  • Subject Preparation: Similar to PAH clearance, subjects are well-hydrated.

  • Catheterization: Intravenous lines and a bladder catheter are placed.

  • Inulin Infusion: A priming dose of inulin is given, followed by a continuous infusion to maintain a constant plasma level.

  • Equilibration: A 30-60 minute equilibration period is observed.

  • Sample Collection: Multiple timed urine samples are collected (e.g., every 20-30 minutes). Blood samples are taken at the midpoint of each urine collection.

  • Sample Analysis: Inulin concentrations in plasma (Pinulin) and urine (Uinulin) are measured, along with the urine flow rate (V).

  • Calculation: GFR is calculated as: GFR = (Uinulin x V) / Pinulin.

Assessment of Renal Blood Flow using Doppler Ultrasonography

This non-invasive technique measures blood flow velocity in the renal arteries.

doppler_ultrasound_workflow cluster_protocol Renal Doppler Ultrasound Protocol Start Start PatientPrep Patient fasts for 6-8 hours to reduce bowel gas Positioning Patient is positioned supine or in a decubitus position Imaging B-mode ultrasound to visualize kidneys and renal arteries Doppler Color Doppler to identify blood flow in the renal arteries. Pulsed-wave Doppler to measure blood flow velocity Measurements Measure Peak Systolic Velocity (PSV) and End-Diastolic Velocity (EDV) at proximal, mid, and distal segments of the renal artery Calculation Calculate Resistive Index (RI): RI = (PSV - EDV) / PSV End End

References

A Head-to-Head Comparison of Fenoldopam and Nesiritide in Heart Failure Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the management of acute decompensated heart failure (ADHF), vasodilators play a crucial role in reducing cardiac preload and afterload, thereby improving symptoms and hemodynamic parameters. Among the intravenous options, fenoldopam, a selective dopamine D1 receptor agonist, and nesiritide, a recombinant human B-type natriuretic peptide, offer distinct mechanisms of action. This guide provides a comparative overview of their performance in heart failure models, drawing upon available experimental data to inform research and drug development.

While direct head-to-head clinical trials or preclinical studies comparing this compound and nesiritide are notably scarce, this guide synthesizes data from individual studies to offer a comparative perspective on their mechanisms of action, and hemodynamic and renal effects.

Mechanisms of Action: A Tale of Two Pathways

This compound and nesiritide exert their vasodilatory effects through different signaling cascades.

This compound is a selective agonist of the dopamine D1 receptor. Its binding to these receptors, predominantly located in the renal, mesenteric, coronary, and cerebral arteries, activates adenylyl cyclase.[1] This enzyme increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to the relaxation of vascular smooth muscle and subsequent vasodilation.[1] This mechanism is particularly noted for its beneficial effects on renal perfusion.[2]

Fenoldopam_Pathway This compound This compound D1R Dopamine D1 Receptor This compound->D1R AC Adenylyl Cyclase D1R->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates VSMC Vascular Smooth Muscle Relaxation PKA->VSMC leads to Vasodilation Vasodilation (Renal Arteries)

Caption: this compound Signaling Pathway

Nesiritide , a synthetic form of the endogenous human B-type natriuretic peptide (BNP), binds to the natriuretic peptide receptor-A (NPR-A). This receptor is a particulate guanylate cyclase that, upon activation, converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The elevation of intracellular cGMP in vascular smooth muscle cells leads to their relaxation, resulting in balanced arterial and venous vasodilation.

Nesiritide_Pathway Nesiritide Nesiritide NPRA Natriuretic Peptide Receptor-A (NPR-A) Nesiritide->NPRA pGC Particulate Guanylate Cyclase (pGC) NPRA->pGC activates GTP GTP cGMP cGMP pGC->cGMP converts GTP to PKG Protein Kinase G cGMP->PKG activates VSMC Vascular Smooth Muscle Relaxation PKG->VSMC leads to Vasodilation Balanced Arterial & Venous Vasodilation

Caption: Nesiritide Signaling Pathway

Hemodynamic Effects: A Comparative Summary

The following tables summarize the hemodynamic effects of this compound and nesiritide as reported in separate clinical studies in patients with heart failure. It is important to note that these data are not from direct head-to-head comparisons and should be interpreted with caution.

Table 1: Hemodynamic Effects of this compound in Severe Heart Failure

ParameterBaseline (Mean ± SD)Post-Infusion (Mean ± SD)Percentage Change
Cardiac Index (L/min/m²)1.8 ± 0.52.6 ± 0.8+44%
Systemic Vascular Resistance (dynes·s/cm⁵)2400 ± 8001500 ± 500-37.5%
Mean Pulmonary Artery Pressure (mmHg)32 ± 929 ± 8-9.4%
Pulmonary Capillary Wedge Pressure (mmHg)23 ± 620 ± 8-13%
Heart Rate (beats/min)Not significantly changedNot significantly changed-
Mean Blood Pressure (mmHg)96 ± 1583 ± 8-13.5%

Data synthesized from a study of intravenous this compound in patients with severe heart failure.

Table 2: Hemodynamic Effects of Nesiritide in Decompensated Heart Failure

ParameterBaseline (Mean ± SD)Post-Infusion (Mean ± SD)Percentage Change
Cardiac Output (L/min)3.9 ± 1.24.6 ± 1.6+18%
Systemic Vascular Resistance (dynes·s·cm⁻⁵)1995 ± 5321563 ± 504-21.7%
Mean Pulmonary Artery Pressure (mmHg)36 ± 1231 ± 13-13.9%
Pulmonary Capillary Wedge Pressure (mmHg)21 ± 215 ± 10-28.6%
Heart Rate (beats/min)Not significantly changedNot significantly changed-
Mean Renal Artery Pressure (mmHg)99 ± 1789 ± 13-10.1%

Data synthesized from a study assessing the renal hemodynamic effects of nesiritide in patients with acute decompensated heart failure.

Renal Effects: A Point of Differentiation

A key distinction between this compound and nesiritide lies in their effects on renal function.

This compound is known for its selective renal vasodilation, which can lead to increased renal blood flow, natriuresis, and diuresis. In hypertensive patients with impaired renal function, this compound has been shown to improve creatinine clearance, urine flow, and sodium excretion. However, in patients with severe heart failure, a sustained natriuretic effect was not consistently observed.

Nesiritide has more complex effects on the kidneys. While it can induce natriuresis and diuresis, its impact on renal blood flow in heart failure patients is not straightforward. One study using intravascular Doppler and quantitative angiography found that while nesiritide dilated large renal arteries, it did not significantly change overall renal blood flow or vascular resistance, possibly due to a concurrent drop in renal artery pressure.

Experimental Protocols

As direct comparative studies are lacking, the following are representative experimental protocols for the individual assessment of this compound and nesiritide in a clinical setting.

Representative this compound Infusion Protocol in Heart Failure

  • Study Design: A study involving patients with NYHA functional class III or IV heart failure.

  • Procedure:

    • Baseline hemodynamic measurements are obtained via a pulmonary artery catheter.

    • This compound is administered as a continuous intravenous infusion.

    • The infusion rate is titrated to achieve a desired hemodynamic response, with doses ranging from 0.1 to 1.5 µg/kg/min.

    • Hemodynamic parameters are monitored continuously throughout the 24-hour infusion period.

    • Urine output and sodium excretion are measured at baseline and during the infusion.

  • Key Parameters Measured: Cardiac index, systemic vascular resistance, pulmonary artery pressure, pulmonary capillary wedge pressure, heart rate, blood pressure, and urinary sodium excretion.

Representative Nesiritide Infusion Protocol in Heart Failure

  • Study Design: A study in patients with acute decompensated heart failure.

  • Procedure:

    • Baseline central hemodynamic and renal artery measurements are taken using a pulmonary artery catheter, intravascular Doppler, and quantitative angiography of the renal artery.

    • Nesiritide is administered intravenously with a standard 2 µg/kg bolus followed by a continuous infusion at a rate of 0.01 µg/kg/min.

    • Hemodynamic and renal parameters are reassessed 15 minutes after the initiation of the infusion.

  • Key Parameters Measured: Mean pulmonary artery pressure, mean pulmonary capillary wedge pressure, systemic vascular resistance, cardiac output, renal artery diameter, renal blood flow velocity, and renal vascular resistance.

Experimental_Workflow cluster_this compound This compound Protocol cluster_nesiritide Nesiritide Protocol F_Start Patient with Severe Heart Failure F_Baseline Baseline Hemodynamic & Renal Measurements F_Start->F_Baseline F_Infusion Continuous IV Infusion (0.1-1.5 µg/kg/min) F_Baseline->F_Infusion F_Monitoring Continuous Monitoring (24 hours) F_Infusion->F_Monitoring F_Endpoint Final Hemodynamic & Renal Assessment F_Monitoring->F_Endpoint N_Start Patient with Decompensated Heart Failure N_Baseline Baseline Hemodynamic & Renal Angiography N_Start->N_Baseline N_Infusion IV Bolus (2 µg/kg) + Infusion (0.01 µg/kg/min) N_Baseline->N_Infusion N_Monitoring Reassessment at 15 min N_Infusion->N_Monitoring N_Endpoint Final Hemodynamic & Renal Assessment N_Monitoring->N_Endpoint

Caption: Representative Clinical Experimental Workflows

Conclusion

This compound and nesiritide are both effective intravenous vasodilators for the management of acute heart failure, but they operate through distinct signaling pathways and exhibit different profiles, particularly concerning their renal effects. This compound's selective D1 agonism offers targeted renal vasodilation, which may be advantageous in certain patient populations. Nesiritide provides balanced arterial and venous vasodilation, effectively reducing cardiac filling pressures.

The lack of direct comparative studies underscores a significant knowledge gap. Future research, including preclinical studies in relevant animal models of heart failure and well-designed randomized controlled trials, is warranted to directly compare the efficacy and safety of these two agents. Such studies would provide invaluable data to guide clinical decision-making and optimize therapeutic strategies for patients with acute decompensated heart failure.

References

A Comparative Analysis of Fenoldopam's Renoprotective Effects in Experimental Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fenoldopam's Performance Against Alternative Therapies in Preclinical Models of Diabetic Kidney Disease.

This guide provides a comprehensive comparison of the renoprotective effects of this compound, a selective dopamine D1 receptor agonist, in established animal models of diabetic nephropathy. By presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action, this document aims to facilitate an informed evaluation of this compound's potential as a therapeutic agent for diabetic kidney disease.

This compound in Diabetic Nephropathy: A Data-Driven Comparison

This compound has been investigated for its potential to mitigate kidney damage in diabetes, primarily through its vasodilatory effects on renal vasculature, leading to increased renal blood flow. The following tables summarize the quantitative data from preclinical studies using the streptozotocin (STZ)-induced diabetic rat model, a widely accepted paradigm for studying type 1 diabetic nephropathy.

Parameter Control (Non-Diabetic) Diabetic Control (STZ) This compound-Treated Diabetic (STZ + this compound) Alternative: Enalapril-Treated Diabetic (STZ + Enalapril)
Serum Creatinine (mg/dL) Data not consistently reportedIncreasedSignificantly Decreased[1][2]Significantly Decreased
Serum Urea (mg/dL) Data not consistently reportedIncreasedSignificantly Decreased[1][2]Significantly Decreased
Blood Urea Nitrogen (BUN) (mg/dL) Data not consistently reportedIncreasedSignificantly Decreased[1]Data not available for direct comparison
Urinary Albumin Excretion BaselineSignificantly IncreasedData demonstrating significant reduction neededSignificantly Decreased
Glomerular Filtration Rate (GFR) BaselineDecreasedData demonstrating improvement neededImproved/Normalized

Table 1: Comparison of Key Renal Function Parameters. This table summarizes the typical effects of this compound and enalapril on markers of kidney function in STZ-induced diabetic rats. Specific values can vary between studies based on experimental conditions.

Parameter Control (Non-Diabetic) Diabetic Control (STZ) This compound-Treated Diabetic (STZ + this compound)
Blood Glucose NormalSignificantly IncreasedNo significant change
Blood Pressure NormalIncreasedSignificantly Decreased

Table 2: Effects of this compound on Systemic Parameters in STZ-Induced Diabetic Rats. This table highlights that this compound's renoprotective effects appear to be independent of blood glucose control.

Mechanism of Action: The Dopamine D1 Receptor Signaling Pathway

This compound exerts its primary renal effects by selectively activating dopamine D1 receptors located on the renal arteries and tubules. This activation triggers a cascade of intracellular events, ultimately leading to vasodilation and increased renal blood flow.

Fenoldopam_Mechanism This compound This compound D1R Dopamine D1 Receptor This compound->D1R Binds to G_protein Gs Protein D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Renal Vasodilation PKA->Vasodilation Leads to Inc_RBF Increased Renal Blood Flow Vasodilation->Inc_RBF Results in

Figure 1: this compound's Mechanism of Action. This diagram illustrates the signaling cascade initiated by this compound binding to the D1 receptor.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the presented data. The following sections detail the key protocols used in the cited studies.

Induction of Diabetic Nephropathy in Rats

The most common method for inducing a model of type 1 diabetic nephropathy is through the administration of streptozotocin (STZ).

STZ_Induction_Workflow Animal_Prep Animal Preparation (e.g., Wistar rats, overnight fasting) STZ_Admin STZ Administration (Single intraperitoneal or intravenous injection) (e.g., 45-65 mg/kg) Animal_Prep->STZ_Admin STZ_Prep STZ Preparation (Dissolved in cold citrate buffer, pH 4.5) STZ_Prep->STZ_Admin Glucose_Monitoring Blood Glucose Monitoring (Confirmation of hyperglycemia, e.g., >250 mg/dL) STZ_Admin->Glucose_Monitoring DN_Development Development of Diabetic Nephropathy (Typically 4-8 weeks post-STZ) Glucose_Monitoring->DN_Development

Figure 2: Workflow for STZ-Induced Diabetic Nephropathy. This diagram outlines the key steps in creating the animal model.

Administration of this compound and Alternatives

In the preclinical studies, this compound is typically administered daily for a period of several weeks.

  • This compound: Administered intraperitoneally (i.p.) at a dose of 1 mg/kg daily for 6 weeks.

  • Enalapril (for comparison): A commonly used ACE inhibitor, often administered orally in drinking water or by gavage.

Measurement of Renal Function Parameters
  • Serum Creatinine, Urea, and BUN: Blood samples are collected, and serum levels are measured using standard biochemical assays.

  • Urinary Albumin Excretion: Rats are housed in metabolic cages for 24-hour urine collection. Urinary albumin concentration is determined using methods like ELISA or radioimmunoassay.

  • Glomerular Filtration Rate (GFR): GFR can be estimated by measuring the clearance of exogenous markers like inulin or iohexol. This typically involves intravenous infusion of the marker and collection of timed blood and urine samples.

Comparison with Alternatives

While direct head-to-head studies in diabetic nephropathy models are limited, a comparison can be drawn with established therapies like ACE inhibitors (e.g., enalapril).

  • This compound: The primary mechanism is renal vasodilation through dopamine D1 receptor agonism, leading to increased renal blood flow. Its effect on blood pressure is a key contributor to its renal protective actions.

  • Enalapril: An ACE inhibitor that blocks the renin-angiotensin-aldosterone system (RAAS). This leads to vasodilation of the efferent arteriole of the glomerulus, reducing intraglomerular pressure and thereby decreasing albuminuria and slowing the progression of nephropathy.

Conclusion

The available preclinical data suggests that this compound exhibits renoprotective effects in STZ-induced diabetic rat models, primarily by improving markers of renal function such as serum creatinine and urea. Its mechanism of action, centered on dopamine D1 receptor-mediated renal vasodilation, offers a distinct therapeutic approach compared to RAAS inhibitors. However, to fully validate its potential, further research is warranted, particularly direct comparative studies against standard-of-care agents like ACE inhibitors and ARBs in diabetic nephropathy models. More comprehensive data on its long-term effects on albuminuria and GFR are also crucial for a complete assessment of its therapeutic promise. This guide provides a foundational understanding for researchers and drug development professionals to critically evaluate this compound's role in the potential management of diabetic kidney disease.

References

Fenoldopam vs. Placebo for Preventing Contrast-Induced Nephropathy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of fenoldopam versus placebo in the prevention of contrast-induced nephropathy (CIN), a serious complication that can arise following the administration of iodinated contrast media. The information presented herein is based on data from randomized controlled trials and meta-analyses to support evidence-based decision-making in clinical research and drug development.

Executive Summary

Contrast-induced nephropathy is a significant cause of acute kidney injury in hospitalized patients, particularly those with pre-existing renal impairment.[1] this compound mesylate, a selective dopamine-1 (D1) receptor agonist, was investigated as a potential preventative agent due to its ability to induce renal vasodilation and increase renal blood flow. The hypothesis was that by preserving renal perfusion, this compound could mitigate the nephrotoxic effects of contrast media. However, despite a sound pharmacological rationale, a large, multicenter, randomized controlled trial and subsequent meta-analyses have demonstrated that this compound is not more effective than placebo in preventing CIN.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from randomized controlled trials comparing this compound with a placebo for the prevention of CIN.

Table 1: Incidence of Contrast-Induced Nephropathy (CIN)

StudyThis compound Group (Incidence of CIN)Placebo/Control Group (Incidence of CIN)Relative Risk (95% CI)P-value
Stone et al. (CONTRAST), 2003[2]33.6% (53/157)30.1% (47/158)1.11 (0.79-1.57)0.61
Tumlin et al., 2002[4]21% (5/24)41% (9/22)0.51 (0.21-1.25)0.148
Meta-analysis (Naeem et al., 2015) 24.1% (85/353) 19.9% (73/366) 1.19 (0.90-1.57) Not Statistically Significant

CIN definition varied slightly between studies but was generally defined as a ≥25% increase in serum creatinine from baseline within 48-96 hours post-contrast administration.

Table 2: Secondary Outcomes and Adverse Events from the CONTRAST Trial

Outcome/Adverse Event (at 30 days)This compound Group (n=157)Placebo Group (n=158)P-value
Death2.0%3.8%0.50
Dialysis2.6%1.9%0.72
Rehospitalization17.6%19.9%0.66
Study Drug Discontinuation due to Side Effects13.4%7.0%-

Experimental Protocols

The methodologies of the key clinical trials provide context for the presented data.

The CONTRAST Trial (Stone et al., 2003)
  • Study Design: A prospective, multicenter, double-blind, placebo-controlled, randomized trial.

  • Patient Population: 315 patients with chronic renal insufficiency (creatinine clearance < 60 mL/min) undergoing invasive cardiovascular procedures.

  • Intervention:

    • This compound Group (n=157): Intravenous infusion of this compound at an initial dose of 0.05 µg/kg/min, titrated up to 0.10 µg/kg/min if tolerated. The infusion started 1 hour before the procedure and continued for 12 hours.

    • Placebo Group (n=158): Matching intravenous placebo infusion for the same duration.

    • All patients received hydration.

  • Primary Endpoint: The development of CIN, defined as a ≥25% increase in serum creatinine from baseline within 96 hours after the procedure.

  • Secondary Endpoints: Included 30-day rates of death, need for dialysis, and rehospitalization.

Tumlin et al., 2002 (Pilot Trial)
  • Study Design: A double-blind, randomized, placebo-controlled pilot trial.

  • Patient Population: 45 patients with chronic renal insufficiency (serum creatinine 2.0-5.0 mg/dL) undergoing contrast angiography.

  • Intervention:

    • This compound Group: Intravenous this compound at a dose of 0.1 µg/kg/min, initiated at least 1 hour before contrast administration.

    • Control Group: Normal saline infusion.

  • Primary Endpoint: Change in renal plasma flow 1 hour after contrast infusion.

  • Secondary Endpoint: Incidence of CIN, defined as a ≥0.5 mg/dL or a 25% increase in serum creatinine at 48 hours.

Signaling Pathway and Experimental Workflow

This compound's Proposed Mechanism of Action

This compound is a selective agonist of the dopamine-1 (D1) receptor. In the renal vasculature, activation of D1 receptors stimulates adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP). This leads to the relaxation of vascular smooth muscle, causing vasodilation, particularly in the renal arteries. The intended therapeutic effect was to increase renal blood flow and thereby protect the kidneys from the ischemic and toxic effects of contrast media.

Fenoldopam_Signaling_Pathway cluster_cell Renal Vascular Smooth Muscle Cell This compound This compound D1R Dopamine-1 Receptor This compound->D1R binds to AC Adenylyl Cyclase D1R->AC activates cAMP ↑ cAMP AC->cAMP converts ATP to Relaxation Smooth Muscle Relaxation cAMP->Relaxation Vasodilation Renal Vasodilation Relaxation->Vasodilation

This compound's signaling pathway in renal vascular smooth muscle cells.
Typical Experimental Workflow in CIN Prevention Trials

The following diagram illustrates the typical workflow of a randomized controlled trial investigating a pharmacological agent for the prevention of CIN.

CIN_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_intervention Intervention cluster_procedure Procedure cluster_followup Follow-up cluster_analysis Data Analysis P1 Identify At-Risk Patients (e.g., pre-existing renal insufficiency) P2 Informed Consent P1->P2 R1 Randomize to Treatment Arms P2->R1 I1 This compound Infusion R1->I1 I2 Placebo Infusion R1->I2 Proc Contrast Media Administration I1->Proc I2->Proc F1 Monitor Serum Creatinine (at baseline, 24h, 48h, 96h) Proc->F1 F2 Assess for Adverse Events F1->F2 A1 Compare Incidence of CIN and other endpoints F2->A1

A typical experimental workflow for a CIN prevention clinical trial.

Conclusion

Based on the evidence from large randomized controlled trials and meta-analyses, this compound is not recommended for the prevention of contrast-induced nephropathy. While smaller, earlier studies showed some promise, the definitive CONTRAST trial did not demonstrate a benefit of this compound over placebo in reducing the incidence of CIN in high-risk patients. Furthermore, the use of this compound was associated with a higher rate of discontinuation due to side effects, primarily hypotension. Current clinical practice guidelines for the prevention of CIN focus on adequate patient hydration and the use of low- or iso-osmolar contrast media. For drug development professionals, the experience with this compound underscores the importance of robust, adequately powered clinical trials to validate promising pharmacological hypotheses.

References

A Comparative Study of Fenoldopam's Impact on Renal Versus Systemic Circulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of fenoldopam's effects on renal and systemic circulation, supported by experimental data. This compound, a selective dopamine-1 (D1) receptor agonist, exhibits potent vasodilatory properties, with a pronounced impact on the renal vasculature.[1][2][3] This selective action makes it a subject of significant interest for its potential renoprotective effects, particularly in scenarios of severe hypertension and during surgical procedures where renal perfusion may be compromised.[1][4]

Mechanism of Action: A Tale of Two Circulations

This compound's primary mechanism of action is the stimulation of D1 receptors located on vascular smooth muscle. Activation of these G-protein coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP triggers the relaxation of smooth muscle cells, resulting in vasodilation.

The key to this compound's differential impact lies in the density and sensitivity of D1 receptors in various vascular beds. The renal, mesenteric, and coronary arteries are particularly rich in D1 receptors, with the renal vasculature showing the most significant response to this compound. This leads to a more pronounced vasodilation in the kidneys compared to the systemic circulation. In contrast to dopamine, this compound is a selective D1 agonist with no significant effect on beta-adrenoceptors, although some minor alpha-1 and alpha-2 adrenoceptor antagonist activity has been suggested.

Quantitative Comparison of Hemodynamic Effects

The following tables summarize the quantitative effects of this compound on key hemodynamic parameters in both renal and systemic circulation, based on data from various studies.

Table 1: Impact of this compound on Renal Circulation

ParameterSpecies/ConditionThis compound DoseChange from BaselineReference
Renal Blood Flow (RBF)Normotensive Dogs3.4 +/- 2.0 µg/kg/min+11 +/- 7%
Renal Blood Flow (RBF)Anesthetized DogsNot specifiedPreserved (vs. 25% decrease with nitroprusside)
Renal Blood Flow (RBF)Conscious Spontaneously Hypertensive Rats1-1000 µg/kg (i.v.)+42 +/- 4% (maximal)
Renal Blood Flow (RBF)Therapeutic DosesNot specified+30-40%
Renal Vascular ResistanceAnesthetized DogsNot specifiedMarked reduction
Glomerular Filtration Rate (GFR)Therapeutic DosesNot specified+15-20%
Glomerular Filtration Rate (GFR)Healthy Dogs0.8 µg/kg/minIncreased (Median: 3.33 vs 2.71 mL/min/kg with placebo)
Fractional Excretion of Sodium (FeNa)Healthy Dogs0.8 µg/kg/minIncreased (Mean change: 0.106 vs 0.016 with placebo)
Urine OutputCritically Ill Patients with Early Renal Dysfunction0.1 µg/kg/minNot significantly different from dopamine
Serum CreatinineCritically Ill Patients with Early Renal Dysfunction0.1 µg/kg/minMore significant reduction compared to dopamine

Table 2: Impact of this compound on Systemic Circulation

ParameterSpecies/ConditionThis compound DoseChange from BaselineReference
Mean Arterial Pressure (MAP)Anesthetized Dogs3.4 +/- 2.0 µg/kg/min-30 +/- 8%
Mean Arterial Pressure (MAP)Anesthetized DogsNot specified-26 +/- 3%
Systemic Vascular Resistance (SVR)Patients with Congestive Heart FailureNot specifiedDecreased
Diastolic Blood PressureHypertensive PatientsNot specifiedDecreased (96 +/- 3 to 85 +/- 2 mm Hg)
Heart RateConscious Spontaneously Hypertensive Rats1-1000 µg/kg (i.v.)Increased
Cardiac OutputTherapeutic DosesNot specifiedNo significant change
Pulmonary Vascular ResistanceAnesthetized DogsNot specifiedVirtually no effect

Experimental Protocols

Animal Studies for Hemodynamic Assessment

A common experimental design to compare the effects of this compound on renal and systemic circulation in animal models, such as dogs or rats, involves the following steps:

  • Animal Preparation: Animals are anesthetized, and catheters are placed for drug administration (e.g., intravenous), blood pressure monitoring (e.g., carotid or femoral artery), and blood sampling.

  • Flow Probe Placement: To measure renal blood flow directly, an electromagnetic or pulsed Doppler flow probe is placed around the renal artery.

  • Baseline Measurements: After a stabilization period, baseline measurements of mean arterial pressure (MAP), heart rate (HR), and renal blood flow (RBF) are recorded.

  • This compound Infusion: this compound is administered intravenously, often in escalating doses, to determine a dose-response relationship.

  • Data Acquisition: Hemodynamic parameters are continuously recorded throughout the infusion period.

  • Comparative Agent (Optional): In some studies, the effects of this compound are compared to another vasoactive agent, such as sodium nitroprusside or dopamine, which is administered after a washout period.

  • Data Analysis: Changes in hemodynamic variables from baseline are calculated and statistically analyzed.

Human Studies for Renal Function Assessment

In human studies, particularly in a clinical setting, the protocol to assess this compound's impact on renal function typically includes:

  • Patient Selection: Patients with specific conditions, such as severe hypertension or those at risk of acute kidney injury, are enrolled.

  • Baseline Assessment: Baseline measurements of blood pressure, heart rate, serum creatinine, and urine output are collected.

  • This compound Administration: this compound is administered as a continuous intravenous infusion at a specified dose (e.g., 0.1 µg/kg/min).

  • Monitoring: Systemic hemodynamics and renal function parameters (serum creatinine, urine output) are monitored at regular intervals during and after the infusion.

  • Renal Blood Flow Measurement (Advanced): In research settings, renal blood flow can be non-invasively assessed using techniques like duplex Doppler ultrasonography to measure flow velocities in the renal arteries.

  • Data Analysis: Changes in renal function markers and hemodynamic variables are compared between the this compound group and a control or comparator group.

Visualizing the Science

Signaling Pathway of this compound

Fenoldopam_Signaling_Pathway This compound This compound D1R Dopamine-1 Receptor (Vascular Smooth Muscle) This compound->D1R Binds to AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP (Increased) AC->cAMP Catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (Activation) cAMP->PKA Relaxation Smooth Muscle Relaxation PKA->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Caption: this compound's signaling cascade leading to vasodilation.

Experimental Workflow for Comparative Hemodynamic Analysis

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Preparation (Anesthesia, Catheterization) Flow_Probe Flow Probe Placement (Renal Artery) Animal_Prep->Flow_Probe Baseline Baseline Measurement (MAP, HR, RBF) Flow_Probe->Baseline Drug_A This compound Infusion (Dose Escalation) Baseline->Drug_A Washout Washout Period Drug_A->Washout Data_Acq Continuous Data Acquisition Drug_A->Data_Acq Drug_B Comparator Drug Infusion (e.g., Nitroprusside) Washout->Drug_B Drug_B->Data_Acq Analysis Statistical Analysis (% Change from Baseline) Data_Acq->Analysis

Caption: Workflow for a typical preclinical hemodynamic study.

Comparative Effects of this compound

Comparative_Effects cluster_renal Renal Circulation cluster_systemic Systemic Circulation This compound This compound Renal_Vaso Pronounced Vasodilation This compound->Renal_Vaso High D1 Receptor Density Systemic_Vaso Moderate Vasodilation This compound->Systemic_Vaso Lower D1 Receptor Density Inc_RBF ↑ Renal Blood Flow Renal_Vaso->Inc_RBF Inc_GFR ↑ GFR Inc_RBF->Inc_GFR Inc_Natriuresis ↑ Natriuresis Inc_RBF->Inc_Natriuresis Dec_BP ↓ Blood Pressure Systemic_Vaso->Dec_BP No_CO_Change No Significant Change in Cardiac Output Systemic_Vaso->No_CO_Change Reflex_Tachy Reflex Tachycardia (Possible) Dec_BP->Reflex_Tachy

Caption: this compound's differential impact on circulation.

Conclusion

This compound demonstrates a clear preferential effect on the renal circulation compared to the systemic circulation. This is primarily attributed to the high density of D1 receptors in the renal vasculature. The resulting potent renal vasodilation leads to significant increases in renal blood flow and glomerular filtration rate, often without causing clinically significant hypotension at lower doses. While systemic vasodilation and a reduction in blood pressure do occur, particularly at higher doses, the renal effects are more pronounced. This selective renal activity underscores the therapeutic potential of this compound in managing conditions associated with renal vasoconstriction and hypoperfusion. However, it is important to note that while some studies show promising results in improving renal function, others have not demonstrated a significant benefit in preventing acute kidney injury in all patient populations, indicating that its clinical application requires careful consideration of the specific patient context.

References

A Comparative Guide to the Bioanalysis of Fenoldopam and its Metabolites: HPLC-MS/MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fenoldopam and its metabolites is crucial for pharmacokinetic and metabolic studies. This guide provides a detailed comparison of the state-of-the-art HPLC-MS/MS method with alternative analytical techniques, supported by experimental data to inform your assay selection.

This compound, a rapid-acting vasodilator, undergoes extensive metabolism, primarily through glucuronidation and sulfation.[1][2] Therefore, sensitive and specific analytical methods are required to quantify both the parent drug and its major metabolites, this compound-glucuronide and this compound-sulfate, in biological matrices. This guide focuses on the validation and comparison of a modern HPLC-MS/MS assay with a historical HPLC method using electrochemical detection.

Performance Comparison of Analytical Methods

The choice of an analytical method hinges on its performance characteristics. The following tables summarize the quantitative data for the HPLC-MS/MS and HPLC-electrochemical detection (ED) methods for the analysis of this compound and its key metabolites.

Analyte Method Matrix Linearity Range Lower Limit of Quantitation (LLOQ) Intra-day Precision (% CV) Inter-day Precision (% CV) Accuracy (%) Extraction Recovery (%)
This compoundUPLC-MS/MSHuman Plasma0.1 - 40 ng/mL0.1 ng/mL< 13.21< 13.2194.9 - 101.6Not Reported
This compoundUHPLC-MS/MSRat Plasma0.98 - 1000 nM0.98 nM< 8.4< 8.482.5 - 116.081.3 ± 4.1
This compound-glucuronideUHPLC-MS/MSRat Plasma9.75 - 10000 nM9.75 nM< 8.4< 8.482.5 - 116.0113.9 ± 13.2
This compound-sulfateUHPLC-MS/MSRat Plasma0.98 - 1000 nM0.98 nM< 8.4< 8.482.5 - 116.095.8 ± 10.5
This compoundHPLC-EDHuman PlasmaNot Reported50 pg/mL< 10< 10Not ReportedNot Reported
This compound Metabolites (indirect)HPLC-EDHuman PlasmaNot ReportedNot Reported< 10< 10Not ReportedNot Reported

Table 1: Comparison of HPLC-MS/MS and HPLC-ED Methods for this compound and its Metabolites.

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical assays. The following sections outline the key experimental protocols for the HPLC-MS/MS and HPLC-ED methods.

UHPLC-MS/MS Method for this compound and its Metabolites in Rat Plasma[3][4]

This method allows for the simultaneous quantification of this compound, this compound-glucuronide, and this compound-sulfate.

a) Sample Preparation: A simple one-step protein precipitation is employed. To a plasma sample, methanol and ethyl acetate are added to precipitate proteins. After centrifugation, the supernatant is collected, evaporated to dryness, and the residue is reconstituted for injection.[3]

b) Chromatographic Conditions:

  • System: ExionLC analytical UHPLC system

  • Column: Waters Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: Not specified.

c) Mass Spectrometric Conditions:

  • System: API 5500 Qtrap triple quadrupole mass spectrometer with a TurboIonSpray source.

  • Ionization Mode: Positive-negative switching electrospray ionization (ESI).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound (Positive Ion Mode): m/z not specified in the abstract.

    • This compound-glucuronide (Negative Ion Mode): m/z not specified in the abstract.

    • This compound-sulfate (Negative Ion Mode): m/z not specified in the abstract.

UPLC-MS/MS Method for this compound in Human Plasma

This method is specific for the quantification of the parent drug, this compound.

a) Sample Preparation: Liquid-liquid extraction is performed after alkalization of the plasma sample. Ethyl acetate is used as the extraction solvent.

b) Chromatographic Conditions:

  • System: Acquity UPLC

  • Column: Acquity UPLC HSS T3 C18 (100 × 2.1 mm, 1.8 µm)

  • Mobile Phase: A gradient of water with 0.05% formic acid and acetonitrile.

  • Flow Rate: Not specified.

  • Elution Time: this compound at 1.07 min and the internal standard (oxazepam) at 2.32 min.

c) Mass Spectrometric Conditions:

  • Ionization Mode: Positive-ion electrospray ionization (ESI).

  • MRM Transitions:

    • This compound: m/z 306.16 → 107.10

    • Oxazepam (IS): m/z 287.1 → 241.01

HPLC with Electrochemical Detection (HPLC-ED) for this compound and its Metabolites

This older method provides an alternative, though less direct, means of quantification.

a) Sample Preparation:

  • This compound: Ethyl acetate extraction from plasma.

  • Metabolites (Indirect Quantification): For glucuronide and sulfate conjugates, a hydrolysis step using β-glucuronidase and sulfatase, respectively, is required to liberate the parent this compound, which is then extracted and quantified.

b) Chromatographic Conditions:

  • Details of the column, mobile phase, and flow rate are not extensively described in the provided abstracts.

c) Detection:

  • This compound: A single glassy carbon electrode is used.

  • Metabolites (e.g., 8-sulfate and O-methylated metabolites): A dual-electrode system in series can be employed for direct detection without prior hydrolysis. The first electrode oxidizes the metabolite, and the second electrode reduces the product for quantification.

Signaling Pathways and Experimental Workflows

Visualizing the processes involved in this compound's metabolism and the analytical workflows can aid in understanding the methodologies.

Fenoldopam_Metabolism This compound This compound Glucuronidation Glucuronidation This compound->Glucuronidation UGTs Sulfation Sulfation This compound->Sulfation SULTs Fenoldopam_Glucuronide Fenoldopam_Glucuronide Glucuronidation->Fenoldopam_Glucuronide Fenoldopam_Sulfate Fenoldopam_Sulfate Sulfation->Fenoldopam_Sulfate

Caption: Metabolic pathway of this compound.

HPLC_MSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Methanol/Ethyl Acetate) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation Supernatant_Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UHPLC_Separation UHPLC Separation (C18 Column) Reconstitution->UHPLC_Separation MSMS_Detection MS/MS Detection (MRM) UHPLC_Separation->MSMS_Detection Data_Analysis Data Analysis MSMS_Detection->Data_Analysis

Caption: HPLC-MS/MS experimental workflow.

Conclusion

The HPLC-MS/MS method stands out as a superior technique for the simultaneous, direct, and highly sensitive quantification of this compound and its primary metabolites, this compound-glucuronide and this compound-sulfate. Its high specificity, achieved through mass spectrometric detection, and simplified sample preparation protocols make it the method of choice for modern bioanalytical studies.

In contrast, the older HPLC-ED method, while sensitive for the parent drug, often requires indirect and more laborious procedures for metabolite quantification, such as enzymatic hydrolysis, which can introduce variability. While dual-electrode systems offer a more direct detection of some metabolites, the overall workflow remains more complex compared to the streamlined HPLC-MS/MS approach.

For researchers requiring comprehensive pharmacokinetic profiles of this compound, the adoption of a validated HPLC-MS/MS assay is strongly recommended for its accuracy, precision, and efficiency in capturing the complete metabolic picture of the drug.

References

Assessing the Synergistic Effects of Fenoldopam with Other Antihypertensives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenoldopam is a selective dopamine D1 receptor agonist that causes peripheral vasodilation, leading to a rapid reduction in blood pressure.[1][2][3] It is primarily used in hypertensive crises and for the short-term management of severe hypertension in a hospital setting.[1][3] Its unique mechanism of action, which also promotes renal blood flow and natriuresis, makes it a subject of interest for combination therapy to enhance antihypertensive efficacy and potentially provide renal protection. This guide provides a comparative analysis of the synergistic and additive effects of this compound when co-administered with other classes of antihypertensive agents, supported by available experimental data.

Data Presentation: Hemodynamic Effects of this compound in Combination Therapy

The following tables summarize the quantitative data from clinical studies investigating the effects of this compound in combination with other antihypertensives.

Table 1: this compound and Angiotensin-Converting Enzyme (ACE) Inhibitors (Enalapril)

A study investigating the combination of this compound and enalapril concluded that their hypotensive effects are additive, not synergistic. The combination resulted in a more rapid onset and sustained blood pressure reduction compared to either drug alone.

ParameterThis compound (100 mg)Enalapril (5 mg)This compound (100 mg) + Enalapril (5 mg)Placebo
Mean Arterial Pressure (MAP) Reduction (mmHg) Acute fall, lasting ~3 hoursGradual fall, onset at 2 hoursGreater and more sustained reduction than either drug aloneNo significant change
Heart Rate Reflex tachycardiaNo reflex tachycardiaNot explicitly stated, but likely reflex tachycardia from this compoundNo significant change
Onset of Action RapidGradual (2 hours)More rapid than enalapril aloneN/A
Duration of Action ~3 hoursLonger than this compoundLonger than this compound aloneN/A

Data from a single-dose, randomized, double-blind study in eight hypertensive patients.

Table 2: this compound and Beta-Blockers (Atenolol)

Limited data is available on the combined use of this compound and beta-blockers. An abstract of a study suggests that the hemodynamic response to bolus injections of this compound is not significantly influenced by pre-treatment with atenolol. However, another source warns of the potential for severe hypotension when combining these agents due to the beta-blocker's inhibition of the reflexive sympathetic response to vasodilation.

ParameterThis compound with Atenolol Pre-treatmentGeneral Warning
Blood Pressure Reduction Bolus dose-dependent reduction was "virtually identical" to placebo pre-treatmentPotential for severe hypotension
Heart Rate Increase Bolus dose-dependent increase was "virtually identical" to placebo pre-treatmentTachycardia from this compound may be blunted

Detailed quantitative data from the atenolol study is not available in the public domain.

Table 3: this compound with Calcium Channel Blockers and Diuretics

Currently, there is a lack of published clinical trials with quantitative data specifically assessing the synergistic or additive effects of this compound in combination with calcium channel blockers (e.g., nifedipine, amlodipine) or diuretics (e.g., hydrochlorothiazide, furosemide). While these combinations are used in clinical practice, their precise interaction in terms of blood pressure reduction has not been formally studied and reported in the available literature.

Experimental Protocols

Protocol for the Study of this compound and Enalapril Combination

Objective: To assess the hemodynamic effects of a single oral dose of this compound, enalapril, their combination, and placebo in patients with mild hypertension.

Study Design: A balanced, randomized, double-blind, single-dose, crossover study.

Participants: Eight patients with mild essential hypertension.

Procedure:

  • Each patient received one of four treatments on separate occasions:

    • This compound 100 mg

    • Enalapril 5 mg

    • This compound 100 mg + Enalapril 5 mg

    • Placebo

  • Blood pressure and heart rate were measured at baseline and at regular intervals for several hours post-dose.

  • Data on the onset, magnitude, and duration of blood pressure reduction were collected and analyzed.

Mandatory Visualizations

Signaling Pathways

fenoldopam_pathway cluster_this compound This compound cluster_receptor Dopamine D1 Receptor cluster_cell Vascular Smooth Muscle Cell This compound This compound D1_Receptor D1 Receptor This compound->D1_Receptor Binds to AC Adenylate Cyclase D1_Receptor->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion of ATP to PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to ace_inhibitor_pathway cluster_ace ACE Inhibitor (e.g., Enalapril) cluster_ras Renin-Angiotensin System ACE_Inhibitor ACE Inhibitor ACE ACE ACE_Inhibitor->ACE Inhibits Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Causes experimental_workflow cluster_screening Patient Screening cluster_randomization Randomization and Blinding cluster_treatment Treatment Periods (Crossover) cluster_data Data Collection and Analysis Screening Recruit Patients with Mild Hypertension Randomization Randomize to Treatment Sequence (Double-Blind) Screening->Randomization Treatment1 This compound Randomization->Treatment1 Treatment2 Enalapril Randomization->Treatment2 Treatment3 Combination Randomization->Treatment3 Treatment4 Placebo Randomization->Treatment4 Monitoring Monitor Blood Pressure and Heart Rate Treatment1->Monitoring Treatment2->Monitoring Treatment3->Monitoring Treatment4->Monitoring Analysis Analyze Hemodynamic Data Monitoring->Analysis

References

A Comparative Analysis of Fenoldopam and Dopamine: On-Target Efficacy and Adrenergic Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of fenoldopam and dopamine, with a specific focus on their respective interactions with adrenergic receptors. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate the receptor selectivity and signaling pathways of these two vasoactive agents.

Introduction

This compound is a synthetic benzazepine derivative known as a selective dopamine D1-like receptor agonist.[1][2] It is primarily used for the short-term management of severe hypertension in hospital settings, where it induces vasodilation in arterial beds, including renal, mesenteric, and coronary arteries.[1][3] This leads to a reduction in systemic vascular resistance. In contrast, dopamine is an endogenous catecholamine that functions as a neurotransmitter and is the precursor to norepinephrine. Its clinical application includes the treatment of hemodynamic imbalances. Dopamine exhibits broad receptor activity, acting as an agonist at all five dopamine receptor subtypes as well as at adrenergic receptors, resulting in a complex, dose-dependent physiological response.

Receptor Binding Profile and Selectivity

The primary distinction between this compound and dopamine lies in their receptor selectivity. This compound is highly selective for the D1-like dopamine receptor, whereas dopamine is a non-selective agonist.

This compound's therapeutic action is mediated by its agonism at D1-like receptors. While it has minimal to no significant affinity for β-adrenoceptors, some studies indicate it possesses moderate affinity for α2-adrenoceptors and may exhibit some antagonist activity at α1 and α2 receptors. The R-isomer of this compound is responsible for its biological activity and has a 250-fold higher affinity for D1-like receptors than the S-isomer.

Dopamine's effects are multifaceted due to its interaction with a wide range of receptors. At low doses, it primarily stimulates D1 receptors, leading to vasodilation. As the dose increases, it activates β1-adrenoceptors, increasing cardiac contractility and heart rate. At higher doses, α-adrenoceptor activation predominates, causing vasoconstriction.

Table 1: Comparative Receptor Activity Profile

Receptor SubtypeThis compound ActivityDopamine ActivityPrimary Effect of Activation
Dopamine Receptors
D1-like (D1, D5)Selective Agonist AgonistVasodilation, increased renal blood flow
D2-like (D2, D3, D4)No significant affinity/activityAgonistInhibition of neurotransmitter release
Adrenergic Receptors
α1Inhibitor/Antagonist activity notedAgonistSmooth muscle contraction, vasoconstriction
α2Moderate affinity, AntagonistAgonistMixed smooth muscle effects, inhibition of norepinephrine release
β1No significant affinity/activityAgonistIncreased cardiac contractility and heart rate
β2No significant affinity/activityAgonistSmooth muscle relaxation, vasodilation

Signaling Pathways

The activation of dopamine and adrenergic receptors initiates distinct downstream signaling cascades. This compound's effects are almost exclusively mediated through the D1 receptor pathway, while dopamine's physiological impact is a composite of multiple receptor-activated pathways.

Dopamine D1 Receptor Signaling (this compound & Dopamine)

D1-like receptors (D1 and D5) are coupled to the Gαs/olf protein. Agonist binding, by this compound or dopamine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which mediates the majority of the downstream effects, including smooth muscle relaxation and vasodilation.

Gs_Pathway cluster_membrane Cell Membrane Receptor D1 Receptor G_Protein Gαs/βγ Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC stimulates cAMP cAMP AC->cAMP Ligand This compound or Dopamine Ligand->Receptor binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Vasodilation) PKA->Response phosphorylates targets

Caption: D1 receptor Gs-coupled signaling pathway.

Adrenergic Receptor Signaling (Dopamine Off-Target Effects)

Dopamine's off-target effects are mediated through its agonist activity at adrenergic receptors, which utilize different G-protein signaling pathways.

  • α1-Adrenergic Receptors: These are coupled to Gq proteins. Activation leads to the stimulation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC), collectively leading to smooth muscle contraction.

Gq_Pathway cluster_membrane Cell Membrane Receptor α1 Receptor G_Protein Gαq/βγ Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC stimulates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ligand Dopamine Ligand->Receptor binds PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Vasoconstriction) Ca2->Response PKC->Response

Caption: α1 receptor Gq-coupled signaling pathway.

  • α2-Adrenergic Receptors: These receptors are coupled to Gi proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and counteracting the effects of Gs-coupled receptor activation.

Gi_Pathway cluster_membrane Cell Membrane Receptor α2 Receptor G_Protein Gαi/βγ Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP ↓ cAMP AC->cAMP Ligand Dopamine Ligand->Receptor binds Response Cellular Response (e.g., Inhibition of NE Release) cAMP->Response

Caption: α2 receptor Gi-coupled signaling pathway.

  • β-Adrenergic Receptors: Similar to D1 receptors, all three subtypes of β-adrenergic receptors are coupled to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production. This leads to effects such as increased heart muscle contraction (β1) and smooth muscle relaxation (β2).

Experimental Protocols

The characterization of this compound and dopamine's receptor interactions relies on standardized in vitro assays.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)

This competitive binding assay quantifies the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Methodology:

  • Membrane Preparation: Cells or tissues expressing the target receptor (e.g., HEK293 cells transfected with the human D1 receptor) are homogenized and centrifuged to isolate cell membranes. The final membrane pellet is resuspended in a binding buffer.

  • Assay Setup: The assay is performed in microplates. To each well, the following are added:

    • A fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-SCH23390 for D1 receptors).

    • Increasing concentrations of the unlabeled test compound (the "competitor," e.g., this compound or dopamine).

    • The prepared cell membranes.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specific binding.

  • Quantification: The radioactivity retained on each filter is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal competition curve is generated, from which the IC50 (the concentration of competitor that displaces 50% of the radioligand) is calculated. The Ki (inhibition constant), representing the affinity of the competitor for the receptor, is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Workflow start Start prep Prepare Cell Membranes Expressing Target Receptor start->prep setup Set up Assay Plate: - Membranes - Radiolabeled Ligand ([L]) - Unlabeled Competitor (C) prep->setup incubate Incubate to Reach Binding Equilibrium setup->incubate filter Rapid Filtration to Separate Bound from Unbound [L] incubate->filter wash Wash Filters to Reduce Non-Specific Binding filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: Plot Competition Curve, Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Experimental workflow for a radioligand binding assay.

Protocol 2: Functional cAMP Assay for Receptor Activity (EC50/IC50)

This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of intracellular cAMP following receptor activation. This is particularly useful for Gs- and Gi-coupled receptors.

Methodology:

  • Cell Culture and Seeding: Cells stably or transiently expressing the receptor of interest (e.g., CHO-K1 cells with the α2-adrenergic receptor) are cultured and seeded into 384-well microplates.

  • Compound Addition:

    • Agonist Mode: Increasing concentrations of the test compound (e.g., dopamine) are added to the cells.

    • Antagonist Mode: Cells are pre-incubated with increasing concentrations of the test compound (e.g., this compound) before the addition of a known agonist at a fixed concentration (typically its EC80).

  • Stimulation (for Gi-coupled receptors): For Gi-coupled receptors, a stimulant of adenylyl cyclase like forskolin is often added to induce a measurable baseline level of cAMP that can then be inhibited by the agonist.

  • Incubation: The plates are incubated for a specific time (e.g., 30 minutes) at 37°C to allow for cAMP production/inhibition.

  • Cell Lysis and Detection: A lysis buffer containing detection reagents is added to the wells. Common detection methods include:

    • HTRF (Homogeneous Time-Resolved Fluorescence): Based on a competitive immunoassay between native cAMP and a labeled cAMP analog for a specific antibody.

    • Bioluminescence-based assays (e.g., GloSensor™, cAMP-Glo™): Utilize a genetically engineered luciferase that emits light upon binding to cAMP.

  • Signal Measurement: The plate is read on a compatible plate reader (e.g., a luminometer or HTRF-capable reader).

  • Data Analysis: The signal is converted to cAMP concentration using a standard curve. Dose-response curves are plotted to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

This compound and dopamine, while both interacting with the dopaminergic system, exhibit markedly different receptor selectivity profiles. This compound is a highly selective D1-like receptor agonist with minimal adrenergic effects, though some α2-adrenergic antagonist activity has been reported. Its clinical actions are therefore predictable and primarily confined to D1-mediated vasodilation.

In contrast, dopamine's lack of selectivity results in a broad range of physiological effects that are dose-dependent. Its activity at β- and α-adrenergic receptors constitutes significant "off-target" effects relative to its dopaminergic actions, leading to complex cardiovascular responses that include increased cardiac output and, at high doses, vasoconstriction. This comparison underscores the importance of receptor selectivity in drug design and clinical application, highlighting this compound as a targeted vasodilator and dopamine as a broad-spectrum inotropic and vasoactive agent.

References

Safety Operating Guide

Navigating the Disposal of Fenoldopam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of the selective dopamine D1-like receptor agonist, Fenoldopam, is critical to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound and its associated waste materials safely.

Hazard and Disposal Summary

Before handling this compound for disposal, it is crucial to be aware of its hazard classifications. This information dictates the required disposal protocols.

Hazard InformationClassification & GuidanceSource Documents
Environmental Hazard Water hazard class 1 (Self-assessment): slightly hazardous for water.[1][2]Safety Data Sheet
Disposal Recommendation Must not be disposed of together with household garbage.[1][2]Safety Data Sheet
Environmental Exposure Do not allow undiluted product or large quantities of it to reach ground water, water course or sewage system.[1]Safety Data Sheet
Primary Disposal Route Offer excess and expired materials to a licensed hazardous material disposal company.Safety Data Sheet
Alternative Disposal Product may be burned in an incinerator equipped with an afterburner and scrubber.Safety Data Sheet

Step-by-Step Disposal Procedures

Follow these procedural steps to ensure the safe and compliant disposal of this compound waste. This protocol applies to pure this compound (mesylate or hydrobromide forms), diluted solutions, and contaminated labware.

Phase 1: Immediate Handling and Segregation
  • Consult Safety Data Sheet (SDS): Before beginning any disposal process, thoroughly review the most current SDS for this compound.

  • Wear Appropriate Personal Protective Equipment (PPE): At a minimum, wear tightly fitting safety goggles, impervious clothing, and chemical-resistant gloves. A laboratory fume hood should be utilized to avoid inhalation of any dust or aerosols.

  • Segregate this compound Waste: Designate a specific, clearly labeled, and sealed container for all this compound waste. This includes:

    • Expired or unused pure this compound powder.

    • Leftover diluted solutions.

    • Contaminated materials such as vials, ampules, syringes, pipette tips, and PPE.

Phase 2: Preparing for Final Disposal
  • Avoid Sewer Disposal: Under no circumstances should this compound waste be disposed of down the sink or into the sewer system. This is prohibited by regulations like the EPA's Hazardous Waste Pharmaceutical Final Rule (Subpart P).

  • Package for Transport:

    • Ensure waste containers are securely closed, leak-proof, and correctly labeled with the words "Hazardous Waste Pharmaceuticals".

    • Store the sealed container in a secure, well-ventilated area away from incompatible materials like strong oxidizing agents.

Phase 3: Final Disposal and Documentation
  • Engage a Licensed Waste Disposal Service: The primary and recommended method for disposal is to contract a licensed hazardous material disposal company. This service will ensure the waste is transported and destroyed in compliance with all federal, state, and local regulations.

  • Consider High-Temperature Incineration: If using a waste disposal service, confirm that their disposal method for pharmaceutical waste is high-temperature incineration, which is the best environmental option for pharmaceutical destruction. The product may be burned in an incinerator equipped with an afterburner and scrubber.

  • Maintain Records: Keep detailed records of all disposed this compound, including quantities and disposal dates. Retain manifests and other documentation provided by the waste disposal company for a minimum of three years.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.

Fenoldopam_Disposal_Workflow start Unused/Expired this compound & Contaminated Materials consult_sds Consult Safety Data Sheet (SDS) & Wear Appropriate PPE start->consult_sds segregate Segregate Waste in a Labeled, Sealed Container consult_sds->segregate storage Store Securely in a Designated Area segregate->storage no_sewer Prohibited Action: Do NOT Dispose in Sewer/Trash storage->no_sewer contact_vendor Contact Licensed Hazardous Waste Disposal Company storage->contact_vendor transport Arrange for Professional Transport and Disposal contact_vendor->transport document Receive & File Disposal Manifests and Records transport->document

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Fenoldopam

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fenoldopam. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound mesylate is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Harmful if swallowed (Acute toxicity - oral 4)[1]

  • Causes serious eye irritation (Eye irritation 2A)[1]

  • May cause an allergic skin reaction (Sensitization - skin 1)[1]

  • Causes skin irritation[2]

  • May cause respiratory irritation[2]

Personal Protective Equipment (PPE)

Consistent adherence to PPE protocols is the most critical line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves is recommended. The outer glove should be removed and disposed of immediately after handling the compound.Nitrile gloves offer good resistance to a variety of chemicals. Double-gloving provides an additional layer of protection against potential contamination. Powder-free gloves are recommended to prevent the aerosolization of the drug powder.
Eye Protection Tightly fitting safety goggles or a full-face shield.Protects against splashes, dust, and aerosols, preventing eye irritation.
Body Protection A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.Prevents skin contact with the chemical. Gowns should be changed regularly and immediately if contaminated.
Respiratory Protection An N95 or higher-rated respirator should be used when handling the powder form outside of a containment system to minimize inhalation of airborne particles.Protects the respiratory system from irritation and potential systemic effects from inhalation.

Operational Plans: Handling Procedures

Engineering Controls:

  • Ventilation: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Designated Area: Establish a designated area for handling this compound. This area should be clearly marked, and access should be restricted.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Gather all necessary equipment and reagents before starting.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Reconstitution:

    • When weighing the powdered form, use a containment balance enclosure or perform the task within a chemical fume hood.

    • Use a spatula or other appropriate tool to handle the powder. Avoid creating dust.

    • When reconstituting, add the solvent slowly to the powder to prevent splashing.

  • Experimental Use:

    • Keep all containers with this compound sealed when not in use.

    • Transport this compound in sealed, shatter-resistant secondary containers.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with this compound. A 10% bleach solution followed by a rinse with 70% ethanol or isopropanol is a common practice for many hazardous drugs, but consult your institution's guidelines for approved decontamination agents.

    • Carefully doff PPE, starting with the outer gloves, to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing all PPE.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill ScenarioProcedure
Small Spill (Powder) 1. Alert others in the area. 2. Wearing appropriate PPE, gently cover the spill with absorbent pads to avoid making the powder airborne. 3. Dampen the absorbent material with water to minimize dust. 4. Carefully scoop the material into a labeled hazardous waste container. 5. Decontaminate the area with an approved agent.
Small Spill (Liquid) 1. Alert others in the area. 2. Wearing appropriate PPE, contain the spill with absorbent material. 3. Absorb the liquid and place the used absorbent material into a labeled hazardous waste container. 4. Decontaminate the area with an approved agent.
Large Spill 1. Evacuate the area immediately. 2. Alert your institution's EHS or emergency response team. 3. Prevent others from entering the contaminated area. 4. Only trained personnel with appropriate respiratory protection and PPE should clean up large spills.

Disposal Plan

All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

Waste Segregation and Collection:

  • Solid Waste: Contaminated PPE (gloves, gowns), absorbent materials, and empty vials should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.

  • Sharps: Needles and syringes used to handle this compound solutions should be disposed of in a designated sharps container for hazardous chemical waste.

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the name "this compound," and any other required information by your institution.

  • Storage: Store hazardous waste in a designated satellite accumulation area until it is collected by your institution's EHS department.

  • Collection: Follow your institution's procedures for requesting a hazardous waste pickup.

Workflow and Logical Relationships

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Fenoldopam_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures Prep Review SDS and SOPs Gather Gather Materials & PPE Prep->Gather Don_PPE Don Appropriate PPE Gather->Don_PPE Weigh Weigh Solid this compound Don_PPE->Weigh Reconstitute Reconstitute Solution Weigh->Reconstitute Experiment Perform Experiment Reconstitute->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate Spill Spill Occurs Experiment->Spill Dispose_Waste Segregate & Dispose of Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Evacuate Evacuate & Alert EHS Spill->Evacuate

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenoldopam
Reactant of Route 2
Fenoldopam

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.